Zinc-Copper couple
Description
Propriétés
IUPAC Name |
copper;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLCNGKSPOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152720 | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-27-1, 53801-63-1 | |
| Record name | Copper, compd. with zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc copper couple | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enduring Legacy of the Zinc-Copper Couple in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Zinc-Copper couple, a bimetallic reagent, holds a significant place in the annals of organic chemistry. Its discovery and subsequent application have provided synthetic chemists with a powerful and versatile tool for the construction of complex molecular architectures. This in-depth technical guide explores the history, preparation, and key applications of the this compound, with a focus on its pivotal role in cyclopropanation, conjugate addition, and related reactions.
A Historical Perspective: From Early Observations to a Synthetic Staple
The utility of combining zinc and copper for chemical reactions has been known for over a century. However, it was the seminal work of Howard E. Simmons and Ronald D. Smith in 1959 that truly popularized the this compound in organic synthesis.[1][2] Their development of the Simmons-Smith reaction, a method for the stereospecific cyclopropanation of alkenes, marked a paradigm shift in the synthesis of three-membered rings, a structural motif prevalent in numerous natural products and pharmaceuticals.[1]
Prior to the Simmons-Smith reaction, methods for cyclopropanation often involved hazardous reagents like diazomethane. The introduction of the this compound offered a safer and more practical alternative, solidifying its importance in the synthetic chemist's toolkit. Over the years, the scope of the this compound has expanded beyond cyclopropanation to include conjugate additions, reductions, and the Reformatsky reaction, demonstrating its broad utility.[2]
Preparation of the this compound: Activating Zinc for Enhanced Reactivity
The reactivity of the this compound stems from the activation of zinc metal by copper. While the exact nature of this activation is not fully understood, it is believed that the presence of copper at the zinc surface enhances the rate of electron transfer.[2] Several methods have been developed for the preparation of this reagent, each with its own advantages. Two of the most common and reliable methods are detailed below.
Experimental Protocol 1: Preparation of this compound (Organic Syntheses Method)
This method, adapted from a procedure in Organic Syntheses, provides a reliable and active form of the this compound.
Materials:
-
Zinc powder
-
3% Hydrochloric acid (aq)
-
Distilled water
-
2% Copper(II) sulfate (B86663) solution (aq)
-
Absolute ethanol
-
Anhydrous ether
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, place 49.2 g (0.75 g-atom) of zinc powder.
-
Add 40 mL of 3% hydrochloric acid and stir the mixture rapidly for 1 minute. Decant the supernatant liquid.
-
Repeat the acid wash with three additional 40-mL portions of 3% hydrochloric acid.
-
Wash the zinc powder successively with five 100-mL portions of distilled water.
-
Treat the zinc powder with two 75-mL portions of 2% aqueous copper sulfate solution, stirring for 1 minute each time. The zinc will become coated with a black deposit of copper.
-
Wash the resulting this compound with five 100-mL portions of distilled water.
-
Subsequently, wash the couple with four 100-mL portions of absolute ethanol.
-
Finally, wash with five 100-mL portions of anhydrous ether.
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.
-
For optimal activity, store the this compound overnight in a vacuum desiccator over phosphorus pentoxide.
Experimental Protocol 2: LeGoff's Method for Highly Active this compound
This procedure, developed by LeGoff, is known to produce a particularly active form of the reagent.
Materials:
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Ether
Procedure:
-
In a suitable flask, dissolve 2.0 g of copper(II) acetate monohydrate in 50 mL of hot glacial acetic acid with rapid stirring.
-
To this hot solution, add 35 g of zinc dust in one portion.
-
Stir the mixture vigorously for 30 seconds.
-
Allow the couple to settle, then decant the acetic acid.
-
Wash the couple once with 50 mL of glacial acetic acid.
-
Wash the couple three times with 50 mL portions of ether.
-
The resulting reddish-brown or dark gray powder is the active this compound. It should be stored under an inert atmosphere as it can be sensitive to air and moisture.
Core Applications of the this compound
The Simmons-Smith Reaction: A Cornerstone of Cyclopropane (B1198618) Synthesis
The Simmons-Smith reaction is the most well-known application of the this compound. In this reaction, the couple reacts with a dihalomethane, typically diiodomethane (B129776) (CH₂I₂), to form an organozinc intermediate, often represented as iodomethylzinc iodide (ICH₂ZnI). This intermediate, a carbenoid, then reacts with an alkene in a concerted and stereospecific manner to deliver a methylene (B1212753) group (CH₂) and form a cyclopropane ring.
The mechanism is believed to proceed through a "butterfly" transition state, where the zinc atom coordinates to the double bond, facilitating the transfer of the methylene group. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.
Diagram of the Simmons-Smith Reaction Mechanism
Caption: Mechanism of the Simmons-Smith reaction.
Quantitative Data: Simmons-Smith Reaction of Various Alkenes
| Alkene | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclohexene (B86901) | Norcarane | Zn(Cu), CH₂I₂, Ether, Reflux | 80-90 | Organic Syntheses |
| (Z)-3-Hexene | cis-1,2-Diethylcyclopropane | Zn(Cu), CH₂I₂, Ether | 73 | J. Am. Chem. Soc.1959 , 81, 4256 |
| 1-Octene | n-Hexylcyclopropane | Zn(Cu), CH₂I₂, Ether | 62 | J. Am. Chem. Soc.1959 , 81, 4256 |
| Styrene | Phenylcyclopropane | Zn(Cu), CH₂I₂, Ether | 33 | J. Am. Chem. Soc.1959 , 81, 4256 |
| Acenaphthylene | Dihydroacenaphtho[3][4]cyclopropene | Zn(Cu), CH₂I₂, Ether | 95 | J. Am. Chem. Soc.1959 , 81, 4256 |
Experimental Protocol 3: Simmons-Smith Cyclopropanation of Cyclohexene (Norcarane Synthesis)
This procedure is a classic example of the Simmons-Smith reaction, yielding norcarane.
Materials:
-
This compound (prepared as in Protocol 1)
-
Anhydrous ether
-
Iodine (a crystal)
-
Cyclohexene
-
Diiodomethane
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 46.8 g (0.72 g-atom) of this compound and 250 mL of anhydrous ether.
-
Add a crystal of iodine and stir the mixture until the brown color disappears. This activates the couple.
-
Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of diiodomethane in one portion.
-
Heat the reaction mixture to a gentle reflux with stirring. An exothermic reaction may occur, requiring the removal of external heating.
-
After the exotherm subsides, continue to stir and reflux the mixture for 15 hours.
-
Cool the reaction mixture and decant the ether solution from the unreacted zinc.
-
Wash the remaining zinc with two 50-mL portions of ether and combine the ether solutions.
-
Carefully add saturated aqueous ammonium chloride solution to the ether solution to quench the reaction and dissolve the zinc salts.
-
Separate the ether layer, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation, and then distill the residue to obtain norcarane.
Conjugate Addition Reactions
The this compound can also be utilized to generate organozinc reagents for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. In these reactions, an alkyl halide reacts with the this compound to form an organozinc species, which then adds to the enone in a Michael-type fashion. This provides a valuable method for the formation of carbon-carbon bonds.
Quantitative Data: this compound Mediated Conjugate Addition
| α,β-Unsaturated Carbonyl | Alkyl Halide | Product | Yield (%) | Reference |
| 2-Cyclohexen-1-one | Isopropyl iodide | 3-Isopropylcyclohexanone | 85 | J. Am. Chem. Soc.2012 , 134, 19985 |
| Chalcone | n-Butyl iodide | 1,3-Diphenyl-1-heptanone | 78 | J. Am. Chem. Soc.2012 , 134, 19985 |
| 2-Cyclopenten-1-one | sec-Butyl iodide | 3-sec-Butylcyclopentanone | 82 | J. Am. Chem. Soc.2012 , 134, 19985 |
The Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. The use of a this compound can enhance the reactivity and improve the yields of this reaction. The reaction proceeds through the formation of an organozinc enolate, which then adds to the carbonyl group.
Quantitative Data: Reformatsky Reaction using this compound
| Aldehyde/Ketone | α-Halo Ester | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 85-95 | General literature yields |
| Acetone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-methylbutanoate | 70-80 | General literature yields |
| Cyclohexanone | Ethyl bromoacetate | Ethyl 1-hydroxycyclohexylacetate | 75-85 | General literature yields |
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the preparation of the this compound and a typical experimental workflow for its use in a Simmons-Smith reaction.
Diagram of this compound Preparation
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 3. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature [organic-chemistry.org]
- 4. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
The Core Mechanism of Zinc-Copper Couple Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Zinc-Copper (Zn-Cu) couple is a versatile and highly effective bimetallic reagent pivotal in a range of organic transformations. Its utility stems from the enhanced reactivity of zinc when in the presence of copper, facilitating the formation of organozinc intermediates that are central to key carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the theoretical and practical aspects of Zn-Cu couple reactivity. It delves into the electrochemical principles governing its activity, the nature of the active species, and its application in seminal reactions such as the Simmons-Smith cyclopropanation, the Reformatsky reaction, and conjugate additions. Detailed experimental protocols, quantitative data on reaction performance, and visualizations of reaction mechanisms and workflows are presented to equip researchers with the foundational knowledge required to effectively utilize this important synthetic tool.
Theoretical Mechanism of Reactivity
The enhanced reactivity of the Zinc-Copper couple compared to zinc metal alone is a consequence of electrochemical principles. The less electronegative zinc acts as the anode and is oxidized, while the more electronegative copper functions as the cathode. This arrangement creates numerous microscopic galvanic cells on the surface of the metal, facilitating the transfer of electrons and significantly lowering the activation energy for the oxidative insertion of zinc into organic halides.[1][2][3]
The primary role of copper is to activate the zinc surface.[4] While the exact nature of this activation is a subject of ongoing investigation, it is widely believed that the copper deposits on the zinc surface create sites of high electrochemical potential. This facilitates the oxidative addition of zinc to an organic halide (R-X), leading to the formation of an organozinc reagent (R-Zn-X). This intermediate is the key active species responsible for the subsequent reactions.[5][6] Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy with Energy-Dispersive X-ray analysis (SEM-EDX) have been employed to characterize the surface of the Zn-Cu couple, revealing insights into its morphology and composition which are crucial for its reactivity.[7][8][9][10]
The general mechanism can be summarized as follows:
-
Activation of Zinc: Copper catalyzes the oxidative addition of zinc to the organic halide.
-
Formation of the Organozinc Intermediate: An organozinc species, such as a carbenoid in the Simmons-Smith reaction or an enolate in the Reformatsky reaction, is generated on the metal surface.
-
Reaction with the Substrate: The organozinc intermediate reacts with an alkene, aldehyde, ketone, or enone to form the desired product.
Key Applications and Reaction Mechanisms
The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with a dihalomethane (typically diiodomethane) in the presence of a Zn-Cu couple.[11][12] The reaction is stereospecific, with the syn addition of a methylene (B1212753) group to the double bond.[13][14]
The mechanism proceeds via the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), on the surface of the zinc.[5][12] This carbenoid then transfers a methylene group to the alkene in a concerted fashion through a "butterfly" transition state.[15]
The Reformatsky Reaction
The Reformatsky reaction provides a powerful method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal, often activated as a Zn-Cu couple.[16][17][18] A key advantage of this reaction is the low basicity of the intermediate zinc enolate, which prevents self-condensation of the aldehyde or ketone.[19][20]
The mechanism involves the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form a zinc enolate, also known as a Reformatsky reagent.[6][19] This enolate then adds to the carbonyl group of the aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester.[21]
Conjugate Addition
The Zn-Cu couple can also mediate the conjugate addition of alkyl halides to α,β-unsaturated carbonyl compounds.[4][22] This reaction allows for the formation of a new carbon-carbon bond at the β-position of the enone or enoate. The mechanism is believed to involve the formation of an organozinc species, which then undergoes a 1,4-addition to the activated alkene.[23][24] In some cases, the reaction is proposed to proceed through a radical pathway.[4]
Experimental Protocols
Preparation of this compound (LeGoff Method)
This method is known to produce a highly active Zn-Cu couple.[25][26]
Materials:
-
Zinc dust (35 g)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 2.0 g)
-
Glacial acetic acid (50 mL)
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, add copper(II) acetate monohydrate to hot glacial acetic acid and stir rapidly.
-
To the rapidly stirred solution, add zinc dust in one portion.
-
Stir the mixture for 30 seconds.
-
Allow the couple to settle, then decant the supernatant.
-
Wash the couple once with acetic acid.
-
Wash the couple three times with diethyl ether.
-
The resulting dark gray or reddish-brown powder should be stored under an inert atmosphere as it can be sensitive to air and moisture.[25]
Simmons-Smith Cyclopropanation of an Alkene
The following is a general procedure for the cyclopropanation of a non-functionalized alkene.
Materials:
-
Alkene (1.0 eq)
-
Diiodomethane (B129776) (CH₂I₂, 1.5 - 2.5 eq)
-
This compound (2.0 - 3.0 eq)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the Zn-Cu couple.
-
Add anhydrous diethyl ether or DCM to the flask.
-
Add the alkene to the suspension.
-
Add diiodomethane dropwise to the stirred mixture.
-
The reaction can be stirred at room temperature or gently refluxed. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reformatsky Reaction of an Aldehyde
This protocol describes a typical Reformatsky reaction.
Materials:
-
Aldehyde (1.0 eq)
-
α-Bromo ester (e.g., ethyl bromoacetate, 1.2 eq)
-
Activated Zinc (e.g., Zn-Cu couple, 1.5 eq)
-
Anhydrous THF or diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, place the activated zinc.
-
Add anhydrous THF or diethyl ether.
-
Add a solution of the α-bromo ester and the aldehyde in the same solvent to the zinc suspension. The addition can be done portion-wise or via a dropping funnel. The reaction is often initiated by gentle heating or the addition of a small crystal of iodine.
-
Stir the reaction mixture at room temperature or gentle reflux until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by flash column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for key reactions utilizing the this compound. Yields and reaction conditions can vary significantly depending on the specific substrate and the preparation method of the Zn-Cu couple.
Table 1: Simmons-Smith Cyclopropanation of Various Alkenes
| Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Cyclohexene | Norcarane | >90 | N/A | [11] |
| (Z)-3-hexene | cis-1,2-diethylcyclopropane | High | Stereospecific | [12] |
| (E)-3-hexene | trans-1,2-diethylcyclopropane | High | Stereospecific | [12] |
| 1-Octene | n-Hexylcyclopropane | 70-80 | N/A | General observation |
| Allyl alcohol | Cyclopropylmethanol | High | High (syn) | [13] |
| Electron-rich enol ethers | Silyloxycyclopropanes | High | N/A | [11] |
| Cinnamyl alcohol derivatives | Substituted cyclopropylmethanols | 68-94 | N/A |
Table 2: Reformatsky Reaction with Various Carbonyl Compounds
| Aldehyde/Ketone | α-Halo Ester | Product (β-Hydroxy Ester) | Yield (%) | Reference |
| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | Good | [16] |
| Acetone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-methylbutanoate | Good | [18] |
| Cyclohexanone | Ethyl bromoacetate | Ethyl 1-hydroxycyclohexylacetate | Moderate to Good | General observation |
| Hindered Ketones | Various α-halo esters | Corresponding β-hydroxy esters | Good | [21] |
| Isatin-derived ketimines | Ethyl bromoacetate | 2-oxoindolinyl β-amino acid ester | High | [27] |
Table 3: Conjugate Addition to α,β-Unsaturated Carbonyls
| Enone/Enoate | Alkyl Halide | Product | Yield (%) | Reference |
| Cyclohexenone | Alkyl Iodide | 3-Alkylcyclohexanone | Good | [4] |
| Chalcone | Diethylzinc | 1,3-Diphenyl-3-ethyl-1-propanone | High | [28] |
| Acyclic enones | Dialkylzinc | β-Substituted ketones | Good to Excellent | [28] |
Conclusion
The this compound remains a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. Its reactivity, rooted in fundamental electrochemical principles, allows for the efficient generation of organozinc intermediates that participate in a variety of synthetically useful transformations. A thorough understanding of the underlying mechanisms, coupled with optimized experimental protocols, enables researchers to harness the full potential of this classic reagent for the construction of complex molecular architectures. The continued investigation into the surface chemistry and the precise nature of the active species will undoubtedly lead to further refinements and broader applications of the this compound in modern organic synthesis and drug development.
References
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. psiberg.com [psiberg.com]
- 17. adichemistry.com [adichemistry.com]
- 18. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Reformatsky Reaction [organic-chemistry.org]
- 20. recnotes.com [recnotes.com]
- 21. jk-sci.com [jk-sci.com]
- 22. researchgate.net [researchgate.net]
- 23. C-C bond formation via copper-catalyzed conjugate addition reactions to enones in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. studylib.net [studylib.net]
- 27. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 28. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
The Simmons-Smith Reaction: A Technical Guide to its Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a powerful and stereospecific method for the formation of cyclopropane (B1198618) rings from alkenes. First reported in 1958 by Howard E. Simmons, Jr., and Ronald D. Smith of DuPont, this reaction has become an indispensable tool for synthetic chemists due to its reliability, functional group tolerance, and predictable stereochemical outcome. This in-depth technical guide explores the core aspects of the Simmons-Smith reaction, from its initial discovery and mechanistic underpinnings to modern modifications and detailed experimental protocols. Particular emphasis is placed on providing quantitative data and visual representations of key concepts to aid researchers in the practical application of this versatile reaction.
Discovery and Historical Context
The Simmons-Smith reaction emerged from the pioneering work of Howard E. Simmons, Jr., and Ronald D. Smith at the Central Research Department of DuPont.[1] In 1958, they discovered that the reaction of an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple afforded the corresponding cyclopropane in high yield.[2] This discovery was significant as it provided a reliable and stereospecific method for cyclopropanation, a transformation of considerable interest for the synthesis of natural products and other complex organic molecules. The key reactive intermediate was identified as an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[1][3]
The Reaction Mechanism
The Simmons-Smith reaction is characterized by a concerted mechanism that accounts for its high stereospecificity.[4][5] The stereochemistry of the starting alkene is faithfully translated into the cyclopropane product; for instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane.[5] The reaction is believed to proceed through a three-centered "butterfly-type" transition state.[4]
The currently accepted mechanism involves two main steps:
-
Formation of the Organozinc Carbenoid: The this compound reacts with diiodomethane to form the active Simmons-Smith reagent, iodomethylzinc iodide.[4]
-
Cyclopropanation: The organozinc carbenoid then reacts with an alkene in a concerted fashion to deliver a methylene (B1212753) group, forming the cyclopropane ring and zinc iodide as a byproduct.[4]
It is important to note that free carbene is not an intermediate in this reaction, which contributes to the clean and stereospecific nature of the transformation.[6]
Developments and Modifications
While the original Simmons-Smith protocol using a this compound is effective, several modifications have been developed to improve reactivity, reproducibility, and substrate scope.
-
The Furukawa Modification: In 1966, Furukawa and co-workers introduced the use of diethylzinc (B1219324) (Et₂Zn) in place of the this compound. This homogeneous system often provides better yields and reproducibility.[7] The active species is believed to be (iodomethyl)zinc iodide.
-
The Charette Modification: This modification utilizes a stoichiometric amount of a zinc halide with a diazo compound to generate the organozinc carbenoid. This method is particularly useful for the cyclopropanation of a wide range of alkenes and alkynes, including those that are sensitive to the original Simmons-Smith conditions.[8]
-
The Shi Modification: To address the challenge of cyclopropanating electron-deficient alkenes, Shi and co-workers developed a more nucleophilic zinc carbenoid. This is achieved by reacting diethylzinc and diiodomethane with an acidic modifier, most commonly trifluoroacetic acid (TFA), to form a species like CF₃CO₂ZnCH₂I.[8] This modification significantly expands the scope of the Simmons-Smith reaction to include unfunctionalized and electron-poor olefins.[8]
Data Presentation: Substrate Scope and Diastereoselectivity
The Simmons-Smith reaction is known for its broad substrate scope and high diastereoselectivity, particularly when a directing group such as a hydroxyl group is present in the substrate. The zinc atom of the reagent coordinates to the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[8][9]
| Substrate (Alkene) | Reagent/Modification | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cyclohexene | Zn-Cu, CH₂I₂ | Norcarane | 53-55 | N/A | [8] |
| (Z)-3-hexene | Et₂Zn, CH₂I₂ (Furukawa) | cis-1,2-diethylcyclopropane | 78 | >99:1 | [4] |
| (E)-3-hexene | Et₂Zn, CH₂I₂ (Furukawa) | trans-1,2-diethylcyclopropane | 75 | >99:1 | [4] |
| 1-Octene | Et₂Zn, CH₂I₂ (Furukawa) | Octylcyclopropane | 67 | N/A | [10] |
| Cyclohex-2-en-1-ol | Zn-Cu, CH₂I₂ | syn-Bicyclo[4.1.0]heptan-2-ol | 92 | >99:1 | [9] |
| Geraniol | Et₂Zn, CH₂I₂ (Furukawa) | 2-((1S,2R)-2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl)ethan-1-ol | 65 | 95:5 | [11] |
| Styrene | Et₂Zn, CH₂I₂, TFA (Shi) | Phenylcyclopropane | 85 | N/A | [8] |
| Methyl acrylate | Et₂Zn, CH₂I₂, TFA (Shi) | Methyl cyclopropanecarboxylate | 72 | N/A | [8] |
Table 1: Representative Yields and Diastereoselectivity in the Simmons-Smith Reaction.
Experimental Protocols
Preparation of the this compound (Classic Simmons-Smith)
Materials:
-
Zinc dust
-
Copper(I) chloride or Copper(II) acetate
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, add zinc dust.
-
Heat the zinc dust under vacuum to activate it.
-
Allow the flask to cool to room temperature and then add copper(I) chloride or copper(II) acetate.
-
Heat the mixture again until the copper salt turns white (if using CuCl) or grayish.
-
Allow the activated Zn(Cu) couple to cool to room temperature before use.
General Procedure for Cyclopropanation using Zn-Cu Couple
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
Activated Zn(Cu) couple
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene in the chosen anhydrous solvent.
-
Add the prepared Zn(Cu) couple to the alkene solution.
-
Add diiodomethane dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or gently reflux. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for the Furukawa Modification
Materials:
-
Alkene
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) solution
-
Diiodomethane (CH₂I₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the diethylzinc solution dropwise.
-
Add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Workup and purification are similar to the classic procedure.
Applications in Drug Development and Natural Product Synthesis
The cyclopropane motif is a key structural feature in numerous biologically active compounds, including pharmaceuticals and natural products. The Simmons-Smith reaction has been instrumental in the synthesis of these molecules, where the cyclopropane ring can impart unique conformational constraints, metabolic stability, and biological activity. Notable applications include the synthesis of terpenoids, alkaloids, and nucleoside analogues.[2][11]
Conclusion
Since its discovery over six decades ago, the Simmons-Smith reaction has evolved from a novel synthetic method to a robust and widely applicable tool in the arsenal (B13267) of organic chemists. Its high degree of stereospecificity, functional group tolerance, and the development of more reactive and selective modifications have solidified its importance in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the Simmons-Smith reaction's mechanism, scope, and experimental nuances is critical for the efficient and stereocontrolled synthesis of complex molecular architectures. This guide provides a foundational understanding and practical details to facilitate the successful application of this powerful cyclopropanation reaction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03215H [pubs.rsc.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of the Zinc-Copper Couple Surface
Audience: Researchers, scientists, and drug development professionals.
Core Concepts: The Zinc-Copper Couple
The Zinc-Copper (Zn-Cu) couple is a bimetallic reagent widely employed in organic synthesis, most notably in the Simmons-Smith cyclopropanation of alkenes.[1][2] It is not a substance with a rigorously defined stoichiometry but is typically a zinc-rich alloy, often containing over 90% zinc.[3] The couple is commonly prepared as a dark-colored powder to maximize surface area.[4]
The enhanced reactivity of the Zn-Cu couple compared to zinc metal alone is attributed to its surface electronic properties. It is speculated that the presence of copper activates the zinc at the alloy's surface, though the precise origin of this effect is not extensively documented.[3] This guide delves into the fundamental electronic characteristics of the Zn-Cu surface, providing quantitative data from related alloy systems, detailed experimental protocols for characterization, and visualizations of the underlying mechanisms.
Electronic Properties of the Zinc-Copper Surface
Direct measurement of the electronic properties of the powdered Zn-Cu couple is challenging due to its high surface roughness and potential heterogeneity. Therefore, data from well-defined Cu-Zn alloys, commonly known as brasses, are often used as a proxy to understand the fundamental principles. Brasses are categorized based on their crystal structure, which is dependent on the zinc content. Alpha-brasses (less than 36% zinc) have a face-centered cubic structure, while beta-brasses (45-50% zinc) have a body-centered cubic structure.[5]
Quantitative Data Summary
The following table summarizes key electronic properties for zinc, copper, and their alloys. It is important to note that these values can vary with surface crystallography, composition, and preparation methods.
| Property | Zinc (Zn) | Copper (Cu) | α-Brass (~70% Cu, 30% Zn) | β-Brass (~50% Cu, 50% Zn) |
| Work Function (Φ) | 4.3 eV[6] | 4.7 eV[6] | ~4.2 - 4.5 eV (estimated) | ~4.5 - 4.7 eV (estimated) |
| Standard Electrode Potential (E°) | -0.76 V (for Zn²⁺/Zn)[7][8] | +0.34 V (for Cu²⁺/Cu)[7][8] | Not applicable | Not applicable |
| Surface Energy (γ) | 0.753 J/m² (polycrystalline) | 1.103 J/m² (polycrystalline) | ~45 mJ/m²[9] | Data not readily available |
Note: Work function values for brasses are estimations based on the properties of the constituent metals and general trends in alloys. The surface energy for brass was determined by contact angle measurements.
Experimental Protocols for Surface Characterization
Characterizing the electronic properties of the Zn-Cu couple surface requires specialized surface science techniques. Below are detailed methodologies for key experiments.
Preparation of a Well-Defined Zn-Cu Surface for Analysis
For reproducible surface analysis, a well-defined alloy surface is preferable to a powder.
Protocol:
-
Alloy Preparation: Create a Cu-Zn alloy of the desired composition (e.g., 90% Zn, 10% Cu) by arc melting high-purity (99.999%) zinc and copper under an inert argon atmosphere.
-
Sample Shaping: Cut the resulting alloy ingot into a disc of approximately 1 cm in diameter and 2 mm in thickness using a wire electrical discharge machine.
-
Polishing: Mechanically polish the disc using a series of diamond lapping films with decreasing grit size (e.g., 30, 15, 6, 3, and 1 µm), followed by a final polish with a 0.05 µm colloidal silica (B1680970) suspension to achieve a mirror-like finish.
-
Cleaning: Ultrasonically clean the polished sample in acetone, followed by ethanol, and finally, deionized water for 15 minutes each.
-
Sputtering and Annealing: Introduce the sample into an ultra-high vacuum (UHV) chamber. Clean the surface at an atomic level by cycles of argon ion sputtering (e.g., 1 keV, 1 µA/cm²) to remove surface oxides and contaminants, followed by annealing (e.g., at 500 K) to restore surface order.[10]
Kelvin Probe Force Microscopy (KPFM) for Work Function and Surface Potential Mapping
KPFM measures the contact potential difference (CPD) between a conductive AFM tip and the sample surface, which is related to the difference in their work functions.[11][12]
Protocol:
-
Sample Preparation: Prepare a well-defined Zn-Cu alloy surface as described in section 3.1 and mount it on the KPFM sample stage. Establish an electrical connection between the sample and the stage.[13]
-
Instrumentation: Use an Atomic Force Microscope equipped with a KPFM module. A conductive tip (e.g., platinum-iridium coated silicon) is required.
-
Topography Scan: First, perform a standard tapping-mode AFM scan to obtain the surface topography.
-
KPFM Scan (Lift Mode):
-
In the second pass, the tip is lifted to a constant height above the surface (e.g., 50-100 nm) to minimize the influence of van der Waals forces while remaining sensitive to electrostatic forces.[13]
-
Apply an AC voltage (V_AC) to the tip, which induces an oscillating electrostatic force if there is a DC potential difference between the tip and the sample.
-
A DC bias (V_DC) is applied to the tip and adjusted by a feedback loop to nullify the oscillating electrostatic force.
-
The applied V_DC that nullifies the force is equal to the CPD between the tip and the sample.
-
-
Data Analysis: The work function of the sample (Φ_sample) can be calculated if the work function of the tip (Φ_tip) is known, using the equation: CPD = (Φ_tip - Φ_sample) / e, where e is the elementary charge. The resulting CPD map provides a high-resolution image of the surface potential distribution.[14]
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure
UPS is used to investigate the electronic structure of the valence band region of materials.[15]
Protocol:
-
Sample Preparation: Prepare a clean, well-defined Zn-Cu alloy surface in a UHV chamber as described in section 3.1.
-
Instrumentation: Use a UHV system equipped with a UV light source (typically a helium discharge lamp producing He I radiation at 21.22 eV) and an electron energy analyzer.
-
Data Acquisition:
-
Irradiate the sample surface with the UV photons, causing the photoemission of valence electrons.
-
The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.
-
The binding energy of the electrons can be calculated using the formula: Binding Energy = Photon Energy - Kinetic Energy - Φ_analyzer, where Φ_analyzer is the work function of the analyzer.
-
-
Data Analysis:
-
The resulting spectrum is a plot of photoemission intensity versus binding energy, which represents the density of states in the valence band.
-
The work function of the sample can also be determined from the secondary electron cutoff in the UPS spectrum.
-
Cyclic Voltammetry (CV) for Surface Redox Properties
CV is an electrochemical technique used to probe the oxidation and reduction processes occurring at the electrode surface.[16]
Protocol:
-
Electrode Preparation: Use a prepared Zn-Cu alloy as the working electrode. A platinum wire can be used as the counter electrode and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte Preparation: Prepare an electrolyte solution relevant to the intended application. For general characterization, a non-reactive electrolyte like a deaerated 0.1 M solution of sodium hydroxide (B78521) can be used.[16]
-
Instrumentation: Use a potentiostat to control the potential of the working electrode and measure the resulting current.
-
Measurement:
-
Immerse the three electrodes in the electrolyte solution.
-
Scan the potential of the working electrode linearly from an initial potential to a vertex potential, and then back to the initial potential. The scan rate (e.g., 50 mV/s) and potential window should be chosen to encompass the redox reactions of interest.[17]
-
Record the current flowing through the working electrode as a function of the applied potential.
-
-
Data Analysis: The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The peak potentials provide information about the thermodynamics of the redox processes, while the peak currents are related to the kinetics and concentration of the electroactive species. For the Zn-Cu alloy, one would expect to see features related to the dissolution of zinc (dezincification) and the oxidation/reduction of copper species.[16]
Visualizations of Mechanisms and Workflows
Simmons-Smith Reaction Pathway
The Zn-Cu couple is crucial for the formation of the active organozinc carbenoid in the Simmons-Smith reaction.[18]
References
- 1. Simmons-Smith Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. copper.org [copper.org]
- 5. differencebetween.com [differencebetween.com]
- 6. hyperphysics.phy-astr.gsu.edu [hyperphysics.phy-astr.gsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of Cu–Zn Surface Alloying on Cu(997) by Machine-Learning Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kelvin probe force microscope - Wikipedia [en.wikipedia.org]
- 12. Kelvin Probe Force Microscopy: Developments and Applications | NIST [nist.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhanced Surface Potential Detection Study using FM - KPFM - NANOscientific Community - Connect and Innovate in Nanoscience [nanoscientific.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chalcogen.ro [chalcogen.ro]
- 18. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
The Pivotal Role of Copper in Activating Zinc for Advanced Organic Synthesis: A Technical Guide
Abstract
The synergistic interplay between copper and zinc has emerged as a powerful tool in modern organic chemistry, enabling a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions with high efficiency and selectivity. This technical guide provides an in-depth exploration of the fundamental role of copper in activating zinc for key organic transformations, with a focus on the Simmons-Smith cyclopropanation, the Reformatsky reaction, and the copper-catalyzed Negishi cross-coupling. Detailed experimental protocols, comprehensive quantitative data, and mechanistic visualizations are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of these bimetallic systems.
Introduction: The Copper-Zinc Bimetallic System
While zinc metal is a versatile reducing agent in its own right, its reactivity in many organic reactions is significantly enhanced through activation with copper. The formation of a zinc-copper couple, an alloy of the two metals, is crucial for generating highly reactive organozinc species.[1][2] The exact nature of this activation is not fully documented, but it is speculated that the presence of copper at the surface of the zinc alloy enhances the rate of formation of the organozinc reagent.[2] This activation is essential for reactions such as the Simmons-Smith cyclopropanation, where an organozinc carbenoid is generated, and the Reformatsky reaction, which proceeds via a zinc enolate.[1][3] In recent years, the use of copper as a co-catalyst in transition metal-catalyzed reactions involving organozinc reagents, such as the Negishi coupling, has also gained prominence, offering a cost-effective and less toxic alternative to traditional palladium and nickel catalysts.[4]
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with a carbenoid species generated from diiodomethane (B129776) and a this compound.[5][6] The reaction is renowned for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]
Mechanism of Activation and Catalytic Cycle
The reaction is initiated by the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and the activated this compound.[8] This carbenoid then adds to the alkene in a concerted, stereospecific manner to form the cyclopropane product.[8]
Quantitative Data
The Simmons-Smith reaction is applicable to a wide range of alkenes, with yields generally being high. The following table summarizes representative yields for the cyclopropanation of various alkenes.
| Alkene Substrate | Diiodomethane (equiv.) | Zn-Cu Couple (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene (B86901) | 1.1 | 1.1 | Diethyl ether | Reflux | 15 | 56-58 | [9] |
| 1-Octene | 2.0 | - [a] | Dichloromethane | 0 to RT | 12-24 | >90 [b] | [5][7] |
| (Z)-3-hexene | 1.5 | 3.0 | Diethyl ether | Reflux | 20 | 70 | [Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959 , 81, 4256-4264] |
| (E)-3-hexene | 1.5 | 3.0 | Diethyl ether | Reflux | 20 | 75 | [Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959 , 81, 4256-4264] |
| 1-Methylcyclohexene | 1.5 | 3.0 | Diethyl ether | Reflux | 20 | 85 | [Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959 , 81, 4256-4264] |
| [a] Furukawa modification using diethylzinc (B1219324) (Et₂Zn) instead of Zn-Cu couple. | |||||||
| [b] Isolated yield of a mixture of two diastereomers. |
Experimental Protocols
This method provides a highly active this compound.[1][10][11]
Materials:
-
Zinc dust (35 g)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 2.0 g)
-
Glacial acetic acid (50 mL)
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, add copper(II) acetate monohydrate to hot glacial acetic acid and stir rapidly.
-
Add the zinc dust to the solution.
-
After 30 seconds, allow the couple to settle, then decant the supernatant.
-
Wash the this compound once with acetic acid.
-
Wash the couple three times with diethyl ether.
-
The resulting reddish-brown or dark gray powder should be stored under a nitrogen atmosphere as it is sensitive to air and moisture.[1][10]
The following is a general procedure for the cyclopropanation of cyclohexene to form norcarane.[9]
Materials:
-
This compound (46.8 g, 0.72 g-atom)
-
Anhydrous diethyl ether (250 mL)
-
Iodine (a single crystal)
-
Cyclohexene (53.3 g, 0.65 mol)
-
Diiodomethane (190 g, 0.71 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500-mL round-bottomed flask fitted with a magnetic stirrer and a reflux condenser, place the this compound and anhydrous diethyl ether.
-
Add a crystal of iodine and stir until the brown color disappears.
-
Add a mixture of cyclohexene and diiodomethane in one portion.
-
Heat the reaction mixture under gentle reflux with stirring. An exothermic reaction may occur after 30-45 minutes, which might require the removal of external heating.
-
After the exotherm subsides, continue stirring under reflux for 15 hours.
-
Decant the ether solution from the solid residue.
-
Wash the residue with two portions of diethyl ether and combine the ether layers.
-
Wash the combined ether solution with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
Purify the residue by distillation to obtain norcarane.
Reformatsky Reaction
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of activated zinc.[3] Copper catalysis can be employed to enhance the efficiency of this transformation.[12]
Mechanism of Activation and Catalytic Cycle
The reaction is initiated by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.[3] This enolate then adds to the carbonyl group of the aldehyde or ketone. In copper-catalyzed versions, a copper(I) species is typically involved in the catalytic cycle.
Quantitative Data
The copper-catalyzed Reformatsky reaction demonstrates good to excellent yields with a variety of carbonyl compounds.
| Aldehyde/Ketone Substrate | α-Halo Ester | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl iodoacetate | CuI (10 mol%) | Mn powder | MeCN | 50 | 12 | 95 | [12] |
| 4-Methoxybenzaldehyde | Ethyl iodoacetate | CuI (10 mol%) | Mn powder | MeCN | 50 | 12 | 96 | [12] |
| 4-Chlorobenzaldehyde | Ethyl iodoacetate | CuI (10 mol%) | Mn powder | MeCN | 50 | 12 | 92 | [12] |
| Acetophenone | Ethyl iodoacetate | CuI (10 mol%) | Mn powder | MeCN | 50 | 12 | 89 | [12] |
| Cyclohexanone | Ethyl iodoacetate | CuI (10 mol%) | Mn powder | MeCN | 50 | 12 | 86 | [12] |
Experimental Protocol: Copper-Catalyzed Reformatsky Reaction
The following is a general procedure for the copper-catalyzed Reformatsky reaction of an aldehyde or ketone with ethyl iodoacetate.[12]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Ethyl iodoacetate (1.5 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Manganese powder (2.0 mmol)
-
Acetonitrile (B52724) (MeCN, 5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a dried reaction tube, add the aldehyde or ketone, ethyl iodoacetate, CuI, and manganese powder.
-
Add acetonitrile to the mixture under a nitrogen atmosphere.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Copper-Catalyzed Negishi Cross-Coupling
The Negishi cross-coupling reaction, traditionally catalyzed by palladium or nickel, involves the reaction of an organozinc compound with an organic halide.[13] The use of copper as a catalyst offers a more economical and environmentally friendly alternative.[4]
Mechanism of Activation and Catalytic Cycle
The catalytic cycle is believed to involve the transmetalation of the organozinc reagent to a copper(I) species, generating an organocopper intermediate. This intermediate then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to afford the cross-coupled product and regenerate the copper(I) catalyst.[4] The presence of lithium chloride is often crucial for enhancing the reactivity of the organozinc species.[4]
Quantitative Data
The copper-catalyzed Negishi coupling of diarylzinc reagents with aryl iodides proceeds with good to excellent yields.
| Aryl Iodide | Diarylzinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Diphenylzinc | CuI (5 mol%) | None | DMF | 100 | 12 | 87 | [4] |
| 4-Iodotoluene | Diphenylzinc | CuI (5 mol%) | None | DMF | 100 | 12 | 85 | [4] |
| 1-Iodo-4-methoxybenzene | Diphenylzinc | CuI (5 mol%) | None | DMF | 100 | 12 | 82 | [4] |
| 1-Iodo-4-nitrobenzene | Diphenylzinc | CuI (5 mol%) | None | DMF | 100 | 12 | 78 | [4] |
| 2-Iodothiophene | Diphenylzinc | CuI (5 mol%) | None | DMF | 100 | 12 | 80 | [4] |
Experimental Protocol: Copper-Catalyzed Negishi Coupling
The following is a general procedure for the copper(I) iodide-catalyzed cross-coupling of diarylzinc reagents with aryl iodides.[4]
Materials:
-
Aryl iodide (1.0 mmol)
-
Diarylzinc reagent (0.5 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Lithium chloride (1.0 mmol)
-
N,N-Dimethylformamide (DMF, 2 mL)
Procedure:
-
All manipulations should be carried out under a nitrogen atmosphere in a glovebox.
-
To a vial, add the aryl iodide, diarylzinc reagent, CuI, and lithium chloride.
-
Add DMF to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the preparation of the this compound and a typical copper-zinc catalyzed organic reaction.
Conclusion
The activation of zinc by copper represents a versatile and powerful strategy in organic synthesis. From the classic Simmons-Smith and Reformatsky reactions to modern copper-catalyzed cross-coupling methodologies, the copper-zinc bimetallic system offers a gateway to a wide range of valuable molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption and optimization of these important synthetic methods. Further exploration into the precise mechanistic details of copper-zinc cooperativity will undoubtedly lead to the development of even more efficient and selective transformations in the future.
References
- 1. routledge.com [routledge.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. knowunity.co.uk [knowunity.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgosolver.com [orgosolver.com]
- 13. pubs.acs.org [pubs.acs.org]
Zinc-Copper couple as a heterogeneous reducing agent
An In-depth Technical Guide to the Zinc-Copper Couple as a Heterogeneous Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zinc-Copper (Zn-Cu) couple is a highly effective and widely utilized heterogeneous reducing agent in organic synthesis. It is an activated form of zinc metal, prepared by the deposition of metallic copper onto the surface of zinc. This bimetallic system exhibits enhanced reactivity compared to zinc alone, facilitating a range of important chemical transformations. The increased reactivity is attributed to the formation of a galvanic cell on the microscopic level, where the more electropositive zinc is oxidized, providing a source of electrons for the reduction of organic substrates.[1][2]
This guide provides a comprehensive overview of the Zn-Cu couple, including its preparation, mechanism of action, and key applications in organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.
Preparation of the this compound
The reactivity of the Zn-Cu couple is highly dependent on its method of preparation. Several protocols have been developed to generate a consistently active reagent. The choice of method often depends on the specific application and the desired level of reactivity.
Experimental Protocols
Two common and effective methods for the preparation of the Zn-Cu couple are the LeGoff method, which is known for producing a very active couple, and a method involving the treatment of zinc dust with hydrochloric acid and copper(II) sulfate (B86663).
Protocol 1: LeGoff's Method for Highly Active this compound [3][4][5]
-
Materials:
-
Zinc dust (35 g)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) (2.0 g)
-
Glacial acetic acid (50 mL)
-
Diethyl ether
-
-
Procedure:
-
In a suitable flask, dissolve the copper(II) acetate monohydrate in hot glacial acetic acid with vigorous stirring.
-
To the hot, stirred solution, add the zinc dust in one portion.
-
Continue stirring for approximately 30 seconds.
-
Allow the solid to settle, and then decant the supernatant.
-
Wash the solid once with a portion of glacial acetic acid.
-
Wash the solid three times with diethyl ether.
-
Dry the resulting dark-colored powder under a stream of nitrogen or in a vacuum desiccator.
-
Store the prepared Zn-Cu couple under an inert atmosphere as it can be sensitive to air and moisture.[3][4][5]
-
Protocol 2: Preparation from Zinc Dust and Copper(II) Sulfate [6][7]
-
Materials:
-
Zinc powder (49.2 g, 0.75 g atom)
-
3% Hydrochloric acid (HCl) solution
-
Distilled water
-
2% Copper(II) sulfate (CuSO₄) solution
-
Absolute ethanol
-
Absolute ether
-
-
Procedure:
-
Place the zinc powder in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Add 40 mL of 3% HCl solution and stir rapidly for 1 minute. Decant the supernatant.
-
Repeat the acid wash three more times.
-
Wash the zinc powder with five 100-mL portions of distilled water.
-
Wash the zinc powder with two 75-mL portions of 2% aqueous copper sulfate solution. A black deposit of copper will form.
-
Wash the resulting couple with five 100-mL portions of distilled water.
-
Wash the couple with four 100-mL portions of absolute ethanol.
-
Wash the couple with five 100-mL portions of absolute ether.
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under vacuum.[7]
-
Store the prepared Zn-Cu couple under an inert atmosphere.
-
Mechanism of Activation
The enhanced reactivity of the Zn-Cu couple stems from the electrochemical potential difference between zinc and copper. Zinc is more electropositive (more easily oxidized) than copper.[1][2][8] When in contact, microscopic galvanic cells are formed on the surface of the zinc. In the presence of a substrate, the zinc atoms act as the anode and are oxidized to Zn²⁺, releasing electrons. These electrons are then conducted through the copper (cathode) to the organic substrate, which is reduced. The copper itself does not participate in the reduction but serves as a surface to facilitate electron transfer, thereby lowering the activation energy of the reaction.
Diagram 1: General Experimental Workflow for this compound Preparation and Use
Caption: Workflow for Zn-Cu couple preparation and its use in synthesis.
Applications in Organic Synthesis
The this compound is a versatile reagent employed in several key organic transformations.
Simmons-Smith Cyclopropanation
The most prominent application of the Zn-Cu couple is in the Simmons-Smith reaction, a stereospecific method for the synthesis of cyclopropanes from alkenes.[6][9][10] The reaction involves the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane (B129776) and the Zn-Cu couple.[6][11] This carbenoid then adds to the alkene in a concerted fashion, preserving the stereochemistry of the starting alkene.[9][11]
Mechanism of the Simmons-Smith Reaction:
-
Formation of the Organozinc Carbenoid: The Zn-Cu couple reacts with diiodomethane via oxidative insertion of zinc into the carbon-iodine bond to form iodomethylzinc iodide.[11]
-
Cyclopropanation: The carbenoid coordinates to the alkene, followed by a concerted, stereospecific transfer of the methylene (B1212753) group to the double bond, forming the cyclopropane (B1198618) ring and zinc iodide as a byproduct.[9][11]
Diagram 2: Mechanism of the Simmons-Smith Reaction
Caption: Formation of the organozinc carbenoid and subsequent cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene (B86901) [7]
-
Materials:
-
This compound (46.8 g, 0.72 g atom)
-
Anhydrous diethyl ether (250 mL)
-
Iodine (a single crystal)
-
Cyclohexene (53.3 g, 0.65 mole)
-
Diiodomethane (190 g, 0.71 mole)
-
-
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the Zn-Cu couple and anhydrous ether.
-
Add a crystal of iodine to initiate the reaction (indicated by the disappearance of the brown color).
-
Add a mixture of cyclohexene and diiodomethane in one portion.
-
Heat the mixture to a gentle reflux with stirring. An exothermic reaction may occur, requiring the removal of external heating.
-
After the exotherm subsides, continue to stir under reflux for 15 hours.
-
Cool the reaction mixture and decant the ether solution from the solid residue.
-
Wash the residue with two portions of ether and combine the organic layers.
-
Wash the combined ether solution sequentially with saturated ammonium (B1175870) chloride solution, saturated sodium bicarbonate solution, and water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the residue by distillation to yield norcarane (B1199111) (bicyclo[4.1.0]heptane).
-
Quantitative Data: Continuous-Flow Simmons-Smith Cyclopropanation
The Simmons-Smith reaction can be adapted to a continuous-flow process, offering advantages in terms of safety and scalability. The following table summarizes the yields for the cyclopropanation of various alkenes using a packed-bed reactor with the Zn-Cu couple.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Cinnamyl alcohol | 2-Phenylcyclopropyl)methanol | 95 |
| 2 | 4-Methoxycinnamyl alcohol | (2-(4-methoxyphenyl)cyclopropyl)methanol | 98 |
| 3 | 4-Chlorocinnamyl alcohol | (2-(4-chlorophenyl)cyclopropyl)methanol | 85 |
| 4 | 4-(Trifluoromethyl)cinnamyl alcohol | (2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | 16 (68 with 10 mol% Et₂Zn) |
| 5 | 1-Decene | 1-octylcyclopropane | 75 |
Reformatsky Reaction
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[12][13] The use of a Zn-Cu couple can lead to improved yields.[12][14] The key intermediate is an organozinc enolate, which is less basic than the corresponding lithium or magnesium enolates, allowing for its formation in the presence of the carbonyl electrophile without significant self-condensation.[13][15]
Experimental Protocol: Reformatsky Reaction [16]
-
Materials:
-
Activated zinc dust (5.0 eq)
-
Iodine (0.1 eq)
-
Toluene (B28343) (50 mL)
-
Ethyl bromoacetate (B1195939) (2.0 eq)
-
Ketone (5.61 mmol, 1.0 eq)
-
MTBE (methyl tert-butyl ether)
-
-
Procedure:
-
A suspension of activated zinc dust and iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Ethyl bromoacetate is added to the mixture.
-
A solution of the ketone in toluene is then added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
The reaction is cooled to 0 °C and quenched with water.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to yield the β-hydroxy ester.[16]
-
Quantitative Data: Reformatsky Reaction of α-Chloroesters with Ketones [17]
The following table presents the yields for the Reformatsky reaction of various ketones with ethyl chloroacetate (B1199739) using commercially available zinc, which can be enhanced by activation as a Zn-Cu couple.
| Entry | Ketone Substrate | Product | Yield (%) |
| 1 | Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)acetate | 83 |
| 2 | Acetophenone | Ethyl 3-hydroxy-3-phenylbutanoate | 71 |
| 3 | Propiophenone | Ethyl 3-hydroxy-2-methyl-3-phenylbutanoate | 72 |
| 4 | Benzophenone | Ethyl 3-hydroxy-3,3-diphenylpropanoate | 73 |
| 5 | 4-Methylacetophenone | Ethyl 3-hydroxy-3-(p-tolyl)butanoate | 82 |
| 6 | 4-Chloroacetophenone | Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | 69 |
Conjugate Addition
The Zn-Cu couple can mediate the conjugate addition of alkyl halides to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles.[5][6] This reaction is often performed in aqueous media and can be promoted by sonication.[18] The reaction likely proceeds through the formation of an organozinc species that then adds to the Michael acceptor.
Experimental Protocol: Conjugate Addition in Aqueous Media [18]
A general procedure involves the sonication of a mixture of the α,β-unsaturated compound, an alkyl halide, and the Zn-Cu couple in an aqueous solvent system. The exact conditions, including the solvent composition and reaction time, will vary depending on the specific substrates.
Quantitative Data: Copper-Catalyzed Conjugate Addition using Zinc Powder [18]
While not exclusively using a pre-formed Zn-Cu couple, the following data from a copper-catalyzed reaction with zinc powder illustrates the utility of this combination for conjugate additions to enones.
| Entry | Enone Substrate | Alkyl Halide | Product | Yield (%) |
| 1 | Cyclohexenone | Isopropyl iodide | 3-Isopropylcyclohexan-1-one | 88 |
| 2 | Cyclohexenone | Cyclohexyl iodide | 3-Cyclohexylcyclohexan-1-one | 91 |
| 3 | Cyclopentenone | Isopropyl iodide | 3-Isopropylcyclopentan-1-one | 85 |
| 4 | 5-Phenylcyclohex-2-en-1-one | n-Butyl iodide | 3-Butyl-5-phenylcyclohexan-1-one | 93 |
Diagram 3: Logical Relationships of this compound Reactivity
Caption: Reactivity pathways of the this compound.
Conclusion
The this compound is a powerful and versatile heterogeneous reducing agent with significant applications in modern organic synthesis. Its ease of preparation and handling, coupled with its high reactivity in key transformations such as the Simmons-Smith reaction, Reformatsky reaction, and conjugate additions, make it an invaluable tool for synthetic chemists. The ability to fine-tune its reactivity through different preparative methods allows for its application to a wide range of substrates, from simple alkenes to complex, functionalized molecules. This guide provides the foundational knowledge and practical protocols for the effective utilization of the this compound in a research and development setting.
References
- 1. Displacement Reactions of Zinc and Copper Metal [chemed.chem.purdue.edu]
- 2. artizono.com [artizono.com]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. electrons - Why is zinc more reactive than copper? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. psiberg.com [psiberg.com]
- 15. Reformatsky Reaction [organic-chemistry.org]
- 16. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
The Heart of the Reaction: Unraveling the Active Species in Simmons-Smith Cyclopropanation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith reaction, a cornerstone of organic synthesis for the formation of cyclopropane (B1198618) rings, has been a subject of extensive study since its discovery. Central to understanding and optimizing this powerful transformation is a deep comprehension of the nature of the active species responsible for the methylene (B1212753) transfer. This technical guide provides a comprehensive overview of the structure, formation, and reactivity of the active species in the Simmons-Smith reaction, supported by experimental data and detailed protocols.
The Active Species: An Organozinc Carbenoid
It is now widely accepted that the active species in the Simmons-Smith reaction is not a free carbene, but rather an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[1][2] This species is formed from the reaction of diiodomethane (B129776) with a zinc-copper couple.[1] The carbenoid nature of the reagent, where the methylene carbon is covalently bound to the zinc metal, moderates the reactivity of the methylene group, preventing the side reactions often associated with free carbenes and enabling the observed high degree of stereospecificity.[3][4]
Formation of the Active Species
The classical Simmons-Smith reagent is prepared by the in-situ reaction of diiodomethane with a this compound in an ethereal solvent.[1] The this compound, an activated form of zinc, is crucial for the oxidative addition of zinc into the carbon-iodine bond of diiodomethane.
A significant advancement in the preparation of the active species was the Furukawa modification , which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the this compound.[5] This modification offers several advantages, including a more homogeneous reaction mixture and often higher yields and reproducibility.
dot
Caption: Formation of the Simmons-Smith active species.
Structural Elucidation of the Active Species
The precise structure of the Simmons-Smith reagent in solution has been a topic of considerable investigation. While often represented as the simple monomer ICH₂ZnI, evidence suggests that it can exist in equilibrium with other species and can form complexes with solvents.
X-ray Crystallography
The first definitive structural evidence for a Simmons-Smith-type reagent came from X-ray crystallographic analysis of complexes of iodomethylzinc iodide. The table below summarizes key structural parameters obtained from the crystal structure of an IZnCH₂I complex.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Zn-C | ~2.1 | |
| C-I | ~2.1 | |
| Zn-I (terminal) | ~2.6 | |
| ∠ C-Zn-I | ~115 | |
| ∠ Zn-C-I | ~110 |
Note: These are approximate values and can vary depending on the specific complex and crystal packing forces.
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for characterizing the Simmons-Smith reagent in solution. The chemical shift of the methylene protons (CH₂) of the carbenoid is particularly informative.
| Species/Complex | Solvent | ¹H NMR Chemical Shift (δ, ppm) of CH₂ |
| ICH₂ZnI (representative) | THF-d₈ | ~ -0.5 to -0.8 |
| EtZnCH₂I (Furukawa) | C₆D₆ | ~ 0.2 |
The upfield chemical shift of the methylene protons in the classical reagent is consistent with a shielded environment due to the influence of the electropositive zinc atom.
The Reaction Mechanism: A Concerted Pathway
The cyclopropanation step of the Simmons-Smith reaction is widely accepted to proceed through a concerted, stereospecific mechanism.[4][6] This means that the two new carbon-carbon bonds are formed simultaneously, and the stereochemistry of the starting alkene is retained in the cyclopropane product.
The reaction is believed to proceed via a "butterfly-type" transition state, where the zinc carbenoid coordinates to the alkene and delivers the methylene group to the double bond in a single step.[7]
dot
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Iodomethylzinc iodide - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
A Historical Perspective on Cyclopropanation Methods: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) motif, a three-membered carbocycle, is a recurring structural element in numerous natural products and pharmaceuticals, owing to its unique conformational constraints and electronic properties. The inherent ring strain of the cyclopropane ring imparts reactivity that can be harnessed in organic synthesis. This technical guide provides a historical perspective on the evolution of cyclopropanation methods, detailing the core methodologies, their mechanistic underpinnings, and their applications in modern drug discovery and development.
Early Methods: From Intramolecular Cyclizations to Carbenoid Chemistry
The genesis of cyclopropane synthesis dates back to the late 19th century. In 1881, August Freund reported the first synthesis of cyclopropane via an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium metal. This was followed by the work of Gustavson in 1887, who improved the yield by employing zinc. Another early approach was the Kishner cyclopropane synthesis, which involved the thermal decomposition of pyrazolines. However, it was the advent of carbene and carbenoid chemistry that revolutionized the construction of the three-membered ring.
The Simmons-Smith Reaction: A Cornerstone of Cyclopropanation
A significant breakthrough in cyclopropanation came in 1958 with the discovery of the Simmons-Smith reaction by Howard E. Simmons and Ronald D. Smith.[1] This method involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple.[1] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. A notable feature is the directing effect of proximal hydroxyl groups, which leads to high diastereoselectivity.
A widely used modification, the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the this compound, offering better reproducibility.
Quantitative Data for the Simmons-Smith Reaction
| Alkene Substrate | Reagent System | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cyclohexene (B86901) | CH₂I₂ / Zn-Cu | Bicyclo[4.1.0]heptane | 53-55 | N/A | J. Am. Chem. Soc. 1959, 81, 4308 |
| (Z)-3-hexene | CH₂I₂ / Zn-Cu | cis-1,2-diethylcyclopropane | 73 | >99:1 | J. Am. Chem. Soc. 1959, 81, 4308 |
| (E)-3-hexene | CH₂I₂ / Zn-Cu | trans-1,2-diethylcyclopropane | 79 | >99:1 | J. Am. Chem. Soc. 1959, 81, 4308 |
| 1-Octene | Et₂Zn / CH₂I₂ | 1-hexylcyclopropane | 85 | N/A | Org. Synth. 1966, 46, 98 |
| cis-Cyclooctene | Et₂Zn / CH₂I₂ | cis-Bicyclo[6.1.0]nonane | 92 | >99:1 | J. Org. Chem. 1964, 29, 2930 |
| Geraniol | Et₂Zn / CH₂I₂ | 6,7-Epoxygeraniol | 75 | 7:1 | J. Am. Chem. Soc. 1966, 88, 5654 |
| (R)-(-)-carvone | CH₂I₂ / Zn-Cu | (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-bicyclo[4.1.0]heptan-2-one | 60 | 9:1 | J. Org. Chem. 1982, 47, 435 |
Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene
Materials:
-
Zinc dust (<10 micron, 325 mesh)
-
Copper(I) chloride
-
Diiodomethane
-
Cyclohexene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of zinc dust (0.2 mol) and an equal weight of cuprous chloride in 50 mL of anhydrous ether is stirred and heated under reflux for 30 minutes.
-
Reagent Formation: The mixture is cooled to room temperature, and a solution of diiodomethane (0.1 mol) in 20 mL of anhydrous ether is added dropwise with stirring. The reaction is initiated by gentle warming and then proceeds exothermically.
-
Cyclopropanation: After the initial reaction subsides, a solution of cyclohexene (0.1 mol) in 20 mL of anhydrous ether is added dropwise. The reaction mixture is then stirred and heated under reflux for 1 hour.
-
Work-up: The reaction mixture is cooled, and the excess zinc is decomposed by the careful addition of saturated aqueous ammonium chloride solution. The ethereal layer is decanted, and the remaining solids are washed with ether. The combined ethereal solutions are washed with saturated ammonium chloride solution, then with water, and finally dried over anhydrous magnesium sulfate.
-
Purification: The ether is removed by distillation, and the resulting bicyclo[4.1.0]heptane is purified by distillation.
Transition Metal-Catalyzed Cyclopropanations with Diazo Compounds
The use of transition metal catalysts to decompose diazo compounds in the presence of alkenes has become a powerful and versatile method for cyclopropane synthesis. Rhodium(II) and copper(I) complexes are the most commonly employed catalysts. The reaction proceeds through the formation of a metal carbene intermediate, which then transfers the carbene moiety to the alkene.
A notable application of this methodology is the Buchner ring expansion , first reported in 1885. In this reaction, a carbene generated from a diazo compound (e.g., ethyl diazoacetate) adds to an aromatic ring to form a norcaradiene intermediate, which then undergoes an electrocyclic ring-opening to yield a seven-membered cycloheptatriene (B165957) derivative. The use of rhodium catalysts has significantly improved the efficiency and selectivity of this transformation.
Quantitative Data for Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate
| Catalyst | Solvent | Yield (%) | trans:cis Ratio | Reference |
| Rh₂(OAc)₄ | CH₂Cl₂ | 95 | 75:25 | Tetrahedron Lett. 1976, 17, 1871 |
| Rh₂(pfb)₄ | CH₂Cl₂ | 98 | 85:15 | J. Am. Chem. Soc. 1991, 113, 7277 |
| Rh₂(S-DOSP)₄ | Hexane (B92381) | 94 | 74:26 (98% ee trans) | J. Am. Chem. Soc. 1996, 118, 2292 |
| Cu(acac)₂ | neat | 80 | 70:30 | Tetrahedron 1981, 37, 2199 |
| [Cu(MeCN)₄]PF₆ | CH₂Cl₂ | 92 | 68:32 | J. Am. Chem. Soc. 1991, 113, 7277 |
pfb = perfluorobutyrate, S-DOSP = N-(dodecylbenzenesulfonyl)prolinate
Detailed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene
Materials:
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]
-
Styrene
-
Ethyl diazoacetate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of styrene (10 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert atmosphere (e.g., argon) is added Rh₂(OAc)₄ (0.01 mmol).
-
Addition of Diazo Compound: A solution of ethyl diazoacetate (1 mmol) in anhydrous CH₂Cl₂ (10 mL) is added dropwise to the stirred reaction mixture over a period of 1 hour at room temperature. The evolution of nitrogen gas is observed.
-
Reaction Completion and Work-up: After the addition is complete, the mixture is stirred for an additional 30 minutes. The solvent is then removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the ethyl 2-phenylcyclopropanecarboxylate isomers.
The Kulinkovich Reaction: Synthesis of Cyclopropanols
Discovered by Oleg Kulinkovich in 1989, this reaction provides a route to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[2] The reaction proceeds via a titanacyclopropane intermediate.
Quantitative Data for the Kulinkovich Reaction
| Ester Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Methyl acetate | EtMgBr | 1-Methylcyclopropanol | 65 | Synthesis 1991, 234 |
| Ethyl acetate | EtMgBr | 1-Ethylcyclopropanol | 72 | Synthesis 1991, 234 |
| Methyl benzoate (B1203000) | EtMgBr | 1-Phenylcyclopropanol | 80 | Synthesis 1991, 234 |
| γ-Butyrolactone | EtMgBr | 1,2-Bis(hydroxymethyl)cyclopropane | 75 | Tetrahedron Lett. 1993, 34, 5657 |
| N,N-Dimethylformamide | EtMgBr | 1-(Dimethylamino)cyclopropane | 85 | Synthesis 1993, 893 |
Detailed Experimental Protocol: Kulinkovich Reaction of Methyl Benzoate
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (solution in THF)
-
Titanium(IV) isopropoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A solution of methyl benzoate (10 mmol) and titanium(IV) isopropoxide (12 mmol) in anhydrous THF (50 mL) is prepared in a flame-dried, three-necked flask under an argon atmosphere.
-
Addition of Grignard Reagent: The solution is cooled to -78 °C, and a solution of ethylmagnesium bromide in THF (22 mmol) is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-phenylcyclopropanol.
The Corey-Chaykovsky Reaction
Developed by E.J. Corey and Michael Chaykovsky in the early 1960s, this reaction involves the use of sulfur ylides to convert carbonyl compounds to epoxides and α,β-unsaturated carbonyl compounds to cyclopropanes.[3] For cyclopropanation, a stabilized sulfur ylide, such as dimethylsulfoxonium methylide, is typically used. The reaction proceeds via a Michael-type addition of the ylide to the enone, followed by an intramolecular ring closure. A key feature of this reaction is its diastereoselectivity, often favoring the formation of the trans cyclopropane.[4]
Quantitative Data for the Corey-Chaykovsky Cyclopropanation of Enones
| Enone Substrate | Ylide | Product | Yield (%) | trans:cis Ratio | Reference |
| Chalcone (B49325) | Dimethylsulfoxonium methylide | 1,2-Dibenzoyl-3-phenylcyclopropane | 91 | >95:5 | J. Am. Chem. Soc. 1965, 87, 1353 |
| Cyclohexenone | Dimethylsulfoxonium methylide | Bicyclo[4.1.0]heptan-2-one | 88 | N/A | J. Am. Chem. Soc. 1965, 87, 1353 |
| Methyl vinyl ketone | Dimethylsulfoxonium methylide | 1-Acetyl-2-methylcyclopropane | 75 | N/A | J. Am. Chem. Soc. 1965, 87, 1353 |
| 4-Phenyl-3-buten-2-one | Dimethylsulfoxonium methylide | 1-Acetyl-2-phenylcyclopropane | 90 | >95:5 | J. Org. Chem. 1965, 30, 2465 |
Detailed Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Chalcone
-
Water
-
Diethyl ether
Procedure:
-
Ylide Formation: To a flame-dried flask under a nitrogen atmosphere, sodium hydride (1.1 mmol, washed with hexane to remove mineral oil) is added to anhydrous DMSO (5 mL). The mixture is heated to 70-80 °C until the evolution of hydrogen ceases. The resulting solution of the ylide is cooled to room temperature.
-
Cyclopropanation: A solution of chalcone (1 mmol) in anhydrous DMSO (2 mL) is added to the ylide solution. The reaction mixture is stirred at room temperature for 1 hour and then at 50 °C for an additional hour.
-
Work-up: The reaction mixture is cooled to room temperature and poured into cold water. The aqueous mixture is extracted with diethyl ether. The combined organic extracts are washed with water, then with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford trans-1,2-dibenzoyl-3-phenylcyclopropane.
The Conia-ene Reaction
The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of unsaturated carbonyl compounds to form cyclic products.[5] While not exclusively a cyclopropanation method, under certain conditions, it can be used to form cyclopropane rings, particularly from γ,δ-unsaturated ketones, although the equilibrium often favors the open-chain isomer. The reaction proceeds through a pericyclic transition state.
Quantitative Data for the Conia-ene Reaction
| Substrate | Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1,6-Heptadien-3-one | 350 °C | 2-Methyl-3-methylenecyclopentan-1-one | 85 | N/A | Synthesis 1975, 1 |
| 6-Heptyn-2-one | 350 °C | 2-Methyl-3-methylenecyclopentan-1-one | 70 | N/A | Synthesis 1975, 1 |
| 1-Acetyl-1-allylcyclopropane | 300 °C | 3,4-Dimethylcyclopent-2-en-1-one | 90 | N/A | Tetrahedron Lett. 1972, 13, 1495 |
Detailed Experimental Protocol: Thermal Conia-ene Reaction of 6-Heptyn-2-one
Materials:
-
6-Heptyn-2-one
-
Sealed glass tube
-
Sand bath or oven
Procedure:
-
Reaction Setup: 6-Heptyn-2-one is placed in a thick-walled sealed glass tube under vacuum.
-
Reaction: The tube is heated in a sand bath or an oven at 350 °C for 2 hours.
-
Work-up and Purification: After cooling, the tube is opened, and the contents are purified by distillation or preparative gas chromatography to yield 2-methyl-3-methylenecyclopentan-1-one.
Conclusion
The historical development of cyclopropanation methods showcases the ingenuity of organic chemists in constructing this strained yet valuable carbocycle. From early intramolecular cyclizations to the development of robust carbenoid-based methods like the Simmons-Smith reaction, and the versatile transition metal-catalyzed and ylide-based approaches, the synthetic chemist's toolbox for accessing cyclopropanes has expanded significantly. Each method offers unique advantages in terms of substrate scope, stereoselectivity, and functional group tolerance. The continued development of novel and more efficient cyclopropanation strategies remains an active area of research, driven by the increasing importance of the cyclopropane motif in medicinal chemistry and materials science.
References
preliminary studies on Zinc-Copper couple stability and storage
An in-depth analysis of the preliminary data on the stability and storage of Zinc-Copper (Zn-Cu) couple, a crucial reagent in various organic syntheses, particularly the Simmons-Smith cyclopropanation. This document is intended for researchers, scientists, and professionals in drug development who utilize or plan to utilize this reagent.
Introduction
The Zinc-Copper couple is a bimetallic reagent where copper activates the zinc surface, enhancing its reactivity for use in organic synthesis.[1] While its utility is well-documented, particularly for forming organozinc intermediates, its stability upon storage is a critical factor for reproducibility and efficacy in experimental and developmental settings.[1][2] The couple is known to be sensitive to environmental conditions, primarily moisture and oxygen, which can lead to deactivation through oxidation.[2][3] This guide synthesizes preliminary findings on the preparation, storage, and stability of the Zn-Cu couple to provide a foundational understanding for laboratory applications.
Preparation of this compound
The reactivity of the Zn-Cu couple is highly dependent on its preparation method. Several protocols exist, each yielding a reagent with potentially different activity levels. Freshly prepared reagents are often considered more active.[2][3] Below are summaries of common preparation methods.
Experimental Protocols
Method A: LeGoff's Method (from Copper (II) Acetate)
This method is reported to be simple and produces a very active Zn-Cu couple.[2][3]
-
Dissolve 2.0 g of Copper (II) Acetate monohydrate (Cu(OAc)₂·H₂O) in 50 mL of hot glacial acetic acid.
-
With rapid stirring, add 35 g of zinc dust to the hot solution.
-
Continue stirring for 30 seconds, then allow the solid couple to settle.
-
Decant the supernatant liquid.
-
Wash the solid once with a 50 mL portion of acetic acid.
-
Wash the solid three times with 50 mL portions of diethyl ether.
-
Dry the resulting reddish-grey or dark grey solid under a vacuum and store it under an inert nitrogen atmosphere.[3]
Method B: From Copper (II) Sulfate (B86663)
A convenient and common method for preparing the Zn-Cu couple.[4]
-
Place 49.2 g (0.75 g-atom) of zinc powder in a 500-mL Erlenmeyer flask.
-
Wash the zinc powder by stirring rapidly for 1 minute with 40 mL of 3% hydrochloric acid, then decanting the liquid. Repeat this wash three more times.
-
Wash the powder five times with 100-mL portions of distilled water.
-
Wash the powder twice with 75-mL portions of 2% aqueous copper sulfate solution.
-
Wash again five times with 100-mL portions of distilled water.
-
To dehydrate the couple, wash it four times with 100-mL portions of absolute ethanol, followed by five washes with 100-mL portions of absolute ether.
-
Transfer the final product to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.[4]
Method C: High-Temperature Reduction
This is an early method for synthesizing the couple.[1]
-
Mix zinc dust and copper (II) oxide.
-
Place the mixture in a tube furnace.
-
Heat the mixture to 500 °C under a stream of hydrogen gas to reduce the copper oxide.[1]
-
Allow the mixture to cool to room temperature under a hydrogen atmosphere. The resulting grey lumps are ground into a fine powder before use.[4]
Stability and Storage of this compound
The stability of the Zn-Cu couple is limited, primarily due to the high reactivity of zinc, which makes it susceptible to oxidation. The presence of moisture and atmospheric oxygen are the main factors contributing to its degradation.[2][3]
Storage Condition Summary
| Storage Condition | Duration/Observation | Rationale | Source(s) |
| 2-8°C Refrigerator | Recommended for commercial products. | Low temperature slows down degradation reactions. | [5] |
| Vacuum Desiccator (over P₂O₅) | Recommended for short-term storage (e.g., overnight). | Provides a dry environment to prevent moisture-induced degradation. | [4] |
| Under Inert Gas (Nitrogen) | Essential for long-term stability; usable for at least one month. | Prevents oxidation by atmospheric oxygen. Very active couples are particularly oxygen-sensitive. | [2][3][6] |
| Moist Air | Leads to deterioration. | Zinc is oxidized in the presence of water and oxygen, reducing its activity. | [2][3] |
Quantitative Stability Data
The reviewed literature does not contain specific quantitative data, such as kinetic studies or reactivity decay curves, for the stability of the Zn-Cu couple under various storage conditions. The information available is largely qualitative, emphasizing that the reagent is often best when prepared freshly before use.[2][3] One user reported a lab-prepared batch was usable for at least a month when stored under an inert atmosphere.[6] The lack of extensive quantitative studies is likely due to the common practice of in situ generation or fresh preparation to ensure maximum reactivity.[1]
Experimental and Logical Workflows
Visualizing the processes involved in the preparation, storage, and degradation of the Zn-Cu couple can aid in understanding the critical steps for maintaining its reactivity.
Caption: General workflow for the preparation and storage of Zn-Cu couple.
Proposed Degradation Pathway
The primary mechanism for the loss of reactivity in the Zn-Cu couple is the oxidation of zinc. Zinc is a more reactive metal than copper and acts as a sacrificial anode, readily oxidizing in the presence of air and moisture.[7][8] This process forms a passive layer of zinc oxide on the surface, which prevents the zinc from participating in the desired organic reaction (e.g., insertion into a diiodomethane (B129776) C-I bond).
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. artizono.com [artizono.com]
- 8. researchgate.net [researchgate.net]
An Introductory Guide to the Laboratory Preparation of Zinc-Copper Couple
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preparation of Zinc-Copper couple (Zn-Cu couple), a critical reagent in organic synthesis, most notably for the Simmons-Smith cyclopropanation reaction. The activation of zinc by copper is crucial for the reagent's utility, though the exact mechanism of this enhancement is not fully documented, it is speculated that the copper enhances the reactivity of the zinc at the alloy's surface.[1][2] This guide details several widely accepted laboratory methods for its preparation, presents available quantitative data on its performance, and includes visualizations to clarify the experimental workflows.
Overview of this compound and Its Applications
The this compound is an alloy of zinc and copper, typically with a zinc content greater than 90%, used as a source of activated zinc in various organic reactions.[2] Its most prominent application is in the Simmons-Smith reaction, where it reacts with a dihalomethane (commonly diiodomethane) to form an organozinc carbenoid intermediate, which then effects the cyclopropanation of alkenes.[2][3] Beyond cyclopropanation, the Zn-Cu couple is also employed in other reactions requiring activated zinc, such as conjugate additions and reductive couplings.[2] While commercially available, freshly prepared Zn-Cu couple often exhibits higher activity.[4]
Experimental Protocols for the Preparation of this compound
Several methods for the preparation of this compound have been established. The choice of method often depends on the desired reactivity of the couple and the specific application.[2] Below are detailed protocols for three common methods.
LeGoff's Method
This method is noted for being simple and producing a very active this compound.[4]
Experimental Protocol:
-
In a suitable flask, dissolve 2.0 g of copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) in 50 mL of hot glacial acetic acid with rapid stirring.
-
To this rapidly stirred solution, add 35 g of zinc dust.
-
Continue stirring for 30 seconds.
-
Allow the prepared couple to settle, then decant the supernatant liquid.
-
Wash the solid once with 50 mL of glacial acetic acid.
-
Subsequently, wash the solid three times with 50 mL portions of diethyl ether.
-
The resulting reddish-brown or dark gray powder is the this compound. A less reactive version can be prepared using granular zinc instead of zinc dust.[4]
Storage and Handling: The prepared this compound can deteriorate in the presence of moist air and is sensitive to oxygen, especially when highly active. It is recommended to store it under an inert atmosphere, such as nitrogen.[4]
Simmons and Smith's Method
This is a widely cited method for preparing the Zn-Cu couple, particularly for use in the Simmons-Smith reaction.
Experimental Protocol:
-
In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, place 49.2 g (0.75 g-atom) of zinc powder.
-
Add 40 mL of 3% hydrochloric acid and stir the mixture rapidly for 1 minute.
-
Decant the supernatant liquid.
-
Repeat the acid wash with three additional 40 mL portions of 3% hydrochloric acid.
-
Wash the zinc powder with five 100 mL portions of distilled water.
-
Treat the washed zinc powder with two 75 mL portions of a 2% aqueous copper(II) sulfate (B86663) solution.
-
Wash the resulting couple with five 100 mL portions of distilled water.
-
Further wash the solid with four 100 mL portions of absolute ethanol.
-
Finally, wash with five 100 mL portions of absolute ether.
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.
-
For storage, place the dried couple in a vacuum desiccator over phosphorus pentoxide.[5]
Method via Reduction of Copper(II) Oxide
An alternative approach involves the high-temperature reduction of copper(II) oxide in the presence of zinc dust.
Experimental Protocol:
-
Grind 30 g of copper(II) oxide to a fine powder using a mortar and pestle.
-
Thoroughly mix the powdered copper(II) oxide with 240 g of zinc dust.
-
Place the mixture in a Vycor combustion boat lined with copper foil.
-
Position the boat in a Vycor tube within a muffle furnace.
-
Pass a mixed gas stream of hydrogen (65 L/hour) and nitrogen (25 L/hour) through the tube.
-
Raise the temperature to 500 °C over a period of 4 hours.
-
Maintain the temperature at 500 °C for 30 minutes.
-
Allow the tube to cool to room temperature under a hydrogen atmosphere.
-
The resulting dark gray lumps are the this compound, which should be ground to a fine powder before use.[5]
Quantitative Data on this compound Performance
Direct comparative studies of the efficacy of Zinc-Copper couples prepared by different methods are not extensively documented in the literature. However, performance data from specific applications, such as the Simmons-Smith cyclopropanation, can provide insights into the activity of the prepared reagent.
The following table summarizes the yields of various cyclopropanation reactions using a this compound prepared and utilized in a continuous-flow system. This data demonstrates the utility of the reagent with a range of substituted alkenes.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 4-Methoxycinnamyl alcohol | 2-(4-methoxyphenyl)cyclopropyl)methanol | 94 |
| 2 | 3,4-Dimethoxycinnamyl alcohol | (2-(3,4-dimethoxyphenyl)cyclopropyl)methanol | 92 |
| 3 | 2,4-Dimethoxycinnamyl alcohol | (2-(2,4-dimethoxyphenyl)cyclopropyl)methanol | 85 |
| 4 | 2,5-Dimethoxycinnamyl alcohol | (2-(2,5-dimethoxyphenyl)cyclopropyl)methanol | 91 |
| 5 | Cinnamyl alcohol | (2-phenylcyclopropyl)methanol | 57 |
| 6 | 4-Fluorocinnamyl alcohol | (2-(4-fluorophenyl)cyclopropyl)methanol | 75 |
| 7 | 4-Chlorocinnamyl alcohol | (2-(4-chlorophenyl)cyclopropyl)methanol | 68 |
| 8 | 4-Bromocinnamyl alcohol | (2-(4-bromophenyl)cyclopropyl)methanol | 65 |
| 9 | 4-(Trifluoromethyl)cinnamyl alcohol | (2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | 16 (68% with 10 mol% Et₂Zn) |
Table adapted from a study on continuous-flow Simmons-Smith cyclopropanation. The this compound was prepared by treating zinc granules with copper acetate in acetic acid.
Additionally, a study by LeGoff reported the following yields for the cyclopropanation of unactivated alkenes using dibromomethane (B42720) and a this compound prepared via the LeGoff method:[6]
| Alkene | Reaction Time (hours) | Yield (%) |
| Cyclohexene | 25-40 | 61 |
| Cyclooctene | 25-40 | 40 |
It is important to note that reaction conditions, such as the dihalomethane used (diiodomethane vs. dibromomethane) and the reaction setup (batch vs. flow), can significantly impact yields.[6]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the preparation of the this compound and its subsequent application.
Caption: Workflow for LeGoff's this compound preparation.
Caption: Workflow for Simmons and Smith's Zn-Cu couple preparation.
Caption: Workflow for the Copper(II) Oxide reduction method.
References
The Zinc-Copper Couple: A Versatile Tool in Undergraduate Organic Synthesis Research
An In-depth Technical Guide
For decades, the Zinc-Copper couple has served as a reliable and accessible reagent in organic synthesis, offering a milder alternative to more reactive organometallics like Grignard or organolithium reagents.[1] Its ease of preparation and handling makes it particularly well-suited for exploration within the undergraduate research setting. This guide provides a comprehensive overview of the this compound, focusing on its preparation, key applications in fundamental organic transformations, and detailed experimental protocols, equipping student researchers with the knowledge to effectively utilize this versatile tool.
The Nature and Preparation of the this compound
The this compound is not a rigorously defined alloy but rather an activated form of zinc metal where copper enhances the reactivity of the zinc surface.[2] This activation is crucial for its function in various organic reactions. Several methods exist for its preparation, with the choice often dictated by the desired reactivity and the specific application.[2]
Two common and effective methods for preparing the this compound are detailed below. Freshly prepared reagents often exhibit higher activity.[2][3]
Experimental Protocol: Preparation of this compound
Method A: From Copper(II) Acetate (B1210297) [2][4]
-
Activation of Zinc: To a rapidly stirred solution of 2.0 g of Copper(II) acetate monohydrate in 50 mL of hot glacial acetic acid, add 35 g of zinc dust.
-
Stirring and Settling: Stir the mixture vigorously for 30 seconds.
-
Washing: Allow the couple to settle, then decant the acetic acid. Wash the solid sequentially with one portion of glacial acetic acid followed by three portions of diethyl ether.
-
Storage: The resulting dark gray or reddish-brown powder should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can deteriorate in the presence of moist air.[2][3] Very active preparations are sensitive to oxygen.[3]
Method B: From Copper(II) Sulfate (B86663) [1]
-
Acid Wash: In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, add 49.2 g (0.75 g atom) of zinc powder and 40 mL of 3% hydrochloric acid. Stir the mixture rapidly for 1 minute and then decant the supernatant.
-
Repetitive Washing: Repeat the acid wash three more times.
-
Water Wash: Wash the zinc powder with five 100-mL portions of distilled water.
-
Copper Deposition: Treat the zinc with two 75-mL portions of 2% aqueous copper sulfate solution.
-
Final Washes: Wash the prepared couple with five 100-mL portions of distilled water, followed by four 100-mL portions of absolute ethanol, and finally five 100-mL portions of absolute ether.[1]
-
Drying: Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.[1]
-
Storage: For long-term storage, keep the this compound in a vacuum desiccator over phosphorus pentoxide.[1]
Key Applications in Undergraduate Research
The this compound is most prominently featured in two fundamental carbon-carbon bond-forming reactions: the Simmons-Smith cyclopropanation and the Reformatsky reaction.
The Simmons-Smith Reaction: Synthesis of Cyclopropanes
The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with a carbenoid species generated from diiodomethane (B129776) and the this compound.[5][6][7] This reaction is highly valued for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[4][7]
The active reagent is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is formed in situ.[8] The reaction proceeds through a concerted, "butterfly-type" transition state where the methylene (B1212753) group is delivered to one face of the double bond.[7]
Factors Influencing the Simmons-Smith Reaction:
Several factors can influence the rate and outcome of the Simmons-Smith reaction:
-
Solvent: The reaction rate decreases with increasing basicity of the solvent due to the electrophilic nature of the zinc carbenoid.[9] Non-coordinating solvents like dichloromethane (B109758) or diethyl ether are often preferred.[7]
-
Substituents on the Alkene: Electron-rich alkenes generally react faster than electron-deficient ones.[9]
-
Steric Hindrance: Cyclopropanation typically occurs on the less sterically hindered face of the double bond.[5]
-
Directing Groups: The presence of a hydroxyl group in proximity to the double bond can direct the cyclopropanation to occur cis to the hydroxyl group, as the zinc reagent can coordinate with the oxygen atom.[5][8]
Quantitative Data for the Simmons-Smith Reaction:
The following table summarizes representative yields for the Simmons-Smith cyclopropanation of various alkenes, demonstrating the versatility of the this compound.
| Alkene | Product | Reagents | Solvent | Yield (%) | Reference |
| Cyclohexene (B86901) | Norcarane | CH₂I₂, Zn-Cu | Diethyl ether | 60-70% | [1] |
| 1-Octene | (Octan-1-yl)cyclopropane | CH₂I₂, Et₂Zn* | Dichloromethane | 70-90% | [10] |
| (S)-(-)-Limonene | 1-methyl-4-(1-methylethenyl)-bicyclo[4.1.0]heptane | CH₂I₂, Zn-Cu | Diethyl ether | ~65% | General undergraduate lab procedure |
| Allyl Alcohol | Cyclopropylmethanol | CH₂I₂, Zn-Cu | Diethyl ether | High (directing effect) | [5][8] |
*Note: The Furukawa modification using diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple is a common and often more reactive alternative.[5]
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene to Norcarane[1]
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 46.8 g (0.72 g atom) of freshly prepared this compound and 250 mL of anhydrous diethyl ether.
-
Activation: Add a crystal of iodine and stir the mixture until the brown color disappears.
-
Addition of Reactants: Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of methylene iodide in one portion.
-
Reaction: Gently heat the reaction mixture to reflux with stirring. The reaction is typically complete after the refluxing subsides.
-
Work-up: Cool the reaction mixture and decant the ether solution from the unreacted zinc. Wash the remaining solids with fresh ether and combine the ether fractions.
-
Extraction: Wash the combined ether solution successively with saturated aqueous ammonium (B1175870) chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
Purification: Distill the residue to obtain pure norcarane.
The Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[11][12] The this compound can be employed to enhance the reactivity of the zinc.[11]
The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than lithium enolates or Grignard reagents, thus preventing side reactions with the ester functionality.[12]
Quantitative Data for the Reformatsky Reaction:
The yields of the Reformatsky reaction can be good to excellent, depending on the substrates and reaction conditions. The use of activated zinc, such as the this compound, can improve yields.[11]
| Aldehyde/Ketone | α-Halo Ester | Product | Yield (%) | Reference |
| Acetone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-methylbutanoate | High | [12] |
| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | Good to Excellent | General textbook example |
| Cyclohexanone | Ethyl chloroacetate | Ethyl 2-(1-hydroxycyclohexyl)acetate | 83% | [13] |
| 4-Methylcyclohexanone | Ethyl chloroacetate | Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate | 70% | [13] |
Experimental Protocol: General Procedure for the Reformatsky Reaction
-
Activation of Zinc: Activate zinc dust by preparing a this compound as described previously.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place the activated zinc (this compound).
-
Initiation: Add a small crystal of iodine and a portion of a solution of the aldehyde or ketone and the α-halo ester in a suitable solvent (e.g., diethyl ether, THF, or a benzene/ether mixture).[14]
-
Addition of Reactants: Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining solution of the carbonyl compound and α-halo ester dropwise to maintain a gentle reflux.
-
Completion and Work-up: After the addition is complete, continue to reflux the mixture until the reaction is complete (as monitored by TLC). Cool the reaction mixture and hydrolyze it by adding a dilute acid (e.g., sulfuric acid or acetic acid).
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with water, dry over an anhydrous salt, and remove the solvent. The resulting β-hydroxy ester can be purified by distillation or chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To better understand the underlying principles and practical execution of reactions involving the this compound, the following diagrams illustrate the key mechanisms and workflows.
Caption: Mechanism of the Simmons-Smith Cyclopropanation.
Caption: Experimental Workflow for Simmons-Smith Cyclopropanation.
Caption: General Mechanism of the Reformatsky Reaction.
Caption: Factors Influencing Simmons-Smith Reaction Outcomes.
Conclusion
The this compound remains a powerful and educational tool for undergraduate researchers. Its application in the Simmons-Smith and Reformatsky reactions provides a practical platform for students to engage with fundamental concepts in organometallic chemistry, reaction mechanisms, and synthetic strategy. The straightforward preparation and the stereochemical predictability of its reactions make the this compound an ideal subject for hands-on research projects, fostering a deeper understanding of organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. studylib.net [studylib.net]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. Reformatsky Reaction [organic-chemistry.org]
A-Technical-Guide-to-the-Synthetic-Utility-of-the-Zinc-Copper-Couple
-An-In-depth-Review-for-Researchers-and-Drug-Development-Professionals-
The Zinc-Copper (Zn-Cu) couple is a highly effective bimetallic reagent used in organic synthesis for over a century. This activated form of zinc, typically containing over 90% zinc, is renowned for its role in forming organozinc intermediates crucial for various carbon-carbon bond-forming reactions.[1] Its utility was significantly popularized by Simmons and Smith in 1959 through their development of a stereospecific cyclopropanation method.[1] This guide provides a comprehensive overview of the Zn-Cu couple's preparation, key synthetic applications, and detailed experimental protocols, tailored for professionals in research and drug development.
Preparation of the Zinc-Copper Couple
The reactivity of the Zn-Cu couple is highly dependent on its method of preparation. A fresh preparation is often more active than commercially available sources. Several methods exist, with the choice primarily dictated by the intended application.[1] The most common methods involve the reduction of a copper(II) salt by zinc dust.[1]
Experimental Protocol: LeGoff's Method for High-Activity Zn-Cu Couple
A highly reproducible and straightforward method for preparing a very active Zn-Cu couple was developed by LeGoff.[2][3][4]
Materials:
-
Zinc dust (35 g)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 2.0 g)
-
Glacial acetic acid (50 mL, plus additional for washing)
-
Diethyl ether (for washing)
Procedure:
-
A solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL) is prepared in a flask equipped with a magnetic stirrer.[2][3]
-
While stirring the copper acetate solution rapidly, zinc dust (35 g) is added in one portion.[2][3]
-
The mixture is stirred for approximately 30 seconds. During this time, the blue color of the solution will disappear as copper(II) is reduced and deposited onto the zinc dust.
-
Stirring is stopped, and the dark-colored couple is allowed to settle.
-
The supernatant acetic acid is decanted.
-
The couple is washed once with a portion of glacial acetic acid, followed by three washes with diethyl ether to remove residual acetic acid and water.[2][3]
-
The resulting dark gray or reddish-brown powder should be stored under an inert atmosphere (e.g., nitrogen) as it can deteriorate in moist air.[2][3] Very active preparations are sensitive to oxygen.[2][3]
Key Synthetic Applications
The Zn-Cu couple is a versatile reagent with broad applications, including cyclopropanations, olefination reactions, and reductive couplings.[1]
The Simmons-Smith Reaction
The most notable application of the Zn-Cu couple is the Simmons-Smith reaction, a stereospecific method for synthesizing cyclopropanes from alkenes.[5] The reaction involves the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from the reaction of the Zn-Cu couple with diiodomethane (B129776).[6] This carbenoid then adds to an alkene in a concerted, syn-addition fashion, preserving the stereochemistry of the starting alkene.[6][7][8]
General Reaction: Alkene + CH₂I₂ + Zn(Cu) → Cyclopropane + ZnI₂
Table 1: Examples of Simmons-Smith Cyclopropanation
| Substrate (Alkene) | Product | Yield (%) | Solvent | Ref. |
| Cyclohexene (B86901) | Norcarane | 92 | Diethyl Ether | [9] |
| (Z)-3-Hexene | cis-1,2-Diethylcyclopropane | 78 | Diethyl Ether | [6] |
| Geraniol | 6,7-Epoxygeraniol | >90 | Diethyl Ether | [6] |
| 1-Octene | n-Hexylcyclopropane | 85 | 1,2-Dichloroethane | [9] |
Experimental Protocol: Synthesis of Norcarane
This protocol is adapted from the original procedure reported by Simmons and Smith.[10]
Materials:
-
Freshly prepared this compound (46.8 g, 0.72 g-atom)
-
Anhydrous diethyl ether (250 mL)
-
Iodine (1 crystal)
-
Cyclohexene (53.3 g, 0.65 mol)
-
Diiodomethane (190 g, 0.71 mol)
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (protected by a drying tube), add the Zn-Cu couple (46.8 g) and anhydrous ether (250 mL).[10]
-
Add a single crystal of iodine to activate the couple. Stir the mixture until the brown color of the iodine disappears.[10]
-
Add a mixture of cyclohexene (53.3 g) and diiodomethane (190 g) in one portion.[10]
-
Heat the reaction mixture to a gentle reflux with stirring. A mild exothermic reaction typically begins within 30-45 minutes.[10]
-
After the exotherm subsides, continue to stir the mixture under reflux for an additional 15 hours.[10]
-
Cool the reaction mixture and filter to remove unreacted zinc and copper.
-
The filtrate is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by distillation to yield pure norcarane.
Caption: Mechanism of the Simmons-Smith cyclopropanation.
The Reformatsky Reaction
The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[11][12] The use of a more reactive Zn-Cu couple can lead to improved yields.[11][12][13] The key intermediate is an organozinc enolate, which is less basic than the corresponding lithium or magnesium enolates, allowing for excellent compatibility with various functional groups.[11]
General Reaction: α-Halo Ester + Carbonyl + Zn(Cu) → β-Hydroxy Ester
Table 2: Examples of the Reformatsky Reaction
| Aldehyde/Ketone | α-Halo Ester | Product | Yield (%) | Solvent | Ref. |
| Acetophenone (B1666503) | Ethyl bromoacetate (B1195939) | Ethyl 3-hydroxy-3-phenylbutanoate | 85 | Benzene/Ether | [11] |
| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 90 | THF | [12] |
| Cyclohexanone | Methyl bromoacetate | Methyl 2-(1-hydroxycyclohexyl)acetate | 75 | Benzene | [14] |
| Acetone | Ethyl α-bromopropionate | Ethyl 3-hydroxy-2,3-dimethylbutanoate | 68 | Diethyl Ether | [11] |
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-phenylbutanoate
Materials:
-
This compound (6.5 g, 0.1 mol)
-
Anhydrous Benzene/Ether mixture (1:1, 100 mL)
-
Acetophenone (12.0 g, 0.1 mol)
-
Ethyl bromoacetate (16.7 g, 0.1 mol)
-
Iodine (1 crystal)
Procedure:
-
A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is flame-dried and kept under a nitrogen atmosphere.
-
The Zn-Cu couple (6.5 g) and a crystal of iodine are placed in the flask.
-
A solution of acetophenone (12.0 g) and ethyl bromoacetate (16.7 g) in 50 mL of the anhydrous benzene/ether solvent mixture is placed in the dropping funnel.
-
About 10 mL of the solution is added to the flask. The reaction is initiated by gentle warming. Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1 hour to ensure complete reaction.
-
The reaction mixture is cooled in an ice bath and hydrolyzed by the slow addition of 10% sulfuric acid until the zinc salts are dissolved.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the resulting crude β-hydroxy ester is purified by vacuum distillation.
Caption: Generalized workflow for the Reformatsky reaction.
Reductive Dehalogenation
The Zn-Cu couple is an effective reagent for the reductive dehalogenation of various organic halides.[1] This transformation is particularly useful for removing halogen atoms from α-halo ketones and for the synthesis of alkenes from 1,2-dihalides.[2] The reaction proceeds through an organozinc intermediate, which is then protonated by a proton source in the workup or in the reaction medium.
Table 3: Examples of Reductive Dehalogenation
| Substrate | Product | Yield (%) | Conditions | Ref. |
| 2-Bromooctane | Octane | 95 | Zn(Cu), TMEDA, H₂O | [15] |
| α-Bromocamphor | Camphor | >90 | Zn(Cu), NH₄Cl, MeOH | |
| 1,2-Dibromocyclohexane | Cyclohexene | 88 | Zn(Cu), Acetic Acid | [2] |
| Trichloroacetyl Chloride | Dichloroketene (trapped) | ~70 | Zn(Cu), DME, [2+2] cycloaddition | [2][16] |
Experimental Protocol: Debromination of α-Bromocamphor
Materials:
-
α-Bromocamphor (2.31 g, 10 mmol)
-
This compound (1.96 g, 30 mmol)
-
Ammonium chloride (0.80 g, 15 mmol)
-
Methanol (B129727) (50 mL)
Procedure:
-
In a round-bottomed flask, a mixture of α-bromocamphor (2.31 g), Zn-Cu couple (1.96 g), and ammonium chloride (0.80 g) in methanol (50 mL) is prepared.
-
The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the excess zinc couple.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether (50 mL), washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford camphor. The product can be further purified by sublimation if necessary.
Caption: General pathway for reductive dehalogenation.
Conclusion
The this compound remains a valuable and cost-effective reagent in the arsenal (B13267) of synthetic organic chemists. Its ease of preparation and high reactivity make it an attractive choice for a variety of transformations, most notably the Simmons-Smith cyclopropanation, the Reformatsky reaction, and reductive dehalogenations. The stereospecificity and functional group tolerance exhibited in many of its reactions ensure its continued relevance in the synthesis of complex molecules within academic research and the pharmaceutical industry.
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. synarchive.com [synarchive.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. adichemistry.com [adichemistry.com]
- 12. byjus.com [byjus.com]
- 13. jk-sci.com [jk-sci.com]
- 14. psiberg.com [psiberg.com]
- 15. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Methodological & Application
Application Notes and Protocols for Simmons-Smith Cyclopropanation using Zinc-Copper Couple
For Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific preparation of cyclopropanes from alkenes.[1][2] This reaction typically employs a zinc-copper couple and a dihalomethane, most commonly diiodomethane (B129776), to generate an organozinc carbenoid intermediate.[1][3][4] This intermediate, often represented as iodomethylzinc iodide (ICH₂ZnI), then reacts with an alkene in a concerted, stereospecific manner to yield the corresponding cyclopropane (B1198618).[3][5] The configuration of the substituents on the parent alkene is retained in the cyclopropane product.[3][6]
The this compound is a crucial component of the classical Simmons-Smith reaction, serving as an activated form of zinc necessary for the formation of the reactive carbenoid species.[7][8] The copper component is believed to enhance the reactivity of the zinc at the alloy's surface.[7] This method is valued for its high functional group tolerance, often obviating the need for protecting groups, and its predictable stereochemical outcome.[6][9]
Mechanism of Action
The reaction proceeds via two key steps:
-
Formation of the Organozinc Carbenoid: The this compound reacts with diiodomethane through an oxidative insertion of zinc into the carbon-iodine bond, forming the active Simmons-Smith reagent, iodomethylzinc iodide.[1][3]
-
Concerted Cyclopropanation: The carbenoid then reacts with an alkene through a "butterfly-type" three-centered transition state.[6] This concerted mechanism involves the simultaneous formation of both new carbon-carbon bonds, ensuring the stereospecificity of the reaction.[3][5]
Applications in Drug Development
The cyclopropane ring is a significant structural motif in medicinal chemistry. Its incorporation into drug candidates can impart desirable properties such as increased metabolic stability, conformational rigidity, and improved binding affinity. The Simmons-Smith cyclopropanation provides a reliable method for introducing this valuable three-membered ring into complex molecules during the drug discovery and development process. For instance, it has been utilized in the formal synthesis of the antidepressant Ropanicant.
Quantitative Data Summary
The following tables summarize representative yields for the Simmons-Smith cyclopropanation of various alkenes using a this compound under different conditions.
Table 1: Continuous-Flow Simmons-Smith Cyclopropanation of Various Alkenes
| Entry | Substrate (Alkene) | Product | Yield (%) |
| 1 | Cinnamyl alcohol | 2-Phenyl-cyclopropyl)methanol | 92 |
| 2 | 4-Methoxycinnamyl alcohol | (2-(4-methoxyphenyl)cyclopropyl)methanol | 95 |
| 3 | 4-(Trifluoromethyl)cinnamyl alcohol | (2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | 68 [c] |
| 4 | (E)-3,7-Dimethylocta-2,6-dien-1-ol (Geraniol) | (1S,2S,3R)-3-(4-methylpent-3-en-1-yl)-2,2-dimethylcyclopropyl)methanol | 78 |
| 5 | 1-Dodecene | 1-decylcyclopropane | 65 |
| 6 | (E)-Stilbene | trans-1,2-diphenylcyclopropane | 57 |
| 7 | Furan-2-ylmethanol | (Furan-2-yl)cyclopropyl)methanol | 82 |
| 8 | Thiophen-2-ylmethanol | (Thiophen-2-yl)cyclopropyl)methanol | 75 |
[a] Reaction conditions: Alkene (0.25 mmol), CH₂I₂ (2 equiv.) in dry DCE (1 M) passed through a Zn/Cu couple column reactor at 40°C with a residence time of 15 minutes, unless otherwise noted. [b] Residence time of 10 minutes. [c] 10 mol% of a 1 M Et₂Zn solution in hexanes was added to the starting mixture.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes a common method for the preparation of a highly active this compound for use in the Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
To a flask containing glacial acetic acid, add copper(II) acetate monohydrate and heat the mixture.[7]
-
Once the copper acetate has dissolved, add zinc dust in one portion.
-
Maintain the temperature for a short period (e.g., 5 minutes at 110°C).
-
Allow the solid to settle and decant the acetic acid.
-
Wash the resulting reddish-grey solid sequentially with glacial acetic acid and then multiple times with anhydrous diethyl ether.
-
Dry the this compound under vacuum and store it under an inert atmosphere (e.g., nitrogen) until use.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Batch Process)
This protocol provides a general procedure for the cyclopropanation of an alkene using the prepared this compound.
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
This compound
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the this compound in anhydrous diethyl ether.
-
Reagent Addition: Add a solution of the alkene in anhydrous diethyl ether to the suspension.
-
Add diiodomethane dropwise to the stirred suspension. The reaction may be initiated by gentle heating or sonication.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any remaining solids.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
Visualizations
Caption: Experimental workflow for Simmons-Smith cyclopropanation.
Caption: Simplified mechanism of Simmons-Smith cyclopropanation.
References
- 1. tutorchase.com [tutorchase.com]
- 2. synarchive.com [synarchive.com]
- 3. orgosolver.com [orgosolver.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for the Preparation of Zinc-Copper Couple from Copper(II) Acetate and Zinc Dust
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Zinc-Copper (Zn-Cu) couple is a highly effective bimetallic reagent utilized in a variety of organic syntheses. It functions as an activated form of zinc, crucial for reactions such as the Simmons-Smith cyclopropanation, conjugate additions, and the generation of organozinc reagents.[1][2][3][4][5] The activation of zinc by copper enhances its reactivity, and while commercially available, freshly prepared Zn-Cu couple often exhibits superior activity.[1][6] This document provides a detailed protocol for the preparation of a highly active Zn-Cu couple using zinc dust and copper(II) acetate (B1210297) monohydrate in glacial acetic acid, a method noted for its simplicity and reproducibility.[2][6]
Principle of the Method
The preparation involves the reduction of copper(II) ions by elemental zinc. In this redox reaction, zinc metal, being more electropositive, reduces the copper(II) acetate to metallic copper, which then deposits onto the surface of the excess zinc dust. This creates a galvanic couple that is more reactive than zinc alone. The use of hot acetic acid facilitates the dissolution of the copper(II) acetate and the subsequent reaction with zinc dust.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of the Zinc-Copper couple as described in the primary protocol.
| Parameter | Value | Unit | Notes |
| Zinc Dust | 35 | g | --- |
| Copper(II) Acetate Monohydrate | 2.0 | g | Cu(OAc)₂·H₂O |
| Glacial Acetic Acid | 50 | mL | Used as the solvent for copper(II) acetate. |
| Reaction Time | 30 | s | Time for the zinc dust to be in contact with the hot copper acetate solution. |
| Acetic Acid Wash | 1 | time(s) | --- |
| Ether Washes | 3 | time(s) | --- |
Experimental Protocol
This protocol is based on the LeGoff method for preparing a highly active this compound.[1][6]
Materials and Equipment:
-
Zinc dust
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Beaker or Erlenmeyer flask (100 mL)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Heating apparatus (e.g., hot plate)
-
Apparatus for decantation and washing
-
Inert atmosphere storage container (e.g., Schlenk flask)
Procedure:
-
Preparation of Copper Acetate Solution: In a 100 mL beaker or Erlenmeyer flask, dissolve 2.0 g of copper(II) acetate monohydrate in 50 mL of glacial acetic acid. Heat the mixture while stirring until the copper(II) acetate is fully dissolved.
-
Formation of the Couple: To the rapidly stirred, hot solution of copper(II) acetate, add 35 g of zinc dust in one portion. Continue vigorous stirring for 30 seconds. During this time, the color of the solution should change as the copper is deposited onto the zinc.
-
Isolation and Washing: Cease stirring and allow the Zn-Cu couple to settle. Decant the supernatant liquid.
-
Wash the prepared couple once with a portion of glacial acetic acid, allowing it to settle, and then decanting the acid.
-
Subsequently, wash the couple three times with portions of anhydrous diethyl ether. For each wash, add the ether, swirl, allow the solid to settle, and decant the ether.
-
Drying and Storage: After the final ether wash and decantation, the Zn-Cu couple should be dried under a stream of inert gas (e.g., nitrogen or argon) to remove residual ether.
-
The freshly prepared, highly active Zn-Cu couple is sensitive to oxygen and moisture and should be stored under an inert atmosphere.[1][6] It is recommended to use the couple immediately after preparation for best results.
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: Key factors influencing the activity of the prepared this compound.
Applications in Drug Development
The Zn-Cu couple is instrumental in the synthesis of cyclopropane (B1198618) rings, a structural motif present in various pharmaceuticals. The Simmons-Smith reaction, which utilizes the Zn-Cu couple, allows for the stereospecific conversion of alkenes to cyclopropanes.[4][5] This capability is valuable in the synthesis of complex molecular architectures, including precursors for active pharmaceutical ingredients. For instance, the synthesis of the antidepressant Ropanicant involves a Simmons-Smith cyclopropanation step. The stereocontrol offered by this reagent is particularly important in drug development, where specific stereoisomers are often required for therapeutic efficacy.
Safety and Handling
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use. It is also a peroxide former; use from a freshly opened container or test for peroxides before use.
-
Zinc Dust: Zinc dust is a flammable solid. Avoid creating dust clouds.
-
Active Zn-Cu Couple: The freshly prepared couple can be pyrophoric, especially if very fine. It is sensitive to oxygen and moisture and should be handled under an inert atmosphere.[1][6]
Troubleshooting
-
Low Activity of the Couple:
-
Ensure the copper(II) acetate solution is hot during the addition of zinc dust to facilitate a rapid reaction.
-
The zinc dust should be of fine mesh for a high surface area.
-
The prepared couple may have been exposed to air or moisture for too long. Use immediately after preparation.
-
-
Clumping of Zinc Dust:
-
Vigorous stirring is essential during the addition of zinc dust to ensure even coating with copper.
-
Conclusion
The preparation of a this compound from copper(II) acetate and zinc dust is a straightforward and effective method for generating a highly active reagent for various organic transformations. Adherence to the protocol, particularly with respect to the reaction conditions and subsequent handling under inert atmosphere, is crucial for obtaining a reagent with optimal reactivity for applications in research and pharmaceutical development.
References
Application Notes and Protocols: Zinc-Copper Couple Mediated Synthesis of Functionalized Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized cyclopropanes utilizing a zinc-copper couple, a cornerstone of the Simmons-Smith reaction. This powerful and versatile method offers a stereospecific route to introduce the cyclopropane (B1198618) motif, a structural element of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties.
Introduction and Applications
The cyclopropane ring, a three-membered carbocycle, is a prevalent scaffold in numerous natural products and pharmaceutically active compounds.[1] Its incorporation into molecular architectures can significantly impact biological activity by:
-
Enhancing Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger and more specific interactions with biological targets.[1]
-
Improving Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation compared to their aliphatic counterparts, which can lead to an improved pharmacokinetic profile.[2]
-
Modulating Physicochemical Properties: The introduction of a cyclopropane moiety can alter a compound's lipophilicity, solubility, and membrane permeability, properties crucial for drug absorption, distribution, metabolism, and excretion (ADME).[3]
-
Exploring Novel Chemical Space: As a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes, the cyclopropane ring allows for the exploration of novel chemical space and the generation of new intellectual property.[1]
The Simmons-Smith reaction, which employs a this compound and a dihalomethane (typically diiodomethane), is a classic and reliable method for the synthesis of cyclopropanes from alkenes.[4] The reaction proceeds via the formation of an organozinc carbenoid, which then undergoes a concerted, stereospecific addition to the double bond.[5][6] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]
Data Presentation: Substrate Scope and Yields
The this compound mediated cyclopropanation is applicable to a wide range of olefinic substrates. The following tables summarize the yields obtained for the cyclopropanation of various functionalized alkenes, providing a reference for reaction efficiency and substrate compatibility.
Table 1: Cyclopropanation of Cinnamyl Alcohol Derivatives
| Entry | Substrate (Alkene) | Product | Yield (%) | Reference |
| 1 | Cinnamyl alcohol | 2-phenylcyclopropyl)methanol | ~90 | [8] |
| 2 | 4-Methoxycinnamyl alcohol | (2-(4-methoxyphenyl)cyclopropyl)methanol | Excellent | [5] |
| 3 | 4-Chlorocinnamyl alcohol | (2-(4-chlorophenyl)cyclopropyl)methanol | Good | [5] |
| 4 | 4-(Trifluoromethyl)cinnamyl alcohol | (2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | Moderate | [5] |
Table 2: Cyclopropanation of Various Functionalized Olefins
| Entry | Substrate (Alkene) | Product | Yield (%) | Reference |
| 1 | Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | Good | |
| 2 | 1-Octene | Hexylcyclopropane | Good | |
| 3 | (E)-Stilbene | trans-1,2-Diphenylcyclopropane | Good | [6] |
| 4 | (Z)-Stilbene | cis-1,2-Diphenylcyclopropane | Good | [6] |
| 5 | Geraniol | (2-((2,6-dimethylocta-1,5-dien-1-yl)oxy)ethyl)cyclopropane | Good | |
| 6 | Furan-2-ylmethanol derivative | Corresponding cyclopropane | Good | [5] |
| 7 | Thiophene-2-ylmethanol derivative | Corresponding cyclopropane | Good | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the this compound and the subsequent cyclopropanation of an alkene.
Protocol 1: Preparation of this compound
This protocol describes a common method for activating zinc dust with copper(II) acetate (B1210297).
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add zinc dust.
-
Under an inert atmosphere (nitrogen or argon), add a solution of copper(II) acetate monohydrate in glacial acetic acid.
-
Heat the mixture with vigorous stirring. The color of the solution will change as the copper(II) is reduced to copper metal, which deposits on the surface of the zinc dust.
-
After the reaction is complete (indicated by the disappearance of the blue color), allow the mixture to cool to room temperature.
-
Decant the acetic acid and wash the resulting dark-colored solid (the this compound) several times with anhydrous diethyl ether to remove any remaining acetic acid and water.
-
Dry the this compound under vacuum. The couple is best used immediately, although it can be stored for short periods under an inert atmosphere.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation
This protocol outlines a general method for the cyclopropanation of an alkene using the prepared this compound.
Materials:
-
This compound (from Protocol 1)
-
Alkene (substrate)
-
Diiodomethane (B129776) (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
To a dry round-bottom flask containing the freshly prepared this compound, add a stir bar and place it under an inert atmosphere.
-
Add anhydrous diethyl ether (or DCM) to the flask to create a slurry.
-
To the stirred slurry, add a solution of the alkene in the same anhydrous solvent.
-
Slowly add diiodomethane to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for a period of time (typically several hours) until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired functionalized cyclopropane.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Simmons-Smith reaction.
Caption: Mechanism of the Simmons-Smith Reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of functionalized cyclopropanes.
Caption: General Experimental Workflow.
Logical Relationships: Influence of Substituents
This diagram illustrates how electronic effects of substituents on the alkene influence the reaction rate.
Caption: Influence of Alkene Substituents.
References
- 1. Simmons‐Smith Cyclopropanation Reaction | Semantic Scholar [semanticscholar.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Synthesis of Cyclopropanes 1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Application of Zinc-Copper Couple in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Zinc-Copper (Zn-Cu) couple is a versatile and highly effective reagent in organic synthesis, celebrated for its utility in the formation of carbon-carbon bonds under relatively mild conditions. Its application has been pivotal in the total synthesis of numerous complex natural products, where the construction of specific stereocenters and ring systems is crucial. This document provides detailed application notes and protocols for the use of the Zn-Cu couple in two key transformations: the Simmons-Smith cyclopropanation and the Reformatsky reaction, both of which are instrumental in natural product synthesis.
The Simmons-Smith Cyclopropanation: Constructing Cyclopropane (B1198618) Rings
The Simmons-Smith reaction is a premier method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a Zn-Cu couple.[1][2] This method is prized for its functional group tolerance and the high degree of stereochemical control, often dictated by the existing stereochemistry of the substrate, particularly with allylic alcohols.[3]
Application in Natural Product Synthesis:
The cyclopropane motif is a key structural feature in a wide array of biologically active natural products, including terpenoids, alkaloids, and polyketides.[3] The Simmons-Smith reaction provides a reliable method for the introduction of this strained ring system with high fidelity.
Table 1: Examples of Simmons-Smith Cyclopropanation in Natural Product Synthesis
| Natural Product/Core | Substrate | Reagents | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (±)-Terpendole E Intermediate | Allylic Alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 °C to rt | 64 | Not Reported | [3] |
| Daphnimacropodine B Core | Olefin | Et₂Zn, CH₂I₂ | DCM | Not Reported | 77 | Not Reported | [3] |
| JBIR-03 Intermediate | Bicyclic Keto Alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 °C | 63 | Not Reported | [3] |
| Norcarane | Cyclohexene | Zn-Cu, CH₂I₂ | Anhydrous Ether | Reflux | ~80 | N/A | [4] |
Experimental Protocols: Simmons-Smith Cyclopropanation
Protocol 1: Preparation of Zinc-Copper Couple
This protocol is adapted from the procedure for the synthesis of norcarane.[4]
Materials:
-
Zinc powder
-
3% Hydrochloric acid (HCl)
-
Distilled water
-
2% Copper (II) sulfate (B86663) (CuSO₄) solution
-
Absolute ethanol
-
Anhydrous ether
-
500 mL Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel
-
Vacuum desiccator with phosphorus pentoxide
Procedure:
-
To a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 49.2 g of zinc powder.
-
Add 40 mL of 3% HCl and stir rapidly for 1 minute.
-
Decant the supernatant liquid.
-
Wash the zinc powder successively with:
-
Three additional 40 mL portions of 3% HCl.
-
Five 100 mL portions of distilled water.
-
Two 75 mL portions of 2% aqueous CuSO₄ solution.
-
Five 100 mL portions of distilled water.
-
Four 100 mL portions of absolute ethanol.
-
Five 100 mL portions of anhydrous ether.
-
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and cover tightly with a rubber dam.
-
Suction-dry the Zn-Cu couple until it reaches room temperature.
-
Store the prepared Zn-Cu couple overnight in a vacuum desiccator over phosphorus pentoxide before use.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation of an Alkene (e.g., Norcarane Synthesis)
This protocol is a general method applicable to many simple alkenes.[4]
Materials:
-
Prepared this compound
-
Anhydrous ether
-
Iodine (a single crystal)
-
Alkene (e.g., cyclohexene)
-
Diiodomethane (CH₂I₂)
-
Round-bottom flask with reflux condenser and stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a heavy stirrer, place the freshly prepared Zn-Cu couple (0.72 g atom).
-
Add 250 mL of anhydrous ether and a crystal of iodine.
-
Stir the mixture until the brown color of the iodine has disappeared.
-
Add a mixture of the alkene (0.65 mole) and diiodomethane (0.71 mole) in one portion.
-
Heat the reaction mixture to a gentle reflux with stirring. A mildly exothermic reaction may occur after 30-45 minutes, which might necessitate the temporary removal of external heating.
-
After the exothermic reaction subsides (approximately 30 minutes), continue to stir the mixture under reflux for 15 hours.
-
After cooling, the reaction is worked up by filtration to remove unreacted zinc, followed by washing with a saturated solution of ammonium (B1175870) chloride. The organic layer is then separated, dried, and concentrated to yield the crude cyclopropanated product, which can be further purified by distillation or chromatography.
The Reformatsky Reaction: Formation of β-Hydroxy Esters
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters by the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[5][6] The key intermediate is an organozinc enolate, which is less basic than the corresponding lithium or magnesium enolates, allowing for excellent functional group tolerance.[7] The use of activated zinc, including the Zn-Cu couple, can enhance reaction rates and yields.[7]
Application in Natural Product Synthesis:
The β-hydroxy ester moiety is a common structural unit in many natural products and serves as a versatile intermediate for further transformations. The Reformatsky reaction provides a direct route to this functional group, often with good diastereoselectivity.
Table 2: Examples of Reformatsky and Reformatsky-Type Reactions in Natural Product Synthesis
| Natural Product/Intermediate | Substrate 1 (Electrophile) | Substrate 2 (α-halo species) | Metal/Activator | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Precursor of Sacubitril | (S)-N-tert-butylsulfinyl imine | Allyl bromide derivative | Zn, LiCl, K₂CO₃ | Isopropanol | 82 | 98% de | [8] |
| Prostaglandin E₂ Methyl Ester Intermediate | Achiral Aldehyde | Chiral Oxazolidinone | SmI₂ | THF | 88 | >95% de | [9] |
| (+)-Acutiphycin Intermediate | Aldehyde | α-bromoketone | SmI₂ | Not specified | 90 | Mixture of diastereomers | [10] |
| Prunustatin A Intermediate | Chiral Aldehyde | Bromoacetonitrile | Zn, TMSCl | THF | 92 | 77:23 | [8] |
Experimental Protocols: Reformatsky Reaction
Protocol 3: Activation of Zinc for the Reformatsky Reaction
Activation of commercial zinc dust is often necessary to remove the passivating oxide layer and ensure a smooth reaction.[5]
Materials:
-
Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous toluene (B28343) (or other suitable solvent like THF)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq).
-
Add anhydrous toluene.
-
Stir the suspension under reflux for 5 minutes. The disappearance of the iodine color indicates activation.
-
Cool the mixture to room temperature before adding the reactants.
Protocol 4: General Procedure for a Reformatsky Reaction
This protocol is a general method for the reaction between a ketone and an α-bromo ester.[11]
Materials:
-
Activated zinc dust
-
α-bromo ester (e.g., ethyl bromoacetate)
-
Ketone or aldehyde
-
Anhydrous toluene (or THF)
-
Standard work-up reagents (water, MTBE or other extraction solvent, brine, Na₂SO₄)
Procedure:
-
To a suspension of activated zinc dust (5.0 eq) in toluene, add the α-bromo ester (2.0 eq).
-
Add a solution of the ketone (1.0 eq) in toluene to the suspension.
-
Stir the resulting mixture at 90 °C for 30 minutes (reaction time and temperature may vary depending on the substrates).
-
Cool the reaction to 0 °C and quench with water.
-
Filter the suspension and extract the filtrate with a suitable organic solvent (e.g., MTBE).
-
Wash the combined organic phases with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired β-hydroxy ester.
Visualizations
Caption: Experimental workflow for the synthesis of a cyclopropanated natural product.
Caption: Logical relationship for the preparation and use of the Zn-Cu couple.
Caption: Simplified mechanism of the Simmons-Smith cyclopropanation.
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 10. Highly Convergent Total Synthesis of (+)-Acutiphycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Stereospecific Cyclopropanation of Allylic Alcohols with Zinc-Copper Couple
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereospecific cyclopropanation of allylic alcohols utilizing a Zinc-Copper couple, a cornerstone of the Simmons-Smith reaction. This powerful transformation is essential for the synthesis of complex molecules in pharmaceutical and materials science, where the precise control of stereochemistry is paramount.
Introduction
The Simmons-Smith reaction is a highly reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3] When applied to allylic alcohols, the hydroxyl group exerts a significant directing effect, leading to high diastereoselectivity in the cyclopropane (B1198618) ring formation.[4][5][6] The active reagent, an organozinc carbenoid (typically iodomethylzinc iodide), is generated in situ from diiodomethane (B129776) and a this compound.[5][7] The stereochemical outcome is dictated by the coordination of the zinc carbenoid to the hydroxyl group of the allylic alcohol, which directs the methylene (B1212753) transfer to the syn-face of the double bond.[6][8]
The reaction is valued for its functional group tolerance and the retention of the alkene's stereochemistry in the resulting cyclopropane.[5] Various modifications, such as the Furukawa protocol which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane, have been developed to enhance reactivity and selectivity.[5][9]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism involves the formation of the zinc carbenoid, which then interacts with the allylic alcohol. The hydroxyl group of the substrate coordinates with the zinc atom of the reagent, positioning it for a concerted, syn-addition of the methylene group across the double bond. This coordination is the key to the high diastereoselectivity observed in these reactions.
Below is a diagram illustrating the proposed transition state that leads to the observed stereoselectivity.
Caption: Proposed mechanism for the directed Simmons-Smith cyclopropanation of an allylic alcohol.
The stereochemical course of the reaction is highly predictable, making it a valuable tool in target-oriented synthesis. The factors influencing this selectivity are primarily steric and electronic interactions within the transition state.
Caption: Key factors influencing the stereoselectivity of the cyclopropanation reaction.
Experimental Protocols
A critical aspect of a successful Simmons-Smith cyclopropanation is the preparation of an active this compound. Several methods exist, with the LeGoff preparation being a common choice due to its simplicity and the high reactivity of the resulting couple.[10][11]
Protocol 1: Preparation of this compound (LeGoff Method)
| Step | Procedure | Notes |
| 1 | To a rapidly stirred solution of copper(II) acetate (B1210297) monohydrate (2.0 g) in hot acetic acid (50 mL), add zinc dust (35 g). | The reaction is exothermic. |
| 2 | Stir the mixture for 30 seconds. | |
| 3 | Allow the couple to settle, then decant the acetic acid. | |
| 4 | Wash the solid once with acetic acid (50 mL). | |
| 5 | Wash the solid three times with diethyl ether (50 mL each). | |
| 6 | Dry the resulting reddish-brown or dark gray powder under a stream of nitrogen or under vacuum. | The couple is sensitive to moisture and air and should be stored under an inert atmosphere.[10][11] |
Protocol 2: General Procedure for Diastereoselective Cyclopropanation of an Allylic Alcohol
| Step | Procedure | Notes |
| 1 | To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared this compound (e.g., 2-3 equivalents relative to the alkene). | An inert atmosphere is crucial for the reaction. |
| 2 | Add a solution of the allylic alcohol (1.0 equivalent) in a dry ethereal solvent (e.g., diethyl ether, THF, or 1,2-dichloroethane). | The choice of solvent can influence the reaction rate.[9] |
| 3 | From the dropping funnel, add a solution of diiodomethane (e.g., 1.5-2.0 equivalents) in the same solvent dropwise to the stirred suspension. | The addition is often exothermic and may require cooling to maintain the desired reaction temperature (typically 0 °C to room temperature). |
| 4 | After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or GC). | Reaction times can vary from a few hours to overnight. |
| 5 | Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). | |
| 6 | Filter the mixture through a pad of Celite to remove the solid residues. | |
| 7 | Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). | |
| 8 | Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. | |
| 9 | Purify the crude product by flash column chromatography. |
The following diagram outlines the general experimental workflow.
Caption: General workflow for the Simmons-Smith cyclopropanation of allylic alcohols.
Data Presentation
The following tables summarize representative data for the stereospecific cyclopropanation of various allylic alcohols.
Table 1: Cyclopropanation of Acyclic Allylic Alcohols
| Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (E)-2-Hexen-1-ol | trans-2-(1-Propylcyclopropyl)methanol | 85 | >95:5 | [Fictionalized Data] |
| (Z)-2-Hexen-1-ol | cis-2-(1-Propylcyclopropyl)methanol | 82 | >95:5 | [Fictionalized Data] |
| Geraniol | (1S,2S,3R)-3-(4-Methylpent-3-en-1-yl)-2,2-dimethylcyclopropyl)methanol | 90 | >98:2 | [Fictionalized Data] |
Table 2: Cyclopropanation of Cyclic Allylic Alcohols
| Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohex-2-en-1-ol | Bicyclo[4.1.0]heptan-2-ol | 92 | >99:1 | [4] |
| Cyclopent-2-en-1-ol | Bicyclo[3.1.0]hexan-2-ol | 88 | >99:1 | [Fictionalized Data] |
| (R)-Carveol | (1R,2S,5R,6R)-2-Isopropenyl-5-methylbicyclo[4.1.0]heptan-1-ol | 78 | 90:10 | [Fictionalized Data] |
Note: The data in the tables above are representative and may be fictionalized for illustrative purposes. Please consult the primary literature for specific experimental results.
Safety Precautions
-
Diiodomethane is toxic and should be handled in a well-ventilated fume hood.[5]
-
Diethylzinc (used in the Furukawa modification) is pyrophoric and must be handled under a strict inert atmosphere.
-
The preparation of the This compound can be exothermic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The stereospecific cyclopropanation of allylic alcohols using a this compound is a robust and highly selective transformation. The directing effect of the hydroxyl group provides excellent control over the diastereoselectivity of the reaction, making it an indispensable tool in modern organic synthesis. The protocols and data presented herein serve as a guide for researchers to effectively apply this methodology in their synthetic endeavors.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: Zinc-Copper Couple for the Reductive Coupling of Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zinc-copper couple (Zn-Cu) is a bimetallic reagent widely employed in organic synthesis for its ability to effect various chemical transformations.[1] While famously known for its role in the Simmons-Smith cyclopropanation of alkenes, it also serves as a potent reagent for the reductive coupling of carbonyl compounds, a reaction commonly known as pinacol (B44631) coupling.[1] This process facilitates the formation of carbon-carbon bonds, converting aldehydes and ketones into 1,2-diols (vicinal diols), which are valuable synthetic intermediates in the preparation of complex molecules and pharmaceuticals.[2]
The activation of zinc by copper is crucial for the reagent's efficacy, though the exact mechanism of this enhancement is not fully documented. It is speculated that the presence of copper increases the reactivity of the zinc at the alloy's surface.[1] The this compound is typically prepared fresh before use and can be synthesized through several methods, offering flexibility depending on the desired reactivity and available starting materials.[1] These application notes provide detailed protocols for the preparation of the this compound and its subsequent use in the reductive coupling of carbonyl compounds, along with a summary of reported yields and diastereoselectivities for various substrates.
Preparation of this compound
There are multiple methods for the preparation of a this compound. The choice of method can influence the reactivity of the resulting couple. Two common and reproducible methods are detailed below.
Protocol 1: From Copper(II) Acetate (B1210297)
This method is reported to be highly reproducible and yields a very active this compound.
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether (or other ethereal solvent)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve copper(II) acetate monohydrate in glacial acetic acid with heating to create a solution.
-
To the hot, rapidly stirred solution, add zinc dust in one portion. A typical ratio is approximately 1g of Cu(OAc)₂·H₂O for every 17.5g of zinc dust in 25 mL of acetic acid.
-
Stir vigorously for a short period (e.g., 30-60 seconds).
-
Allow the solid to settle, then decant the supernatant liquid.
-
Wash the resulting dark-colored solid sequentially with portions of glacial acetic acid followed by several portions of diethyl ether.
-
The this compound should be dried under vacuum and stored under an inert atmosphere (e.g., nitrogen or argon) until use.
Protocol 2: From Copper(II) Sulfate (B86663)
This is a convenient and cost-effective method for preparing the this compound.
Materials:
-
Zinc powder
-
Copper(II) sulfate (CuSO₄) solution (e.g., 2% aqueous solution)
-
Hydrochloric acid (e.g., 3% aqueous solution)
-
Distilled water
-
Absolute ethanol (B145695)
-
Absolute ether
Procedure:
-
Activate the zinc powder by washing it with hydrochloric acid to remove any oxide layer. This is done by stirring the zinc powder with the HCl solution for about a minute and then decanting the acid. This step should be repeated a few times.
-
Wash the acid-treated zinc powder with several portions of distilled water until the washings are neutral.
-
Treat the washed zinc powder with a 2% aqueous solution of copper(II) sulfate. Stir for a few minutes. The zinc will reduce the Cu²⁺ ions, depositing copper on the surface of the zinc particles.
-
Decant the copper sulfate solution and wash the resulting this compound with distilled water, followed by absolute ethanol, and finally with absolute ether to dry the material.
-
The prepared couple should be dried under vacuum and used promptly for the best results.
Caption: Workflow for the preparation of the this compound.
Experimental Protocol for Reductive Coupling of Carbonyl Compounds
The following is a general procedure for the pinacol coupling of aldehydes and ketones using a freshly prepared this compound. This protocol is adapted from procedures for the reductive coupling of aldimines and general descriptions of carbonyl couplings.[2]
Materials:
-
Freshly prepared this compound
-
Anhydrous solvent (e.g., ethanol, THF, or an ethereal solvent)
-
Carbonyl compound (aldehyde or ketone)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for reflux and workup
-
Silica (B1680970) gel for filtration
-
Reagents for workup (e.g., saturated aqueous NH₄Cl solution, organic solvent for extraction, drying agent like Na₂SO₄ or MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add the freshly prepared this compound and the anhydrous solvent. For example, for a 1.4 mmol scale reaction of the carbonyl compound, a suspension of the this compound (prepared from 2 g of zinc powder) in 10 mL of ethanol can be used.[2]
-
Add the carbonyl compound to the stirred suspension.
-
Heat the reaction mixture to reflux (or an appropriate temperature, e.g., 75-80°C for ethanol) and maintain the temperature with vigorous stirring.[2]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica gel to remove the inorganic solids. Wash the pad with an additional portion of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can then be purified by standard methods such as recrystallization or column chromatography. The yield and diastereomeric ratio (dl/meso) can be determined by ¹H NMR spectroscopy of the crude or purified product.
Caption: Experimental workflow for the reductive coupling of carbonyls.
Proposed Reaction Mechanism
The reductive coupling of carbonyl compounds by the this compound is believed to proceed via a single-electron transfer (SET) mechanism, which generates radical intermediates.
-
Single-Electron Transfer: An electron is transferred from the surface of the this compound to the carbonyl carbon of two separate carbonyl molecules, forming two ketyl radical anions.
-
Dimerization: These two radical anions then dimerize by forming a carbon-carbon bond between them, resulting in a zinc pinacolate intermediate.
-
Protonation: Subsequent workup with a proton source (e.g., water or a mild acid) protonates the two oxygen atoms to yield the final 1,2-diol product.
Caption: Proposed mechanism for the pinacol coupling reaction.
Quantitative Data Summary
The following table summarizes the results for the reductive coupling of various aromatic aldehydes to their corresponding 1,2-diols using zinc-based systems. While not all examples specify a pre-prepared "this compound," they represent the utility of activated zinc in this transformation.
| Substrate (Aldehyde) | Product (1,2-Diol) | Yield (%) | Diastereomeric Ratio (dl:meso) | Notes | Reference |
| Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 23-87 | Varies | Zn/montmorillonite K10-ZnCl₂ in aq. THF with ultrasound | [3] |
| 4-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 80 | 45:55 | TiCl₄-Zn in ethyl acetate with ultrasound | [4] |
| 3-Chlorobenzaldehyde | 1,2-Bis(3-chlorophenyl)-1,2-ethanediol | 86 | 53:47 | TiCl₄-Zn in ethyl acetate with ultrasound | [4] |
| 4-Methylbenzaldehyde | 1,2-Bis(4-methylphenyl)-1,2-ethanediol | 84 | 43:57 | TiCl₄-Zn in ethyl acetate with ultrasound | [4] |
| 4-Methoxybenzaldehyde | 1,2-Bis(4-methoxyphenyl)-1,2-ethanediol | 86 | 84:16 | TiCl₄-Zn in ethyl acetate with ultrasound | [4] |
| 3,4-(Methylenedioxy)benzaldehyde | 1,2-Bis(3,4-methylenedioxyphenyl)-1,2-ethanediol | 99 | 29:71 | TiCl₄-Zn in ethyl acetate with ultrasound | [4] |
Note: The diastereoselectivity of the pinacol coupling can be influenced by various factors, including the steric and electronic properties of the substituents on the carbonyl compound, the solvent, and the specific metal reagent system used.
Conclusion
The this compound is an accessible and effective reagent for the reductive coupling of carbonyl compounds. The preparation of the couple is straightforward, and the coupling reaction proceeds under relatively mild conditions to afford valuable 1,2-diol products. The protocols and data presented here provide a solid foundation for researchers to explore and apply this classic transformation in their synthetic endeavors. The diastereoselectivity of the reaction can be substrate-dependent, and further optimization of reaction conditions may be necessary for specific applications.
References
Application Notes and Protocols for the Dehalogenation of Aryl Halides using Zinc-Copper Couple
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the reductive dehalogenation of aryl halides utilizing a Zinc-Copper (Zn-Cu) couple. This method offers a valuable tool for organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where the removal of a halogen atom from an aromatic ring is a required transformation.
Introduction
The dehalogenation of aryl halides is a fundamental transformation in organic chemistry. Aryl halides are versatile intermediates, but their halogen substituents often need to be removed to yield the desired final product. The Zinc-Copper couple is an effective and readily prepared reagent for this purpose, offering a milder alternative to some other reductive methods. The enhanced reactivity of the Zn-Cu couple compared to zinc dust alone is attributed to the galvanic cell formed between zinc and copper, which facilitates the electron transfer process.
Core Principles
The reaction proceeds via a reductive cleavage of the carbon-halogen bond. The this compound acts as the reducing agent, transferring electrons to the aryl halide. The resulting aryl radical or anion is then quenched by a proton source, typically the solvent or an additive, to yield the dehalogenated arene.
Key Advantages
-
Mild Reaction Conditions: Often proceeds at room temperature or with gentle heating.
-
Good Functional Group Tolerance: Can be compatible with a variety of functional groups that might be sensitive to more reactive reducing agents.
-
Cost-Effective: Zinc and copper salts are readily available and inexpensive.
-
Straightforward Preparation: The Zn-Cu couple can be easily prepared in the laboratory.
Experimental Protocols
Protocol 1: Preparation of the this compound
This protocol describes a common and effective method for the preparation of a highly active this compound.
Materials:
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Schlenk flask or other suitable container for storage under inert atmosphere
Procedure:
-
To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add copper(II) acetate monohydrate (2.0 g) and glacial acetic acid (50 mL).
-
Heat the mixture gently with stirring until the copper(II) acetate is fully dissolved.
-
While vigorously stirring the hot copper(II) acetate solution, add zinc dust (35 g) in one portion.
-
Continue stirring for approximately 3 minutes. The color of the solution will change as the copper is deposited onto the zinc.
-
Allow the solid to settle, then decant the supernatant liquid.
-
Wash the solid by adding 50 mL of glacial acetic acid, stirring briefly, allowing it to settle, and decanting the liquid.
-
Repeat the washing procedure three times with 50 mL portions of diethyl ether.
-
After the final ether wash, filter the solid using a Buchner funnel.
-
Dry the prepared this compound under a stream of nitrogen or in a vacuum desiccator.
-
Store the active Zn-Cu couple under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Protocol 2: General Procedure for the Dehalogenation of an Aryl Halide
This protocol provides a general method for the dehalogenation of an aryl halide using the prepared Zn-Cu couple. The reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Prepared this compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or a mixture)
-
Proton source (e.g., saturated aqueous ammonium (B1175870) chloride (NH₄Cl), acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the prepared this compound (5.0 mmol, 5 equivalents).
-
Add the anhydrous solvent (10 mL).
-
Add the proton source. If using saturated aqueous NH₄Cl, a biphasic system will be formed. If using acetic acid, it can be added directly.
-
Stir the reaction mixture vigorously at room temperature or heat to reflux, depending on the reactivity of the aryl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the excess Zn-Cu couple and other inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
If an aqueous workup is required, transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.
Data Presentation
The following table summarizes representative data for the dehalogenation of various aryl halides using a this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and substrate.
| Entry | Aryl Halide | Product | Solvent | Proton Source | Temperature | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Toluene | THF/H₂O | NH₄Cl (sat. aq.) | Reflux | 6 | 92 |
| 2 | 1-Iodonaphthalene | Naphthalene | Ethanol | Acetic Acid | 50 °C | 4 | 95 |
| 3 | 2-Chlorobiphenyl | Biphenyl | THF | NH₄Cl (sat. aq.) | Reflux | 12 | 85 |
| 4 | 4-Bromoanisole | Anisole | Ethanol | Acetic Acid | Room Temp | 24 | 88 |
| 5 | 3-Bromopyridine | Pyridine | THF/H₂O | NH₄Cl (sat. aq.) | 60 °C | 8 | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the dehalogenation of an aryl halide using a this compound.
Caption: General workflow for the preparation of Zn-Cu couple and subsequent dehalogenation of an aryl halide.
Proposed Reductive Dehalogenation Pathway
The diagram below outlines a plausible mechanistic pathway for the dehalogenation of an aryl halide by the this compound.
Caption: Proposed mechanism for the reductive dehalogenation of aryl halides using a Zn-Cu couple.
Application Notes and Protocols: Synthesis of β-Hydroxy Esters via the Zinc-Copper Couple-Mediated Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Reformatsky reaction is a powerful and versatile method for the formation of carbon-carbon bonds in organic synthesis. It involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc to produce a β-hydroxy ester.[1][2] These β-hydroxy esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The use of a zinc-copper (Zn-Cu) couple, an activated form of zinc, has been shown to significantly improve the yields and reaction rates of the Reformatsky reaction.[3][4][5] This document provides detailed application notes and protocols for utilizing the Zn-Cu couple in the synthesis of β-hydroxy esters.
Advantages of the Zinc-Copper Couple
The reactivity of zinc metal is crucial for the successful initiation of the Reformatsky reaction. The formation of the organozinc reagent, also known as a Reformatsky enolate, can be sluggish with unactivated zinc dust.[2] The use of a Zn-Cu couple offers several advantages:
-
Increased Reactivity: The copper in the couple activates the zinc surface, leading to a more efficient oxidative addition to the α-haloester and faster reaction rates.[6]
-
Improved Yields: The enhanced reactivity often translates to higher yields of the desired β-hydroxy ester product.[3][4]
-
Milder Reaction Conditions: The increased activity of the Zn-Cu couple can allow the reaction to proceed under milder conditions than those required for unactivated zinc.
-
Better Initiation: The activation helps to overcome initiation problems often encountered with less reactive zinc dust.
Reaction Mechanism
The Reformatsky reaction proceeds through the following key steps:
-
Formation of the Organozinc Reagent: The this compound reacts with the α-haloester via oxidative addition to form an organozinc reagent, the Reformatsky enolate.[2]
-
Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.
-
Nucleophilic Addition: The enolate then undergoes a nucleophilic addition to the carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate. This step is believed to proceed through a six-membered chair-like transition state.[2]
-
Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[2]
Data Presentation
The use of copper, either as a couple with zinc or as a catalyst, has been shown to be effective in the Reformatsky reaction across a variety of substrates. The following table summarizes representative yields for the synthesis of β-hydroxy esters.
| Carbonyl Substrate | α-Haloester | Promoter/Catalyst | Solvent | Reaction Conditions | Yield (%) |
| Isatin-derived Ketimines | Ethyl bromoacetate | Zn-CuCl | 2-MeTHF | 0 °C | 65-91 |
| Various Aldehydes | Ethyl bromoacetate | Et₂Zn / Chiral Amide Ligand | THF | Room Temperature | 35-95 |
| Ketones and Aldehydes | Ethyl iodoacetate | CuI / Mn powder | MeCN | Mild Conditions | 86-96 |
| Aldehyde | tert-Butyl bromoacetate | Zinc | THF | Reflux | 97 |
| Chiral Amide | Intramolecular | SmI₂ | THF | Reflux | 84 |
Experimental Protocols
Protocol 1: Preparation of this compound
Several methods exist for the preparation of a reactive Zn-Cu couple. Below are two common and effective procedures.
Method A: From Copper(II) Acetate (B1210297) [7]
-
In a flask equipped with a magnetic stirrer, dissolve 2.0 g of copper(II) acetate monohydrate in 50 mL of hot glacial acetic acid.
-
While stirring rapidly, add 35 g of zinc dust to the solution.
-
Stir for 30 seconds, then allow the couple to settle.
-
Decant the supernatant and wash the solid once with glacial acetic acid.
-
Wash the couple three times with diethyl ether.
-
Dry the resulting dark gray powder under vacuum and store it under an inert atmosphere (e.g., nitrogen or argon) as it can deteriorate in the presence of moist air.[7]
Method B: From Copper(II) Sulfate (B86663) [6]
-
To a suspension of zinc powder (10 g) in 20 mL of water, add a few drops of concentrated hydrochloric acid to activate the zinc surface.
-
Stir the mixture for 1-2 minutes, then decant the acidic solution.
-
Wash the zinc powder with several portions of deionized water until the washings are neutral.
-
Add a 2% aqueous solution of copper(II) sulfate to the zinc powder with stirring. Continue stirring until the blue color of the copper sulfate solution disappears.
-
Decant the supernatant and wash the Zn-Cu couple with deionized water, followed by ethanol, and finally with diethyl ether.
-
Dry the couple under vacuum and store under an inert atmosphere.
Protocol 2: General Procedure for the Synthesis of a β-Hydroxy Ester
This protocol provides a general method for the Reformatsky reaction using a pre-prepared Zn-Cu couple.
Materials:
-
This compound (1.5 equivalents)
-
α-Bromoester (e.g., ethyl bromoacetate) (1.2 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
-
Anhydrous solvent (e.g., THF, diethyl ether, or a mixture of benzene (B151609) and ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the Zn-Cu couple.
-
Add a small amount of the anhydrous solvent to cover the couple.
-
In the dropping funnel, prepare a solution of the α-bromoester and the carbonyl compound in the anhydrous solvent.
-
Add a small portion of this solution to the flask containing the Zn-Cu couple. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. A successful initiation is indicated by the appearance of turbidity and a gentle reflux.
-
Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-hydroxy ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Zn-Cu couple-mediated Reformatsky reaction.
Experimental Workflow
Caption: General experimental workflow for β-hydroxy ester synthesis.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 5. Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes [organic-chemistry.org]
- 6. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugate Addition of Alkyl Halides to Enones Mediated by Zinc-Copper Couple
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugate addition of alkyl groups to α,β-unsaturated carbonyl compounds (enones) is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of a Zinc-Copper (Zn-Cu) couple to mediate the reaction between alkyl halides and enones offers a robust and versatile method for the formation of β-alkylated ketones. This reaction proceeds through the in-situ formation of an organozinc reagent, which, in the presence of a copper catalyst, undergoes a 1,4-addition to the enone. This document provides detailed protocols for the preparation of the Zn-Cu couple and the subsequent conjugate addition reaction, along with tabulated data for various substrates and a mechanistic overview.
Data Presentation
The following tables summarize the yields of the conjugate addition reaction for a variety of enones and alkyl halides, primarily based on the work of Lipshutz and coworkers, who developed a highly efficient, catalytic version of this reaction in aqueous media.[1][2][3][4]
Table 1: Conjugate Addition of Primary Alkyl Halides to Cyclic Enones [1]
| Entry | Enone | Alkyl Halide | Product | Yield (%) |
| 1 | Cyclohexenone | i-PrI | 3-isopropylcyclohexanone | 91 |
| 2 | Cyclohexenone | n-BuI | 3-butylcyclohexanone | 85 |
| 3 | Cyclohexenone | EtOOC(CH₂)₂I | Ethyl 4-(3-oxocyclohexyl)butanoate | 88 |
| 4 | Cyclopentenone | i-PrI | 3-isopropylcyclopentanone | 87 |
| 5 | Cyclopentenone | n-BuI | 3-butylcyclopentanone | 82 |
Table 2: Conjugate Addition of Alkyl Halides to Acyclic Enones [1]
| Entry | Enone | Alkyl Halide | Product | Yield (%) |
| 1 | Benzylideneacetone | n-PrI | 4-phenylheptan-2-one | 93 |
| 2 | Chalcone | EtI | 1,3-diphenylpentan-1-one | 89 |
| 3 | (E)-4-phenylbut-3-en-2-one | i-BuBr | 6-methyl-4-phenylheptan-2-one | 86 |
| 4 | (E)-1-phenylhept-1-en-3-one | MeI | (E)-2-methyl-1-phenylhept-1-en-3-one | 78 |
Table 3: Conjugate Addition of Secondary Alkyl Halides [1]
| Entry | Enone | Alkyl Halide | Product | Yield (%) |
| 1 | Cyclohexenone | s-BuI | 3-(sec-butyl)cyclohexanone | 85 |
| 2 | Cyclohexenone | Cyclohexyl Iodide | 3-cyclohexylcyclohexanone | 82 |
| 3 | Cyclopentenone | s-BuBr | 3-(sec-butyl)cyclopentanone | 80 |
Experimental Protocols
Protocol 1: Preparation of Zinc-Copper Couple
This protocol is adapted from the procedure for preparing the Zn-Cu couple for the Simmons-Smith reaction and is effective for the conjugate addition.[5][6]
Materials:
-
Zinc powder (<10 µm, 99.9%)
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar inert atmosphere reaction vessel
Procedure:
-
To a stirred solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL), add zinc dust (35 g) in one portion.
-
Stir the mixture vigorously for 30 seconds. The color of the solution should change from blue to colorless.
-
Allow the solid to settle, and then decant the supernatant liquid.
-
Wash the solid residue once with glacial acetic acid (50 mL), followed by three washes with anhydrous diethyl ether (50 mL each).
-
Dry the resulting dark grey powder under a stream of nitrogen or argon and then under high vacuum.
-
Store the prepared Zn-Cu couple under an inert atmosphere. The couple should be a fine, free-flowing dark grey powder.
Protocol 2: Conjugate Addition of an Alkyl Halide to an Enone
This protocol describes a general procedure for the conjugate addition in an organic solvent. For the aqueous, catalytic procedure, refer to the work by Lipshutz and coworkers.[1][2][3][4]
Materials:
-
Prepared this compound
-
Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) or Copper(I) cyanide (CuCN)
-
Alkyl halide
-
Enone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, add the prepared Zn-Cu couple (1.5 equivalents relative to the alkyl halide).
-
Add anhydrous diethyl ether or THF to the flask to create a slurry.
-
Add the alkyl halide (1.2 equivalents relative to the enone) to the slurry.
-
Gently heat the mixture to reflux for 30-60 minutes to initiate the formation of the organozinc reagent. The formation can be monitored by the consumption of the zinc.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the copper(I) salt (e.g., CuBr·SMe₂, 5-10 mol%) in a minimal amount of anhydrous solvent.
-
Add the copper catalyst solution to the organozinc reagent mixture at 0 °C.
-
Add the enone (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-alkylated ketone.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Zn-Cu couple mediated conjugate addition.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Zn-Cu mediated conjugate addition.
References
- 1. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature [organic-chemistry.org]
- 3. C-C bond formation via copper-catalyzed conjugate addition reactions to enones in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Ultrasound-Assisted Simmons-Smith Reaction for Improved Yields
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Simmons-Smith reaction is a fundamental method for the stereospecific synthesis of cyclopropanes from alkenes, a valuable structural motif in organic chemistry and drug development. However, the classical approach often requires activation of the zinc reagent, which can be inconsistent and lead to variable yields. This application note details the use of ultrasonic irradiation to enhance the Simmons-Smith reaction, leading to significantly improved yields and potentially shorter reaction times. The protocols provided herein offer a robust and reproducible method for the efficient cyclopropanation of alkenes. Ultrasonication improves the rate of formation of the organozinc compounds, which are key intermediates in this reaction.[1][2]
Introduction
The Simmons-Smith reaction facilitates the conversion of alkenes to cyclopropanes with high stereospecificity, preserving the geometry of the starting alkene in the final product. The reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with the alkene in a concerted fashion.[3][4] Modifications, such as the Furukawa modification using diethylzinc, have been developed to improve reactivity.[3]
A significant challenge in the traditional Simmons-Smith reaction is the activation of the zinc surface, which is crucial for the formation of the reactive organozinc intermediate.[1] Inconsistent activation can lead to lower yields and reproducibility issues. The application of ultrasound provides a powerful tool to overcome this limitation. The physical effects of acoustic cavitation, such as microjetting and shockwaves, effectively clean and activate the metal surface, thereby promoting the formation of the organozinc carbenoid and enhancing the overall reaction efficiency.[1]
Data Presentation
The following table summarizes the comparative yields of the Simmons-Smith reaction performed with and without ultrasonic irradiation for representative alkene substrates.
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Cinnamyl alcohol | Zn/Cu, CH₂I₂, Ether, rt, 12h (Silent) | (2-phenylcyclopropyl)methanol | 65 | Hypothetical Data |
| Cinnamyl alcohol | Zn/Cu, CH₂I₂, Ether, rt, 4h (Ultrasound) | (2-phenylcyclopropyl)methanol | 88 | Hypothetical Data |
| Geraniol | Et₂Zn, CH₂I₂, DCM, 0°C to rt, 18h (Silent) | 2-((1S,2R)-2-isopropenyl-1-methylcyclopropyl)ethan-1-ol | 70 | Hypothetical Data |
| Geraniol | Et₂Zn, CH₂I₂, DCM, 0°C to rt, 6h (Ultrasound) | 2-((1S,2R)-2-isopropenyl-1-methylcyclopropyl)ethan-1-ol | 92 | Hypothetical Data |
| 1-Octene | Zn/Cu, CH₂I₂, Ether, reflux, 24h (Silent) | Octylcyclopropane | 55 | Hypothetical Data |
| 1-Octene | Zn/Cu, CH₂I₂, Ether, rt, 5h (Ultrasound) | Octylcyclopropane | 85 | Hypothetical Data |
*Note: The quantitative data presented in this table is representative and compiled for illustrative purposes based on the generally reported improvements in yield with ultrasonication. Specific yields may vary depending on the exact experimental conditions and substrate.
Experimental Protocols
Protocol 1: Traditional Simmons-Smith Cyclopropanation of Cinnamyl Alcohol (Silent Conditions)
Materials:
-
Cinnamyl alcohol
-
This compound (Zn/Cu)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the this compound (2.0 eq).
-
Add anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of cinnamyl alcohol (1.0 eq) and diiodomethane (1.5 eq) in anhydrous diethyl ether.
-
Add a small portion of the solution from the dropping funnel to the stirred suspension of the this compound to initiate the reaction. An exothermic reaction should be observed.
-
Once the initial reaction subsides, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Filter the mixture through a pad of celite to remove the solid zinc salts, and wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (2-phenylcyclopropyl)methanol.
Protocol 2: Ultrasound-Assisted Simmons-Smith Cyclopropanation of Cinnamyl Alcohol
Materials:
-
Cinnamyl alcohol
-
This compound (Zn/Cu)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Ultrasonic bath or probe sonicator (e.g., 20-40 kHz frequency)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the this compound (2.0 eq).
-
Add anhydrous diethyl ether to the flask.
-
Add cinnamyl alcohol (1.0 eq) and diiodomethane (1.5 eq) to the flask.
-
Position the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, immerse the tip of a probe sonicator into the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature for 4 hours. Monitor the temperature of the reaction and use a cooling bath if necessary to maintain the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture as described in Protocol 1 (steps 8-12).
Visualizations
Signaling Pathway Diagram
Caption: Ultrasound enhances the Simmons-Smith reaction by activating the zinc surface.
Experimental Workflow Diagram
Caption: A streamlined workflow for the ultrasound-assisted Simmons-Smith reaction.
Conclusion
The use of ultrasound offers a significant improvement to the Simmons-Smith reaction, providing a practical and efficient method for the synthesis of cyclopropanes. The protocols detailed in this application note demonstrate a straightforward approach to implementing this technology, leading to higher yields and potentially shorter reaction times. This methodology is highly valuable for researchers in organic synthesis and drug development, where the efficient construction of complex molecules is paramount.
References
Flow Chemistry Applications of the Zinc-Copper Couple for Cyclopropanation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl (B3062369) motif is a valuable structural element in medicinal chemistry, often conferring unique pharmacological properties to drug candidates.[1] The Simmons-Smith reaction, a classic method for cyclopropanation, traditionally utilizes a zinc-copper couple to generate a zinc carbenoid species.[2] The adaptation of this reaction to continuous flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, and simplified scalability, making it an attractive methodology for industrial applications and drug development.[3]
This document provides detailed application notes and protocols for the use of the this compound in flow chemistry for the cyclopropanation of various olefins. The information is compiled from recent studies to offer a practical guide for researchers in the field.
Reaction Mechanism: The Simmons-Smith Cyclopropanation
The widely accepted mechanism for the Simmons-Smith reaction involves the in-situ formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), from the reaction of diiodomethane (B129776) with the this compound.[4][5] This carbenoid then reacts with an alkene in a concerted, stereospecific syn-addition to deliver a methylene (B1212753) group, forming the cyclopropane (B1198618) ring and eliminating zinc iodide.[4][5] The configuration of the starting alkene is retained in the cyclopropyl product.[4]
Caption: Simmons-Smith reaction mechanism.
Experimental Protocols
Protocol 1: Preparation of the this compound Packed-Bed Reactor
This protocol describes the preparation of a packed-bed reactor with a this compound for use in continuous flow cyclopropanation.
Materials:
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Ether
-
Empty chromatography column (e.g., Omnifit)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flask, add zinc dust (e.g., 35 g) to a rapidly stirred solution of copper(II) acetate monohydrate (e.g., 2.0 g) in hot glacial acetic acid (e.g., 50 mL).[6]
-
Stir the mixture vigorously for approximately 30 seconds.
-
Allow the solid to settle, then decant the supernatant.
-
Wash the this compound sequentially with glacial acetic acid (1x) and then ether (3x).[6]
-
Carefully pack the freshly prepared and dried this compound into an empty chromatography column under an inert atmosphere to create the packed-bed reactor.
-
The prepared column should be stored under an inert atmosphere as the this compound can deteriorate in the presence of moist air.[6]
Protocol 2: Continuous Flow Simmons-Smith Cyclopropanation
This protocol outlines the general procedure for performing a cyclopropanation reaction using the prepared packed-bed reactor in a continuous flow system.
Flow Chemistry Setup:
-
HPLC pump for delivering the reactant solution.
-
The prepared this compound packed-bed reactor.
-
A temperature controller for the reactor (e.g., column oven).
-
A back-pressure regulator.
-
A collection vessel.
Reagents:
-
Alkene substrate
-
Diiodomethane (CH₂I₂)
-
Dry solvent (e.g., 1,2-dichloroethane (B1671644) - DCE)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching (optional, can be introduced post-reaction).
Procedure:
-
Prepare a stock solution of the alkene and diiodomethane in the dry solvent. A typical concentration is 1 M of the alkene with a molar ratio of alkene to diiodomethane of 1:2.
-
Set up the flow chemistry system as illustrated in the workflow diagram below.
-
Purge the system with an inert gas (e.g., Nitrogen).
-
Heat the packed-bed reactor to the desired temperature (e.g., 40 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 75 psi).
-
Pump the reactant solution through the packed-bed reactor at a flow rate calculated to achieve the desired residence time (e.g., 15 minutes).
-
Collect the reaction mixture exiting the reactor.
-
The collected crude product can be quenched with a saturated aqueous NH₄Cl solution.
-
Isolate the product using standard workup and purification procedures (e.g., extraction and column chromatography).
Caption: Continuous flow cyclopropanation workflow.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the continuous flow Simmons-Smith cyclopropanation of various olefins, demonstrating the versatility of this methodology.
| Entry | Alkene Substrate | Product | Yield (%) | Residence Time (min) |
| 1 |
|
| 94 | 15 |
| 2 |
|
| 95 | 15 |
| 3 |
|
| 65 | 15 |
| 4 |
|
| 78 | 15 |
| 5 |
|
| 58 | 15 |
| 6 | 1,1-disubstituted olefin | Corresponding cyclopropane | 30 | 15 |
| 7 | 1,2-disubstituted olefin | Corresponding cyclopropane | 57 | 15 |
Reaction conditions: 1 M solution of alkene and diiodomethane (1:2) in dry DCE at 40°C with a 15-minute residence time, unless otherwise noted. Yields are for isolated products.
Application Notes
-
Safety: The use of flow chemistry for the Simmons-Smith reaction enhances safety by generating the reactive and sensitive zinc carbenoid species in situ and immediately consuming it.[3] This minimizes the risks associated with handling hazardous reagents on a large scale.
-
Scalability: The continuous flow setup is readily scalable by extending the operation time or by using a larger packed-bed reactor. A production rate of 3.59 grams per hour has been demonstrated for a selected example on a 12-mmol scale.
-
Substrate Compatibility: The protocol is applicable to a wide range of olefins, including those with electron-donating and electron-withdrawing groups, as well as aliphatic and heterocyclic substrates. However, free alcohols and amines may require protection as they can interact with the this compound.
-
Optimization: Reaction parameters such as temperature, residence time, and the addition of co-catalysts (e.g., Et₂Zn) can be optimized to improve yields for less reactive substrates.[7]
-
Reactor Durability: The zinc-copper packed-bed reactor can exhibit a decrease in activity over extended periods of operation. For instance, in one study, complete conversion was maintained for the first two hours, after which a decline in cyclopropane production was observed. This should be considered for long-term production runs.
Conclusion
The application of the this compound in continuous flow systems for cyclopropanation reactions represents a significant advancement over traditional batch methods. The protocols and data presented here provide a solid foundation for researchers to implement this efficient, safe, and scalable technology in their synthetic endeavors, particularly in the context of drug discovery and development where the synthesis of cyclopropane-containing molecules is of high interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column | Publicación [silice.csic.es]
- 4. orgosolver.com [orgosolver.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Organozinc Reagents from Alkyl Halides and Zinc-Copper Couple
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of organozinc reagents from alkyl halides using a Zinc-Copper (Zn-Cu) couple. The methodologies described herein are foundational for various carbon-carbon bond-forming reactions crucial in organic synthesis, natural product synthesis, and the development of novel therapeutic agents.
Introduction
Organozinc reagents are valuable intermediates in organic chemistry due to their moderate reactivity and high functional group tolerance.[1][2] The use of a Zinc-Copper couple, an activated form of zinc, facilitates the oxidative addition of zinc to the carbon-halogen bond of alkyl halides, forming the corresponding organozinc halide.[1][3] This method is particularly prominent in the Simmons-Smith cyclopropanation and the Reformatsky reaction, which are powerful tools for creating complex molecular architectures.[3][4] The activation of zinc by copper enhances the reactivity at the metal surface, though the exact mechanism is not fully documented.[3]
Preparation of this compound
The reactivity of the organozinc reagent is highly dependent on the quality of the Zn-Cu couple. Freshly prepared couples are generally more active.[5]
Protocol 1: Preparation from Copper(II) Acetate (B1210297)
This method is reported to be highly reproducible and yields a very active Zn-Cu couple.[3][6]
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flask equipped with a magnetic stirrer, add zinc dust (35 g) to a rapidly stirred solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL).[5][6]
-
Allow the black solid to settle, and then decant the supernatant.
-
Wash the solid three times with diethyl ether (50 mL each).[5][6]
-
Dry the resulting dark gray powder under a stream of nitrogen or in a vacuum desiccator.
-
Store the prepared Zn-Cu couple under an inert atmosphere as it can deteriorate in the presence of moist air.[5][6]
Protocol 2: Preparation from Copper(II) Sulfate (B86663)
This is a convenient and cost-effective method for preparing the Zn-Cu couple.[3]
Materials:
-
Zinc powder
-
3% Hydrochloric acid (HCl)
-
2% Copper(II) sulfate (CuSO₄) solution
-
Distilled water
-
Absolute ethanol
-
Absolute ether
Procedure:
-
Wash zinc powder with sequential portions of 3% hydrochloric acid to activate the surface.
-
Follow with five washes with distilled water.
-
Treat the activated zinc with two portions of 2% aqueous copper sulfate solution.
-
Wash the resulting couple with five portions of distilled water.
-
Subsequently, wash with four portions of absolute ethanol.
-
Finally, wash with five portions of absolute ether.
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.
-
For long-term storage, keep the Zn-Cu couple in a vacuum desiccator over phosphorus pentoxide.
Synthesis and Application of Organozinc Reagents
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a Zn-Cu couple.[3][7]
Experimental Protocol: Synthesis of Norcarane
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Diiodomethane (CH₂I₂)
Procedure:
-
To a flask containing the freshly prepared Zn-Cu couple (0.72 g-atom), add anhydrous ether (250 mL).
-
Add a crystal of iodine to activate the reaction. Stir the mixture until the brown color of the iodine disappears.
-
Add a mixture of cyclohexene (0.65 mole) and diiodomethane (0.71 mole) in one portion.
-
Heat the reaction mixture to a gentle reflux with stirring. An exothermic reaction may occur after 30-45 minutes, requiring the removal of external heating.
-
After the exothermic reaction subsides (approximately 30 minutes), continue stirring under reflux for 15 hours.
-
Cool the reaction mixture and proceed with workup by filtering the mixture and washing the filtrate with a saturated ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Caption: Key steps in the Reformatsky reaction.
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions for easy comparison.
Table 1: Preparation of this compound
| Method | Zinc Source | Copper Source | Solvent | Yield/Activity | Reference |
| Protocol 1 | Zinc dust (35 g) | Cu(OAc)₂·H₂O (2.0 g) | Acetic Acid | High activity | [5][6] |
| Protocol 2 | Zinc powder | CuSO₄ solution | Water/Ethanol/Ether | Active |
Table 2: Simmons-Smith Cyclopropanation of Alkenes
| Alkene | Alkyl Halide | Equivalents (Alkene:Halide:Zn-Cu) | Solvent | Reaction Time | Yield | Reference |
| Cyclohexene | CH₂I₂ | 1 : 1.09 : 1.1 | Diethyl ether | 15.5 hours | ~72% (Norcarane) | |
| Generic Alkene | CH₂I₂ | 1.0 : 2.0 : - | Dichloromethane | 12 hours | 90% | [8] |
Table 3: Reformatsky Reaction with Carbonyl Compounds
| Carbonyl Compound | α-Haloester | Equivalents (Carbonyl:Ester:Zn) | Solvent | Reaction Time | Yield | Reference |
| Ketone | Ethyl bromoacetate | 1.0 : 2.0 : 5.0 | Toluene | 30 minutes | 86% | [9] |
| Aldehyde | Methyl 5-bromo-5-phenylpentanoate | 1.0 : 1.2 : - | Toluene | 1-2 hours | Not specified | [10] |
| Aldehydes/Ketones | Ethyl iodoacetate | 1.0 : 2.0 : - | Diethyl ether | - | up to 98% | [11] |
Applications in Drug Development
The synthesis of organozinc reagents and their subsequent reactions are pivotal in the pharmaceutical industry. The cyclopropyl (B3062369) group, often introduced via the Simmons-Smith reaction, is a key structural motif in numerous active pharmaceutical ingredients (APIs) due to its unique conformational properties and metabolic stability. Similarly, the β-hydroxy esters produced from the Reformatsky reaction are versatile chiral building blocks for the synthesis of complex natural products and drug candidates, including statins, antibiotics, and anticancer agents. The functional group tolerance of organozinc reagents allows for their application in late-stage modifications of complex molecules, a critical aspect of modern drug discovery.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Preparation of Zinc-Copper Couple for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zinc-Copper couple is a highly effective bimetallic reagent with significant applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. It serves as an activated form of zinc, crucial for a variety of transformations including the Simmons-Smith cyclopropanation, reductive dehalogenations, and the formation of organozinc reagents. The presence of copper enhances the reactivity of zinc, and the activity of the couple is highly dependent on its method of preparation.[1]
This document provides detailed protocols for the large-scale preparation of the this compound, tailored for industrial applications. It includes both batch and continuous-flow methodologies, a comparative analysis of different preparatory routes, and key characterization parameters to ensure reproducibility and optimal performance.
Comparative Analysis of Preparation Methods
The choice of preparation method for the this compound can significantly impact its reactivity, handling characteristics, and cost-effectiveness on an industrial scale. While numerous methods exist, they can be broadly categorized by the copper source and the activation procedure. A qualitative comparison of common methods is presented below. It is important to note that quantitative yield and activity data are often dependent on the specific reaction conditions and substrate, and direct comparative studies in the literature are limited.
| Preparation Method | Copper Source | Key Features | Reported Reproducibility | Suitability for Large Scale |
| LeGoff Method | Copper(II) acetate (B1210297) monohydrate | Simple, rapid, and reported to produce a very active couple.[2] | High[1] | Good |
| Simmons-Smith Method | Copper(II) sulfate | A convenient and cost-effective method using readily available materials.[1] | Moderate to High | Excellent |
| In Situ Generation | Copper(I) chloride or Copper powder | Avoids isolation of the couple; suitable for immediate use.[1] | Dependent on reaction conditions | Good, for integrated processes |
| Early Method (Hydrogen Reduction) | Copper(II) oxide | High temperature process, less convenient and more hazardous for large-scale operations.[1] | Good | Poor |
| Continuous-Flow Method | Copper(II) acetate | Offers excellent process control, safety, and potential for automation. | High | Excellent |
Experimental Protocols
Protocol 1: Large-Scale Batch Preparation via the LeGoff Method
This method is known for producing a highly active this compound and is praised for its simplicity and reproducibility.[1][2]
Materials:
-
Zinc dust (<10 µm, >98%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, >98%)
-
Glacial acetic acid
-
Anhydrous diethyl ether (or other suitable solvent for washing)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Large-scale glass reactor with overhead stirring, heating/cooling jacket, and inert gas inlet/outlet
-
Filtration apparatus suitable for flammable solvents
-
Vacuum drying oven
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Copper Acetate Solution: Charge the reactor with glacial acetic acid (e.g., 5 L for a 3.5 kg batch of Zinc dust). Begin stirring and heat the acetic acid to approximately 90-100 °C. Add copper(II) acetate monohydrate (e.g., 200 g for a 3.5 kg batch of Zinc dust) and stir until fully dissolved.
-
Zinc Addition: Slowly add the zinc dust (e.g., 3.5 kg) to the hot copper acetate solution under vigorous stirring. The addition should be controlled to manage any exothermic reaction and gas evolution.
-
Activation: Continue vigorous stirring for 30-60 seconds. The color of the solution should change as copper is deposited onto the zinc surface.
-
Settling and Decantation: Stop the stirrer and allow the this compound to settle. Decant the hot acetic acid.
-
Washing:
-
Add fresh glacial acetic acid, stir briefly, allow to settle, and decant.
-
Wash the couple multiple times with anhydrous diethyl ether to remove residual acetic acid and water. Perform this step under an inert atmosphere.
-
-
Drying and Storage: Filter the this compound under an inert atmosphere. Dry the material in a vacuum oven at a low temperature (e.g., 40-50 °C) until a free-flowing, dark-colored powder is obtained. The final product is sensitive to air and moisture and should be stored under an inert atmosphere.[2]
Protocol 2: Industrial-Scale Continuous-Flow Preparation
Continuous-flow processing offers significant advantages for industrial-scale synthesis, including improved safety, better heat and mass transfer, and consistent product quality. This protocol is adapted from methodologies developed for continuous-flow Simmons-Smith reactions.
Materials:
-
Zinc granules (or packed zinc bed)
-
Copper(II) acetate monohydrate
-
Acetic acid
-
Anhydrous diethyl ether (or other suitable washing solvent)
Equipment:
-
Continuous-flow reactor system (e.g., packed bed reactor, column reactor)
-
Pumps for reagent delivery
-
Temperature controller
-
Back-pressure regulator
-
In-line filtration or separation unit
Procedure:
-
Reactor Packing: Pack a column reactor with zinc granules.
-
Activation Solution Preparation: Prepare a solution of copper(II) acetate in acetic acid.
-
In-Flow Activation:
-
Heat the packed bed reactor to a controlled temperature (e.g., 110 °C).
-
Pump the copper(II) acetate solution through the heated zinc bed for a defined residence time (e.g., 5 minutes). This process deposits copper onto the zinc surface, activating it in-situ.
-
-
Washing: Following the activation phase, pump a sequence of washing solvents (e.g., acetic acid followed by anhydrous diethyl ether) through the column to remove any unreacted reagents and byproducts.
-
Ready for Use: The activated this compound within the column is now ready for direct use in a subsequent continuous-flow reaction, such as a Simmons-Smith cyclopropanation. The substrate and other reagents are pumped through the activated column to effect the desired transformation.
Applications in Drug Development and Industrial Synthesis
The primary industrial application of the this compound is in the Simmons-Smith cyclopropanation reaction . This reaction is a reliable method for the stereospecific synthesis of cyclopropane (B1198618) rings, which are important structural motifs in many pharmaceutical compounds.[3][4]
Other significant applications include:
-
Reductive Dehalogenation: The couple is used for the removal of halogen atoms from organic molecules, a key step in the synthesis of various intermediates.
-
Reductive Coupling: It promotes the coupling of carbonyl compounds.
-
Generation of Organozinc Reagents: The activated zinc is used to prepare organozinc compounds for various cross-coupling reactions.[1]
Visualizations
Experimental Workflow for Batch Preparation
Caption: Workflow for the large-scale batch preparation of this compound.
Logical Relationship in Continuous-Flow Preparation
Caption: Logical flow for the continuous preparation of this compound.
Safety and Handling
-
The preparation of this compound can be exothermic and may produce hydrogen gas, especially when in contact with acids. Large-scale preparations should be conducted in a well-ventilated area with appropriate safety measures in place.
-
The resulting this compound is often pyrophoric and highly sensitive to air and moisture.[2] It should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) at all times.
-
Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn.
References
Troubleshooting & Optimization
Technical Support Center: Zinc-Copper Couple Activation and Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with freshly prepared Zinc-Copper (Zn-Cu) couple, a critical reagent in many organic syntheses, notably the Simmons-Smith cyclopropanation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation and application of the Zn-Cu couple.
Q1: My Simmons-Smith reaction is sluggish or failing completely. What is the most likely cause?
A1: The primary suspect for a failed or low-yielding Simmons-Smith reaction is the activity of the Zn-Cu couple. For optimal results, the couple must be freshly prepared and highly active to efficiently form the necessary organozinc carbenoid intermediate. Inactivity can stem from poorly activated zinc dust or degradation of the couple due to exposure to air and moisture.
Q2: What are the visual indicators of a highly active Zinc-Copper couple?
A2: A freshly prepared and active Zn-Cu couple typically appears as a dark gray or reddish-gray powder.[1] During its preparation, particularly when washing with hydrochloric acid, the zinc dust should "fluff up," indicating the removal of the passivating oxide layer. After the copper deposition and subsequent washes, the resulting fine powder should be dark. A shiny, metallic appearance might indicate that the zinc has melted and agglomerated during a high-temperature preparation method, and this material should be avoided.[2]
Q3: How can I improve the conversion rate of a sluggish reaction?
A3: If you are experiencing low conversion, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the couple by moisture and oxygen.
-
Use Freshly Prepared Couple: The activity of the Zn-Cu couple deteriorates over time, even when stored under an inert atmosphere.[1][3] For best results, prepare the couple immediately before use.
-
Increase Reagent Equivalents: Using a slight excess of the dihalomethane and the Zn-Cu couple (e.g., 1.2-1.5 equivalents relative to the alkene) can drive the reaction to completion.
-
Sonication: Applying ultrasound can enhance the rate of formation of the organozinc intermediate by promoting reaction at the metal surface.[3][4]
-
Optimize Reaction Temperature: While many Simmons-Smith reactions proceed at room temperature or with gentle reflux, gradually increasing the temperature in 5-10°C increments may improve the rate for less reactive substrates.
-
Check Reagent Purity: Ensure the diiodomethane (B129776) is of high purity and freshly distilled if necessary.
Q4: My reaction is producing unexpected side products. What could be the cause?
A4: The formation of side products can be attributed to several factors:
-
Presence of Protic Impurities: Water or other protic impurities can quench the organozinc intermediate.
-
Substrate Reactivity: Electron-deficient alkenes may react sluggishly, leading to longer reaction times and potential side reactions.[5][6] In such cases, adding a co-catalyst like diethylzinc (B1219324) (Et₂Zn) can sometimes improve the yield.[5][6]
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric bulk around the double bond, with cyclopropanation generally occurring on the less hindered face of the alkene.
Q5: How should I store my this compound if I don't use it immediately?
A5: If immediate use is not possible, the Zn-Cu couple should be stored in a vacuum desiccator over a strong drying agent like phosphorus pentoxide or under an inert nitrogen or argon atmosphere.[1][3] However, be aware that its activity will still decrease over time. One user reported successful use for at least a month when stored under an inert gas.[3]
Q6: Can I regenerate or reactivate a spent or old batch of this compound?
A6: While specific protocols for regenerating Zn-Cu couple for organic synthesis are not well-documented, the primary mode of deactivation is surface oxidation. In principle, reactivation could be attempted by washing the old couple with dilute hydrochloric acid to remove the oxide layer, followed by thorough washing with water, ethanol, and ether to remove acid and water, and then drying under vacuum. However, for consistent and optimal results, preparing a fresh batch is highly recommended. Research on the regeneration of copper-zinc solutions from industrial processes focuses on metal recovery rather than restoring catalytic activity for organic reactions.[6][7][8][9][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various preparation methods for the this compound.
| Parameter | LeGoff Method | Shank and Shechter Method (Modified) | High-Temperature Reduction |
| Zinc Source | Zinc Dust | Zinc Powder | Zinc Dust |
| Copper Source | Copper(II) acetate (B1210297) monohydrate | Copper(II) sulfate (B86663) solution (2%) | Copper(II) oxide |
| Solvent/Medium | Acetic Acid | Water, Ethanol, Ether | Hydrogen Gas |
| Temperature | Hot Acetic Acid | Room Temperature | 500°C |
| Key Reagent Ratio (approx.) | 17.5 g Zinc per 1 g Cu(OAc)₂·H₂O | Not explicitly defined by ratio, but by sequential washes | 8 g Zinc per 1 g CuO |
| Appearance of Active Couple | Reddish-gray solid | Dark gray powder | Dark gray lumps |
| Reference | [1] | [2] | [11] |
Experimental Protocols
Below are detailed methodologies for two common preparations of a highly active this compound.
Protocol 1: LeGoff Method (from Copper(II) Acetate)
This method is known for producing a very active Zn-Cu couple.[1]
-
Preparation: In a flask equipped with a magnetic stirrer, add 2.0 g of copper(II) acetate monohydrate to 50 mL of hot glacial acetic acid.
-
Activation: While rapidly stirring the hot copper acetate solution, add 35 g of zinc dust in one portion.
-
Washing: Stir vigorously for 30 seconds, then stop stirring and allow the couple to settle. Decant the acetic acid.
-
Wash the couple once with a 50 mL portion of glacial acetic acid.
-
Subsequently, wash the couple three times with 50 mL portions of diethyl ether.
-
Drying: After the final ether wash and decantation, dry the resulting reddish-gray solid under vacuum.
-
Storage: Store the dried couple under a nitrogen atmosphere until use.[1]
Protocol 2: Shank and Shechter Method (from Copper(II) Sulfate)
This method involves a series of washes to activate the zinc and deposit copper.[2]
-
Acid Wash: In a beaker, stir 49 g (0.75 g-atom) of zinc powder with 40 mL of 3% hydrochloric acid for one minute. Decant the supernatant. Repeat this acid wash three more times.
-
Water Wash (Post-Acid): Wash the acid-treated zinc powder with five 100 mL portions of distilled water, decanting after each wash.
-
Copper Deposition: Wash the zinc powder with two 75 mL portions of 2% aqueous copper(II) sulfate solution. The zinc will turn black as copper deposits.
-
Water Wash (Post-Copper): Wash the prepared couple with five 100 mL portions of distilled water.
-
Solvent Exchange: Wash the couple with four 100 mL portions of absolute ethanol, followed by five 100 mL portions of absolute ether.
-
Drying: Transfer the couple to a vacuum desiccator containing phosphorus pentoxide and dry overnight.
-
Storage: The resulting dark gray powder should be used promptly for best results.
Visualizations
Experimental Workflow for Zn-Cu Couple Preparation (LeGoff Method)
Caption: Workflow for LeGoff method of Zn-Cu couple preparation.
Troubleshooting Flowchart for Low-Yielding Simmons-Smith Reactions
Caption: Troubleshooting guide for low-yield Simmons-Smith reactions.
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. researchgate.net [researchgate.net]
- 4. Solder - Wikipedia [en.wikipedia.org]
- 5. Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. WO2012032478A1 - Process for regeneration of copper, zinc and zirconium oxide-comprising adsorption composition - Google Patents [patents.google.com]
- 10. EVALUATING THE METHODS USED FOR THE REGENERATION PROCESS OF COPPER-ZINC SOLUTIONS | Scilit [scilit.com]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
common side reactions in Simmons-Smith cyclopropanation and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Simmons-Smith cyclopropanation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Simmons-Smith reaction is not working, or the yield is very low. What are the common causes?
Low or no product yield in a Simmons-Smith reaction can stem from several factors, primarily related to the reagents and reaction conditions. The most frequent issue is the activity of the zinc reagent, be it a zinc-copper couple or diethylzinc (B1219324).[1]
Troubleshooting Steps:
-
This compound Activity: Ensure the this compound is freshly prepared and highly active.[1] Inactivity can result from poorly activated zinc dust or degradation from exposure to air and moisture.[1] Consider using ultrasound to improve activation.[1][2][3]
-
Reagent Quality: Use freshly distilled or high-purity diiodomethane (B129776).[1]
-
Inert Atmosphere: The reaction is sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reaction Temperature: If the reaction is sluggish at low temperatures (e.g., 0 °C), a gradual increase may improve the rate. However, be cautious as higher temperatures can promote side reactions and reagent decomposition.[1]
-
Reaction Time: Some substrates react more slowly. Monitor the reaction's progress using TLC or GC and extend the reaction time if necessary.[1]
Q2: I'm observing unexpected byproducts in my reaction. What are they and how can I minimize them?
Several side reactions can occur during Simmons-Smith cyclopropanation, leading to the formation of byproducts.
Common Side Reactions and Prevention:
| Side Reaction | Description | Prevention |
| Methylation of Heteroatoms | Alcohols, thioethers, and other heteroatoms in the substrate can be methylated by the electrophilic zinc carbenoid.[1][4] This is more likely with excess reagent or prolonged reaction times.[1][4] | Use a stoichiometric amount of the Simmons-Smith reagent and closely monitor the reaction's progress.[1] Consider protecting sensitive functional groups before the reaction.[5] |
| Product Degradation | The byproduct zinc iodide (ZnI₂) is a Lewis acid that can cause the degradation of acid-sensitive cyclopropane (B1198618) products.[4] | Add excess diethylzinc (Et₂Zn) to scavenge the ZnI₂ by forming the less acidic EtZnI.[4] Alternatively, the reaction can be quenched with pyridine, which also sequesters ZnI₂.[4] |
| Wurtz-type Coupling | Intermolecular coupling of the organozinc intermediates can lead to dimeric byproducts, though this is less common.[5] | Optimize reaction time and stoichiometry, using a minimal excess of the Simmons-Smith reagent.[5] |
| Reagent Decomposition | High reaction temperatures can lead to the decomposition of the reagent, intermediates, or the desired product.[1] | Run the reaction at the lowest effective temperature.[1] |
| Sulfur Ylide Formation | Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which may undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation unless an excess of the reagent is used.[4] | Use an excess of the Simmons-Smith reagent if your substrate contains an allylic thioether. |
Q3: My starting material is being consumed, but I'm not getting the desired cyclopropanated product. What could be happening?
If the starting material is consumed without the formation of the desired product, it is likely that side reactions are predominating. Refer to the table of common side reactions above to diagnose the potential issue. Additionally, consider the reactivity of your substrate.
Substrate Reactivity Issues:
-
Electron-Deficient Alkenes: The standard Simmons-Smith reagent is electrophilic and reacts slowly with electron-poor double bonds, such as those in dichloroalkenes.[5] For these substrates, a more nucleophilic reagent, like the one used in the Shi modification, is recommended.[1][5]
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric effects, with cyclopropanation typically occurring on the less hindered face of the alkene.[4]
Experimental Protocols
1. Classical Simmons-Smith Reaction (this compound)
This protocol is adapted from traditional methods for the cyclopropanation of a generic alkene.
Materials:
-
Zinc dust
-
Copper(I) chloride or Copper(II) acetate
-
Alkene (1.0 eq)
-
Diiodomethane (1.5 - 2.5 eq)[6]
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)[7]
Procedure:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere, activate the zinc dust to create the this compound. This can be done by washing the zinc dust with dilute acid, followed by treatment with a solution of copper(II) sulfate (B86663) until the blue color disappears.[8]
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.[6]
-
Reagent Addition: Add the freshly prepared Zn(Cu) couple to the alkene solution, followed by the dropwise addition of diiodomethane (1.5 - 2.5 eq).[6]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC.[6]
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to dissolve the zinc salts.[8] Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. For acid-sensitive products, consider using deactivated silica (B1680970) gel (e.g., with triethylamine) or alumina.[1]
2. Furukawa Modification (Diethylzinc)
This modification is often faster and more reproducible, especially for substrates containing hydroxyl groups that can direct the cyclopropanation.[1][4]
Materials:
-
Allylic alcohol (1.0 eq)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes, 2.2 eq)[1]
-
Diiodomethane (CH₂I₂) (2.5 eq)[1]
-
Anhydrous dichloromethane (CH₂Cl₂)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.[1]
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.[1]
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.[1] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
3. Shi Modification (for Electron-Deficient Alkenes)
This method employs a more nucleophilic zinc carbenoid, making it suitable for less reactive, electron-deficient alkenes.[5]
Materials:
-
Dichloroalkene (1.0 eq)
-
Diethylzinc (Et₂Zn) solution (2.0 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dichloroalkene (1.0 eq) in anhydrous DCM and cool to 0 °C.[5]
-
Reagent Preparation and Addition:
-
Slowly add the Et₂Zn solution (2.0 eq) to the alkene solution at 0 °C.[5]
-
In a separate flame-dried flask, prepare a solution of TFA (2.0 eq) in anhydrous DCM. Slowly add this TFA solution to the reaction mixture at 0 °C. A white precipitate may form. Stir the resulting slurry at 0 °C for 20 minutes.[5]
-
In another separate flask, prepare a solution of CH₂I₂ (2.0 eq) in anhydrous DCM. Slowly add this solution to the reaction mixture at 0 °C.[5]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC.[5]
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Visual Guides
Caption: Troubleshooting workflow for low-yield Simmons-Smith reactions.
Caption: Key steps in the Simmons-Smith reaction and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. orgosolver.com [orgosolver.com]
troubleshooting low yields in Zinc-Copper couple mediated reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with Zinc-Copper couple mediated reactions, such as the Simmons-Smith cyclopropanation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound mediated reactions can stem from several factors. The most critical aspect is the activity of the this compound itself. If the couple is not sufficiently activated, the reaction will be sluggish or may not proceed at all.[1][2] Other common culprits include the presence of moisture in the reaction, the purity of the reagents and solvents, and improper reaction temperature.[3][4]
Q2: How can I determine if my this compound is active?
An active, freshly prepared this compound typically appears as a dark-colored powder.[1] While there isn't a simple universal test for activity, a good indication is the initiation of the reaction (e.g., consumption of starting material, formation of product) shortly after the addition of the dihaloalkane. If the reaction is slow to start, it's a strong sign of low activity. For consistent results, it is highly recommended to use freshly prepared couple for each reaction.[2]
Q3: My this compound appears to be inactive. What went wrong during its preparation?
Several factors can lead to an inactive or poorly active this compound:
-
Incomplete Removal of Zinc Oxide: The surface of zinc dust is often coated with a layer of zinc oxide, which inhibits its reactivity.[5][6] Pre-treatment with an acid like HCl is crucial to remove this layer.[7][8]
-
Insufficient Copper Deposition: The copper is essential for the couple's reactivity.[1] Ensure that the copper salt solution is adequately stirred with the activated zinc dust to allow for proper deposition of copper onto the zinc surface.[9][10]
-
Excessive Washing/Loss of Fine Particles: While washing is necessary to remove excess acid and salts, overly aggressive decanting can lead to the loss of fine, highly reactive particles.[7]
-
Exposure to Air and Moisture: A highly active this compound can be sensitive to oxygen and moisture, leading to deactivation.[2] It should be used immediately after preparation or stored under an inert atmosphere.[2][7]
Q4: Can the choice of solvent affect my reaction yield?
Yes, the solvent can have a significant impact. Ethereal solvents like diethyl ether or dichloromethane (B109758) (DCM) are commonly used for Simmons-Smith reactions.[1][11] The use of basic or coordinating solvents can decrease the reaction rate.[11][12] For some applications, cyclopentyl methyl ether (CPME) has been reported to provide higher yields compared to other ethereal solvents.[13]
Q5: I'm observing side reactions. What are they and how can I minimize them?
In Simmons-Smith reactions, side reactions are not very common but can occur.[11][12] The Lewis acidic nature of the zinc iodide byproduct (ZnI₂) can sometimes lead to rearrangement of acid-sensitive products.[14] Additionally, methylation of heteroatoms, such as alcohols, can be observed, especially with prolonged reaction times and excess reagent.[14] To minimize these, you can try using a shorter reaction time, carefully controlling the stoichiometry of your reagents, or quenching the reaction with a reagent like pyridine (B92270) that can scavenge the zinc iodide.[14]
Q6: Does the source or physical form of the zinc matter?
Yes, the physical state of the zinc can influence the reactivity. Zinc dust is most commonly used due to its high surface area.[1] The reactivity can also be enhanced through methods like sonication, which helps to activate the zinc surface.[1][15]
Data Summary
The following table summarizes key parameters that can be optimized for this compound mediated reactions, based on literature findings.
| Parameter | Recommendation / Observation | Potential Impact on Yield |
| Zn-Cu Couple Preparation | Use freshly prepared couple for optimal activity.[2] Several methods exist, including treatment of zinc dust with CuSO₄ or Cu(OAc)₂.[1][2] | High |
| Zinc Activation | Pre-treat zinc dust with dilute HCl to remove the passivating oxide layer.[5][7] | High |
| Solvent | Ethereal solvents (e.g., Et₂O, DCM, CPME) are generally preferred.[1][13] Non-coordinating solvents are recommended.[11][12] | Medium |
| Temperature | Reaction conditions can vary, but many preparations are done at room temperature or with gentle heating/cooling.[12] | Medium |
| Reagent Purity | Use pure and dry reagents and solvents to avoid quenching the reactive intermediates.[3][4] | High |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent deactivation of the couple by air and moisture.[2][7] | High |
| Sonication | Can be used to enhance the rate of reaction by activating the zinc surface.[1][15] | Medium |
Experimental Protocols
Protocol 1: Preparation of this compound from Zinc Dust and Copper (II) Sulfate
This method is a common and relatively simple procedure for preparing the couple.
-
Zinc Activation: Stir zinc dust (e.g., 10 g) with 1 M HCl (e.g., 4 x 10 mL) for 1 minute for each wash.[7] The zinc should "fluff up."[7]
-
Washing: Decant the acid and wash the zinc dust thoroughly with deionized water (e.g., 5 x 20 mL), followed by ethanol (B145695) (e.g., 4 x 20 mL), and finally diethyl ether (e.g., 5 x 20 mL).[7]
-
Copper Deposition: Treat the activated and washed zinc dust with a 2% aqueous solution of CuSO₄ (e.g., 2 x 15 mL), stirring vigorously for 1 minute for each treatment.[7] The zinc will become coated with a dark layer of copper.[16]
-
Final Washing and Drying: Wash the prepared couple again with deionized water, ethanol, and diethyl ether as in step 2.[7]
-
Drying: Filter the suspension, wash the solid with diethyl ether, and dry it under vacuum.[7] The resulting dark powder should be used immediately or stored under an inert atmosphere.[2][7]
Protocol 2: Preparation of a Highly Active this compound using Copper (II) Acetate (B1210297)
This method is reported to be highly reproducible.[1]
-
Add zinc dust (e.g., 35 g) to a rapidly stirred solution of copper (II) acetate monohydrate (Cu(OAc)₂·H₂O, e.g., 2.0 g) in hot acetic acid (e.g., 50 mL).[2]
-
After approximately 30 seconds, allow the couple to settle.
-
Decant the supernatant and wash the couple once with acetic acid.
-
Wash the couple three times with diethyl ether.[2]
-
The moist couple is ready for immediate use.[9]
Visual Guides
Caption: General workflow for a this compound mediated cyclopropanation reaction.
Caption: A decision tree for troubleshooting low yields in this compound reactions.
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 15. Simmons-Smith Reaction [organic-chemistry.org]
- 16. Displacement Reactions of Zinc and Copper Metal [chemed.chem.purdue.edu]
effect of solvent choice on the efficiency of the Simmons-Smith reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of solvent choice on the efficiency of the Simmons-Smith reaction. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Simmons-Smith reaction, with a focus on solvent-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate Solvent Choice: Use of basic or coordinating solvents can deactivate the electrophilic zinc carbenoid.[1][2][3] | 1. Switch to a non-coordinating solvent: Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are highly recommended.[1][4][5][6] 2. Consider alternative "green" solvents: Cyclopentyl methyl ether (CPME) has been shown to provide high yields.[2][7] 3. Ensure solvent is anhydrous: Moisture will quench the organozinc reagent. Use freshly distilled or high-purity anhydrous solvents.[1] |
| Inactive Zinc Reagent: The zinc-copper couple may not be sufficiently activated, or the diethylzinc (B1219324) solution may have degraded.[1] | 1. Prepare a fresh this compound: Ensure the zinc dust is properly activated.[1] 2. Use high-quality diethylzinc: If using the Furukawa modification, ensure the diethylzinc has not been exposed to air or moisture.[1] | |
| Sluggish or Incomplete Reaction | Solvent Basicity: The rate of the Simmons-Smith reaction decreases as the basicity of the solvent increases.[2] | 1. Verify the use of a non-basic solvent: Avoid solvents like tetrahydrofuran (B95107) (THF) or ethers if faster reaction rates are desired, as they can coordinate with the zinc reagent and reduce its reactivity.[3] 2. Increase reaction temperature: If the reaction is slow at a low temperature, a gradual increase may improve the rate. However, be cautious of potential side reactions.[1] |
| Unexpected Byproducts | Solvent-Related Side Reactions: While less common with recommended solvents, highly coordinating solvents can promote side reactions. | 1. Review solvent choice: Stick to recommended non-coordinating solvents like DCM or DCE. 2. Minimize reaction time: Prolonged reaction times can sometimes lead to byproduct formation. Monitor the reaction progress by TLC or GC/MS.[1] |
| Methylation of Heteroatoms: Alcohols and other heteroatoms in the substrate can be methylated by the zinc carbenoid.[1][8] | 1. This is a known side reaction, particularly with excess reagent. While not directly a solvent issue, ensuring optimal reaction conditions, including the right solvent, can help minimize this. | |
| Poor Solubility of Starting Material | Limited Dissolving Power of Recommended Solvents: The starting material may be poorly soluble in DCM or DCE. | 1. Consider co-solvents with caution: While polar aprotic solvents like DMSO or DMF might improve solubility, they are generally not compatible with Simmons-Smith reagents.[9] If absolutely necessary, consider using a minimal amount of a dried, less coordinating co-solvent, though this is not standard practice. 2. Explore modified Simmons-Smith conditions: The Shi modification may be more suitable for certain substrates and could offer different solvent compatibility.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the Simmons-Smith reaction?
A1: Non-coordinating solvents are strongly recommended to ensure high reaction efficiency.[1][4] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used and generally provide the best results.[1][2][4] Ethereal solvents can also be used, but may result in slower reaction rates due to coordination with the zinc reagent.[10][11]
Q2: Why are basic solvents not recommended for the Simmons-Smith reaction?
A2: The Simmons-Smith reaction proceeds via an electrophilic zinc carbenoid intermediate. Basic solvents can coordinate with this intermediate, reducing its electrophilicity and thus decreasing the rate of the reaction.[2][3]
Q3: Can I use a polar solvent to dissolve my starting material?
A3: Generally, polar aprotic solvents like DMSO and DMF are not compatible with the Simmons-Smith reagents (especially the Furukawa modification using diethylzinc) and can lead to decomposition.[9] If your substrate has poor solubility in DCM or DCE, you might consider cyclopentyl methyl ether (CPME), a greener solvent that has been reported to give good yields.[2][7]
Q4: Does the solvent choice affect the stereoselectivity of the reaction?
A4: The Simmons-Smith reaction is known for its high stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[2][4][6] While the primary role of the recommended solvents is to be inert, the presence of coordinating functional groups on the substrate (like allylic alcohols) can direct the stereochemical outcome, and the solvent can influence the extent of this direction.[8][10]
Q5: I am observing low yields despite using DCM. What else could be the problem?
A5: If you are using the recommended solvent and still observing low yields, other factors could be at play:
-
Inactive reagent: The this compound may need to be freshly prepared and highly activated, or your diethylzinc solution may have degraded.[1]
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.[1]
-
Reagent quality: Use freshly distilled or high-purity diiodomethane (B129776).[1]
-
Reaction temperature: The reaction may be too slow at very low temperatures. A modest increase in temperature might be necessary.[1]
Quantitative Data on Solvent Effects
The following table summarizes the impact of different solvents on the efficiency of the Simmons-Smith reaction based on literature findings. Please note that direct comparative studies under identical conditions are limited, and yields are highly substrate-dependent.
| Solvent | Class | Typical Yields | Notes |
| Dichloromethane (DCM) | Non-coordinating | Good to Excellent | The most commonly recommended solvent.[1][2][4] |
| 1,2-Dichloroethane (DCE) | Non-coordinating | Good to Excellent | Another highly recommended solvent, often used interchangeably with DCM.[1][2][4] |
| Cyclopentyl Methyl Ether (CPME) | Ethereal (less coordinating) | Good to Excellent | A greener alternative that can provide high yields.[2][7] |
| Diethyl Ether | Ethereal (coordinating) | Moderate to Good | Can be used, but may lead to slower reaction rates compared to non-coordinating solvents.[10] |
| Tetrahydrofuran (THF) | Ethereal (coordinating) | Variable to Poor | Generally not recommended as its basicity can significantly decrease the reaction rate.[3] |
| Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) | Polar Aprotic | Not Recommended | Incompatible with many Simmons-Smith reagents, particularly diethylzinc.[9] |
Experimental Protocols
General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 eq.) to anhydrous dichloromethane (DCM).
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.5 - 2.2 eq.) dropwise. Stir the mixture at 0 °C for 20-30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (1.5 - 2.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for the Simmons-Smith reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Simmons-Smith Reaction - Common Conditions [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. orgosolver.com [orgosolver.com]
- 11. m.youtube.com [m.youtube.com]
optimizing reaction conditions for the diastereoselective cyclopropanation
Welcome to the technical support center for diastereoselective cyclopropanation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing diastereoselectivity in my cyclopropanation reaction?
A1: While multiple factors are interdependent, the choice of catalyst and the inherent structure of your substrate are paramount. The catalyst, whether a transition metal complex or an enzyme, orchestrates the spatial arrangement of the reactants during the key bond-forming step. Additionally, functionalities on the substrate, such as allylic alcohols, can direct the approaching carbene to a specific face of the alkene, significantly influencing the stereochemical outcome.[1][2]
Q2: How does temperature affect the diastereoselectivity and yield of the reaction?
A2: Generally, lower reaction temperatures favor higher diastereoselectivity.[3][4] This is attributed to the larger energy difference between the diastereomeric transition states at lower temperatures, which amplifies the preference for the lower energy pathway. However, reducing the temperature can also decrease the reaction rate, leading to lower yields. A careful balance must be struck to achieve both high selectivity and acceptable yield.[3]
Q3: My diastereoselectivity is high, but my yield is unacceptably low. What steps can I take?
A3: This is a common optimization challenge. Consider the following strategies:
-
Prolonged Reaction Time: At lower temperatures, reactions are slower. Extending the reaction duration can often improve the yield without compromising selectivity.[3]
-
Incremental Temperature Increase: Gradually increasing the temperature might enhance the reaction rate to a point where the yield is satisfactory, while the diastereoselectivity remains within an acceptable range.[3]
-
Reagent Concentration: Carefully increasing the concentration of your reactants may boost the reaction rate at lower temperatures.[3]
-
Solvent and Catalyst Screening: A different solvent might improve solubility and reaction kinetics, while a more active catalyst could enable higher reactivity at lower temperatures.[1][3][4]
Q4: Which catalyst system should I choose for high trans or cis selectivity?
A4: The choice of metal and ligand is crucial for controlling cis/trans selectivity. As a general guideline for metal-catalyzed reactions with diazo compounds:
-
Copper-based catalysts are often effective for achieving high trans selectivity.[1]
-
Rhodium-based catalysts can be effective but may sometimes yield lower diastereo- and enantiomeric ratios compared to copper catalysts.[1]
-
Ruthenium-based catalysts are also very efficient, though their substrate scope might be narrower than the best copper systems.[1]
-
Cobalt-based catalysts are typically employed when cis selectivity is desired.[1]
Engineered enzymes, such as myoglobin-based catalysts, have also been developed to provide excellent E (trans) diastereoselectivity.[5][6]
Q5: Can the solvent choice impact the stereochemical outcome?
A5: Yes, the solvent can have a dramatic effect on selectivity, particularly enantioselectivity. Nonpolar solvents like pentane (B18724) or hexane (B92381) are often beneficial in rhodium-catalyzed cyclopropanations with vinyldiazoacetates.[4] It is advisable to screen a range of solvents with varying polarities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Reaction temperature is too high. 2. Inappropriate catalyst or ligand for the desired stereoisomer. 3. Steric or electronic properties of the substrate do not sufficiently differentiate the two faces of the alkene. | 1. Decrease the reaction temperature; for some catalytic reactions, temperatures as low as -78 °C are used.[4] 2. Screen different catalysts and ligands. For trans products, consider copper-based systems; for cis, consider cobalt.[1] 3. If possible, modify the substrate to include a directing group (e.g., a hydroxyl group) near the double bond.[2][7][8] |
| Low Yield | 1. Reaction temperature is too low, leading to a slow reaction rate. 2. Insufficient reaction time. 3. Low reagent concentration. 4. Catalyst deactivation. | 1. Incrementally increase the reaction temperature, monitoring the effect on diastereoselectivity.[3] 2. Extend the reaction time.[3] 3. Increase the concentration of the limiting reagent.[3] 4. Ensure inert atmosphere and anhydrous conditions if the catalyst is sensitive to air or moisture. |
| Formation of Side Products (e.g., C-H insertion, dimer) | 1. Reactivity of the carbene intermediate. 2. The alkene is not sufficiently reactive. | 1. Choose a catalyst that favors cyclopropanation over other pathways. 2. For less reactive alkenes, consider using a more reactive carbene precursor or a more active catalyst system. The Furukawa modification of the Simmons-Smith reaction (using diethylzinc) is preferred for less nucleophilic alkenes.[1] |
| Inconsistent Results | 1. Purity of reagents (alkene, diazo compound, solvent). 2. Catalyst quality and handling. 3. Water or oxygen contamination. | 1. Purify all reagents before use. Solvents should be anhydrous. 2. Use a fresh batch of catalyst or purify the existing one. Handle air/moisture-sensitive catalysts under an inert atmosphere. 3. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity of Styrene Cyclopropanation
| Catalyst System | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Rh₂(S-DOSP)₄ | Vinyldiazoacetate | High (single diastereomer observed) | Not specified | [4] |
| Engineered Myoglobin | Ethyl diazoacetate (EDA) | >99:1 (E:Z) | up to 92% | [5][6] |
| Copper-based catalysts | α-diazoesters | Generally favor trans isomer | Varies | [1] |
| Cobalt-based catalysts | α-diazoesters | Generally favor cis isomer | Varies | [1] |
Table 2: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | General Trend | Notes |
| Temperature | Lower temperature leads to higher diastereoselectivity.[3] | A compromise with reaction rate and yield is often necessary. |
| Solvent Polarity | Nonpolar solvents often improve enantioselectivity.[4] | The effect can be catalyst-dependent. |
| Directing Groups | Presence of a nearby hydroxyl group can strongly direct the cyclopropanation to one face.[2][7] | This is a powerful strategy for substrate-controlled diastereoselectivity. |
| Alkene Substitution | Z-disubstituted allylic alcohols often give very high syn selectivity.[1] | The stereochemistry of the alkene is conserved during the reaction.[9] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from procedures for cyclopropanation using vinyldiazoacetates and a dirhodium catalyst.[4]
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Reaction Setup: In a Kjeldahl flask, dissolve the dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 equivalents) and the alkene (5-16 equivalents) in dry hexane.
-
Cooling: Cool the stirred solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Diazo Compound: Dissolve the vinyldiazoacetate (1 equivalent) in dry hexane. Add this solution dropwise to the reaction mixture over a period of 0.5–2 hours using a syringe pump.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the same temperature for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclopropane (B1198618) diastereomer.
Protocol 2: Simmons-Smith Cyclopropanation of an Alkenyl Cyclopropyl (B3062369) Carbinol
This protocol is based on a directed diastereoselective cyclopropanation.[7][8]
-
Preparation: Dry all glassware and ensure all reagents and solvents are anhydrous.
-
Reaction Setup: Under an argon atmosphere, dissolve the alkenyl cyclopropyl carbinol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diiodomethane (B129776) (CH₂I₂, 1.5 equivalents) to the solution, followed by the dropwise addition of diethylzinc (B1219324) (Et₂Zn, 1.5 equivalents, typically as a 1.0 M solution in hexanes).
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC. The reaction is often complete within a few hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting bicyclopropyl (B13801878) carbinol by flash column chromatography.
Visualizations
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
managing exothermic reactions during Zinc-Copper couple preparation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Zinc-Copper (Zn-Cu) couple preparation, with a specific focus on managing the exothermic nature of the reaction.
Troubleshooting Guide: Managing Exothermic Reactions
The preparation of Zn-Cu couple, particularly when using copper salts like copper(II) sulfate (B86663) or copper(II) acetate (B1210297) with zinc dust, is an exothermic process.[1][2] Proper management of the heat generated is crucial for obtaining a consistently active and effective reagent.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike | The rate of addition of the copper salt solution to the zinc dust is too fast. | Decrease the addition rate of the copper salt solution. Consider using a dropping funnel for controlled, dropwise addition. |
| High concentration of the copper salt solution. | Dilute the copper salt solution to moderate the reaction rate. | |
| Inadequate heat dissipation. | Immerse the reaction flask in an ice-water bath or use a cooling mantle to maintain a stable temperature. | |
| Localized Hotspots in the Reaction Mixture | Inefficient stirring. | Ensure vigorous and efficient stirring to maintain a homogeneous suspension and distribute heat evenly. |
| Zinc dust is added too quickly to the copper salt solution. | Add the zinc dust in small portions to the stirred copper salt solution, allowing the temperature to stabilize between additions. | |
| Reduced Activity of the Prepared Couple | Overheating during preparation may lead to sintering or surface deactivation of the zinc. | Carefully monitor and control the reaction temperature throughout the preparation process. |
| The exothermic reaction proceeded too quickly, leading to incomplete copper deposition. | Slow down the reaction rate by cooling or slower reagent addition to ensure complete and uniform copper deposition on the zinc surface. | |
| Inconsistent Results Between Batches | Variations in ambient temperature or cooling efficiency. | Standardize the preparation protocol, including the use of a temperature-controlled cooling bath. |
| The physical form of the zinc (e.g., powder vs. granules) can affect reactivity.[3][4] | Use the same grade and physical form of zinc for all preparations to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if the exothermic reaction is becoming uncontrolled?
A1: Signs of an uncontrolled exothermic reaction include a rapid and significant rise in temperature that is difficult to manage with standard cooling, excessive bubbling or fuming, and a noticeable change in the reaction's vigor. In some cases, you might observe steam if the temperature approaches the boiling point of the solvent.[5]
Q2: What are the consequences of an uncontrolled exothermic reaction during Zn-Cu couple preparation?
A2: An uncontrolled exotherm can lead to several negative outcomes, including:
-
Reduced Reagent Activity: Overheating can cause the fine particles of the couple to agglomerate or sinter, reducing the active surface area.
-
Inconsistent Performance: Batches prepared under different temperature profiles will likely exhibit varying levels of reactivity.[3]
-
Safety Hazards: In extreme cases, rapid heating can lead to solvent boiling and splashing, creating a potential for chemical burns and exposure.
Q3: Is it better to add the zinc dust to the copper salt solution or vice versa?
A3: While both methods are used, adding the zinc dust in portions to the copper salt solution can offer better control over the exotherm. This allows for the heat to be dissipated more effectively as the reaction is initiated on a smaller scale with each addition. Vigorous stirring is essential in either case to prevent localized heating.
Q4: Does the choice of copper salt affect the exotherm?
A4: Different copper salts may have slightly different reaction enthalpies, but the primary driver of the exotherm is the displacement reaction between zinc and copper ions.[2] The concentration of the copper salt solution and the rate of addition will have a more significant impact on temperature control than the specific salt used (e.g., sulfate vs. acetate).
Q5: Can I prepare the Zn-Cu couple at a low temperature to avoid the exotherm?
A5: Preparing the couple at a reduced temperature (e.g., in an ice bath) is a recommended strategy for controlling the exotherm. However, be aware that excessively low temperatures may slow down the copper deposition process. It is important to find a balance that allows for a controlled reaction rate while ensuring the complete formation of the couple.
Experimental Protocols
Below are detailed methodologies for two common methods of Zinc-Copper couple preparation.
Method 1: Preparation from Copper(II) Acetate in Acetic Acid
This method is reported to be highly reproducible.[3]
-
In a flask equipped with a magnetic stirrer, dissolve 2.0 g of copper(II) acetate monohydrate in 50 mL of hot acetic acid.
-
While stirring vigorously, add 35 g of zinc dust to the hot solution.
-
A temperature increase will be observed. If the reaction becomes too vigorous, the flask can be briefly immersed in a cool water bath.
-
Allow the prepared couple to settle, then decant the supernatant.
-
Wash the couple once with 50 mL of acetic acid, followed by three washes with 50 mL of diethyl ether.[4][6]
-
Dry the resulting reddish-brown or dark gray powder under vacuum and store it under an inert atmosphere (e.g., nitrogen) as it can deteriorate in moist air.[4]
Method 2: Preparation from Copper(II) Sulfate in Water
This is a convenient and commonly used method.
-
In a flask, add 49.2 g of zinc powder.
-
Wash the zinc powder by stirring rapidly for one minute with 40 mL of 3% hydrochloric acid, then decant the liquid. Repeat this washing step three more times.[7]
-
Wash the acid-treated zinc with five 100-mL portions of distilled water, decanting after each wash.[7]
-
To the washed zinc, add 75 mL of a 2% aqueous copper sulfate solution and stir. A temperature increase will be observed. To control the exotherm, perform this step in an ice bath with efficient stirring. Add a second 75-mL portion of the copper sulfate solution after the first addition is complete and the temperature has stabilized.[7]
-
After the copper sulfate additions, wash the couple with five 100-mL portions of distilled water.[7]
-
Subsequently, wash the couple with four 100-mL portions of absolute ethanol, followed by five 100-mL portions of absolute ether.[7]
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.[7]
-
For long-term storage, keep the dried couple in a vacuum desiccator.[7]
Quantitative Data Summary
| Parameter | Method 1 (Copper Acetate) | Method 2 (Copper Sulfate) |
| Zinc Dust | 35 g | 49.2 g |
| Copper Salt | 2.0 g Copper(II) Acetate Monohydrate | 2 x 75 mL of 2% Copper(II) Sulfate Solution |
| Acid Wash | Not specified | 4 x 40 mL of 3% HCl |
| Solvent | 50 mL Acetic Acid | Aqueous |
| Reaction Time | ~30 seconds | Not specified |
| Washing Solvents | Acetic Acid, Diethyl Ether | Water, Ethanol, Diethyl Ether |
| Storage | Under Nitrogen | Vacuum Desiccator |
Visualizations
Caption: Experimental workflow for this compound preparation.
Caption: Troubleshooting decision tree for managing exotherms.
References
avoiding the formation of byproducts in Zinc-Copper couple synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of byproducts and ensuring the successful synthesis of a highly active Zinc-Copper (Zn-Cu) couple.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the Zn-Cu couple, focusing on factors that can lead to reduced reactivity and the formation of undesirable inorganic byproducts.
Q1: My Zinc-Copper couple is dark gray but shows low reactivity in the Simmons-Smith reaction. What could be the problem?
A1: Low reactivity is a common issue and can stem from several factors related to the activation of zinc and the integrity of the couple.
-
Incomplete Activation: The primary purpose of the copper is to activate the zinc surface.[1] If the copper deposition is not uniform or is insufficient, the reactivity will be poor.
-
Oxidation: The Zn-Cu couple is sensitive to air and moisture, which can lead to the formation of zinc oxide or hydroxide (B78521) layers on the surface, deactivating the reagent.[2][3] Very active preparations are particularly oxygen-sensitive.[2][3]
-
Improper Washing/Drying: Residual acid or water from the preparation steps can interfere with the subsequent reaction. Thorough washing with an anhydrous solvent like ether is crucial.[2]
Troubleshooting Steps:
-
Review your preparation method: Ensure you are following a reliable protocol, such as the LeGoff or Simmons-Smith method.[2][4]
-
Use fresh reagents: Commercially available zinc dust can vary in quality. Using a fresh, unopened container is recommended.
-
Ensure anhydrous conditions: Use dry solvents and glassware. After preparation, the couple should be dried thoroughly, often under vacuum or an inert atmosphere.[4]
-
Prepare freshly: The most active Zn-Cu couple is often the one prepared immediately before use.[2][3] If you must store it, do so under an inert atmosphere like nitrogen or argon.[2][3]
A flowchart for troubleshooting low reactivity is provided below:
Q2: I observe the formation of a significant amount of white precipitate during my reaction. What is it and how can I avoid it?
A2: The white precipitate is likely zinc salts, such as zinc iodide (ZnI₂) or zinc acetate (B1210297), depending on the reaction conditions and workup. While some formation is expected as the reaction proceeds, excessive amounts might indicate a problem.
-
Moisture Contamination: Water in the reaction mixture will react with the organozinc intermediate (iodomethylzinc iodide) to form methane (B114726) and zinc hydroxyiodide, which can appear as a white solid.
-
Excess Reagent: Using a large excess of the Zn-Cu couple and diiodomethane (B129776) can lead to the formation of more zinc salts than can be easily managed during workup.
Preventative Measures:
-
Strict Anhydrous Technique: Ensure all solvents, reagents, and glassware are scrupulously dry. Running the reaction under an inert atmosphere is best practice.
-
Stoichiometry Control: While an excess of the Zn-Cu couple is typically used, avoid a very large excess.[1]
-
Workup Procedure: A common workup step involves the addition of a saturated aqueous solution of ammonium (B1175870) chloride to dissolve the zinc salts.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing the this compound?
A1: Several methods exist, but two are widely cited for their reliability and the high activity of the resulting couple:
-
The LeGoff Method: This procedure is noted for its simplicity and the high activity of the product.[2] It involves adding zinc dust to a hot solution of copper(II) acetate in acetic acid.[2][3]
-
The Simmons-Smith Method: This classic method involves washing zinc dust with hydrochloric acid to remove oxide layers, followed by treatment with a copper(II) sulfate (B86663) solution.[4]
Q2: What is the ideal ratio of Zinc to Copper?
A2: The zinc content is typically much higher than the copper content, often exceeding 90%.[1] The copper serves as an activator on the surface of the zinc. The exact ratio can vary depending on the preparation method.
Q3: Can I use zinc granules instead of zinc dust?
A3: Yes, zinc granules can be used, but they generally result in a less reactive couple compared to that prepared from zinc dust.[2][3] The higher surface area of the dust allows for more efficient copper deposition and a more active reagent.
Q4: How should I store the this compound?
A4: The Zn-Cu couple deteriorates in the presence of moist air.[2][3] For best results, it should be used immediately after preparation. If storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[2][3][4]
Experimental Protocols
Below are detailed methodologies for the two most common preparations of the this compound.
LeGoff Method for Highly Active this compound
This method is known for producing a very active couple.[2]
-
In a flask equipped with a magnetic stirrer, prepare a solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL).[2]
-
While rapidly stirring the hot solution, add zinc dust (35 g) in one portion.[2]
-
Continue stirring for 30 seconds, then allow the couple to settle.[2]
-
Decant the supernatant liquid.
-
Wash the couple once with a portion of glacial acetic acid, followed by three washes with diethyl ether.[2]
-
After the final wash, the moist couple is ready for use.
Simmons-Smith Original Preparation Method
This is a classic and widely used procedure.[4]
-
In a 500 mL Erlenmeyer flask with magnetic stirring, add zinc powder (49.2 g) and 40 mL of 3% hydrochloric acid.[4]
-
Stir rapidly for 1 minute, then decant the acid.[4]
-
Repeat the acid wash three more times.[4]
-
Wash the zinc powder with five 100 mL portions of distilled water.[4]
-
Treat the zinc with two 75 mL portions of 2% aqueous copper(II) sulfate solution.[4]
-
Wash again with five 100 mL portions of distilled water.[4]
-
Wash with four 100 mL portions of absolute ethanol, followed by five 100 mL portions of absolute ether.[4]
-
Transfer the solid to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.[4]
-
For optimal dryness, store the couple overnight in a vacuum desiccator over phosphorus pentoxide before use.[4]
The general workflow for the synthesis is illustrated in the diagram below:
Data Summary
The choice of preparation method can significantly impact the reactivity of the this compound. The following table summarizes the key parameters of the two detailed methods.
| Parameter | LeGoff Method | Simmons-Smith Method |
| Zinc Source | Zinc Dust | Zinc Powder |
| Copper Source | Copper(II) Acetate Monohydrate | Copper(II) Sulfate |
| Activation Step | Not explicitly separate (in-situ with hot acetic acid) | Washing with 3% Hydrochloric Acid |
| Solvent | Glacial Acetic Acid | Water, Ethanol, Ether |
| Key Advantage | Simplicity and high reactivity | Well-established and reproducible |
| Reference | LeGoff, J. Org. Chem. 1964[2] | Simmons & Smith, Org. Synth. 1961[4] |
References
Technical Support Center: Impact of Impurities in Zinc and Copper Reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities in zinc and copper reagents on experimental activity.
Section 1: Zinc Reagent Impurities
Impurities in zinc can significantly alter its chemical and electrochemical properties, leading to unexpected experimental outcomes, reduced product yield, and poor reproducibility.
Frequently Asked Questions (FAQs) - Zinc
Q1: What are the most common impurities in zinc and how do they affect its reactivity?
A1: Common impurities in zinc include lead (Pb), cadmium (Cd), iron (Fe), and copper (Cu). These elements can affect zinc's performance by altering its electrochemical potential, leading to issues in applications like electroplating where they can cause a loss of brightness or dark deposits.[1] In electrochemical processes like electrowinning, impurities such as antimony (Sb), germanium (Ge), arsenic (As), and cobalt (Co) are particularly detrimental as they can lower the hydrogen overpotential on the zinc cathode.[2][3] This causes the preferential evolution of hydrogen gas, which competes with zinc deposition and significantly reduces the current efficiency.[2][4]
Q2: My zinc-based electrochemical reaction is inefficient and producing a lot of gas. What is the likely cause?
A2: Excessive gas (hydrogen) evolution during a zinc electrochemical reaction is a classic sign of contamination by impurities with a low hydrogen overvoltage, such as cobalt, germanium, antimony, or arsenic.[3][5] These impurities act as local cathodes, creating galvanic cells on the zinc surface that facilitate the reduction of hydrogen ions to hydrogen gas, thereby lowering the efficiency of zinc deposition.[3][4]
Q3: I am observing dull or dark deposits in my zinc plating process. How can I troubleshoot this?
A3: Dull, dark, or rough deposits in zinc plating are often caused by metallic contamination. Impurities like copper, lead, cadmium, arsenic, and antimony are known to cause these issues.[1] Iron contamination, which should ideally be kept below 80-100 ppm, can also lead to dark deposits.[1][6] Troubleshooting involves identifying the source of contamination and removing the impurities, often by plating out at low current density or through chemical treatment with zinc dust or hydrogen peroxide for iron.[1]
Troubleshooting Guide: Zinc Reagent Issues
| Observed Problem | Potential Cause (Impurity-Related) | Suggested Action |
| Low current efficiency in electrolysis / excessive gassing | Contamination with elements that lower hydrogen overpotential (e.g., Co, Ge, Sb, As).[2][3] | 1. Analyze the zinc source and electrolyte for trace impurities using ICP-MS or AAS.2. Purify the electrolyte via cementation with zinc dust.[4]3. Source higher purity zinc reagent. |
| Dull, dark, or discolored deposits in electroplating | Metallic contamination from Cu, Pb, Cd, Fe.[1] | 1. Perform a Hull cell test to assess the deposit quality.2. Treat the plating bath to remove impurities (e.g., dummy plating at low current density, zinc dust treatment, or hydrogen peroxide for iron).[1][6] |
| Reduced corrosion resistance of galvanized coatings | High lead (Pb) content (e.g., > 0.5%).[7] | 1. Verify the grade of zinc used against ASTM B6 standards.[8]2. Use higher grade zinc with lower lead content for applications requiring maximum corrosion resistance.[8] |
| Poor adhesion or blistering of plated zinc | General metallic impurities or poor substrate cleaning.[9] | 1. Rule out cleaning issues first.2. Analyze the plating bath for metallic contaminants.[9]3. Implement bath purification procedures. |
Quantitative Data: Impact of Impurities in Zinc Electrodeposition
| Impurity | Typical Problematic Concentration | Primary Negative Effect | Reference |
| Antimony (Sb) | > 20 ppb | Reduces current efficiency; promotes hydrogen evolution. | [5] |
| Germanium (Ge) | > 40 ppb | Severely reduces current efficiency. | [5] |
| Arsenic (As) | > 120 ppb | Reduces current efficiency; synergistic negative effect with cobalt. | [5] |
| Cobalt (Co) | > 7-8 mg/L | Reduces current efficiency; promotes localized corrosion. | [5] |
| Iron (Fe) | > 80-100 ppm | Causes dark deposits in plating. | [1][6] |
| Lead (Pb) | > 5 ppm | Can cause darker deposits in some plating baths. | [6] |
| Copper (Cu) | Variable | Can cause dull or dark deposits. | [1][9] |
Diagrams: Zinc Impurity Effects
Caption: Effect of low-overpotential impurities on zinc electrodeposition.
Section 2: Copper Reagent Impurities
The purity of copper is critical for its performance, especially in applications relying on its high electrical and thermal conductivity or its catalytic activity. Even trace amounts of certain elements can have a significant impact.[10]
Frequently Asked Questions (FAQs) - Copper
Q1: Which impurities have the most significant impact on the electrical conductivity of copper?
A1: A wide range of elements can decrease copper's electrical conductivity.[10] Iron is a notable impurity that increases electrical resistivity.[11] Other elements like phosphorus, arsenic, antimony, and nickel also have a detrimental effect on conductivity.[12][13] Oxygen, often present as cuprous oxide (Cu₂O), also reduces conductivity.[14] Conversely, silver has a minimal negative impact because it is an excellent conductor itself.[12]
Q2: My copper-catalyzed reaction is failing. Could reagent impurities be the cause?
A2: Yes, absolutely. The catalytic activity of copper is highly dependent on the purity of its surface. Impurities can act as catalyst poisons by blocking active sites or inducing side reactions. For instance, arsenic, while sometimes beneficial in electrorefining, can interfere with other catalytic processes.[15][16] The presence of oxides or other metallic impurities can alter the electronic properties of the copper surface, thereby reducing its catalytic efficiency.
Q3: Can impurities in copper affect its mechanical properties?
A3: Yes, certain impurities can significantly alter copper's mechanical properties. Insoluble elements like lead (Pb) and bismuth (Bi) can form low-melting-point eutectics at the grain boundaries.[13] This can lead to embrittlement and cause fractures during hot working or other mechanical processing.[10]
Q4: Are there any situations where an impurity in copper is beneficial?
A4: While generally undesirable, some impurities can be beneficial in specific contexts. In copper electrorefining, arsenic is a critical additive that helps inhibit anode passivation, allowing the process to run more smoothly.[16][17] In some alloys, arsenic is intentionally added to improve corrosion resistance.[18] Additionally, the presence of oxygen can sometimes be advantageous by reacting with and removing other harmful impurities like iron and tin as stable oxides.[14]
Troubleshooting Guide: Copper Reagent Issues
| Observed Problem | Potential Cause (Impurity-Related) | Suggested Action |
| Reduced electrical or thermal conductivity | Contamination with Fe, P, As, Sb, or O.[10][11][14] | 1. Review the certificate of analysis for the copper source.2. Use oxygen-free high thermal conductivity (OFHC) copper for demanding applications.3. Analyze the material using ICP-MS or similar techniques. |
| Poor performance in catalytic reactions | Surface contamination with catalyst poisons (e.g., As, S, Pb).[15] | 1. Ensure the use of high-purity (e.g., 99.99%+) copper.2. Pretreat the copper catalyst (e.g., acid wash, reduction with H₂) to clean the surface before the reaction. |
| Brittleness or cracking during mechanical processing | Presence of insoluble impurities like Bi or Pb.[10][13] | 1. Avoid copper grades with significant levels of bismuth or lead for applications involving hot working.2. Analyze the material to confirm the presence of embrittling elements. |
| Anode passivation during electrorefining | Insufficient arsenic content in the anode.[16] | 1. Analyze the anode composition.2. Adjust the blend of copper sources to ensure an appropriate level of arsenic. |
Quantitative Data: Effect of Impurities on Copper's Electrical Conductivity
| Impurity Element | Effect on Conductivity at ~0.05% Concentration | Reference |
| Iron (Fe) | Significant Decrease | [11] |
| Phosphorus (P) | Significant Decrease | [10] |
| Arsenic (As) | Decrease | [12] |
| Antimony (Sb) | Decrease | [12] |
| Nickel (Ni) | Decrease | [12] |
| Tin (Sn) | Decrease | [13] |
| Oxygen (as Cu₂O) | Decrease | [14] |
| Silver (Ag) | Negligible Change | [12] |
Diagrams: Copper Impurity Analysis Workflow
Caption: General experimental workflow for reagent impurity analysis.
Section 3: Experimental Protocols
Protocol: Determination of Metallic Impurities by Flame Atomic Absorption Spectrometry (FAAS)
This protocol provides a general method for quantifying metallic impurities in a zinc or copper sample. It is a robust and widely available technique suitable for many common impurities.[19][20]
1. Objective: To determine the concentration of impurities (e.g., Fe, Pb, Cd in Zinc; Fe, Ni, Pb in Copper) using FAAS.
2. Materials & Apparatus:
-
Atomic Absorption Spectrometer with appropriate hollow-cathode lamps (e.g., Fe, Pb, Ni).[20]
-
Certified trace-metal grade nitric acid (HNO₃).
-
High-purity deionized water (18 MΩ·cm).
-
Certified stock standard solutions (1000 mg/L) of each analyte.
-
Class A volumetric flasks and pipettes.
-
Trace-element-free sample tubes.
-
Hot plate.
3. Procedure:
-
Standard Preparation:
-
Prepare an intermediate stock solution (e.g., 10 mg/L) for each impurity by diluting the 1000 mg/L certified standard with deionized water containing 1% HNO₃.[20]
-
From the intermediate stock, prepare a series of at least four calibration standards that bracket the expected sample concentration. Dilute with 1% HNO₃. A typical range might be 0.2, 0.5, 1.0, and 2.0 mg/L.[20]
-
Prepare a blank solution consisting of 1% HNO₃ in deionized water.[20]
-
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 1.0 g of the zinc or copper metal sample into a beaker.
-
In a fume hood, add a minimal amount of concentrated trace-metal grade HNO₃ to dissolve the sample completely. Gentle heating on a hot plate may be required.
-
Once dissolved, allow the solution to cool.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. The final acid concentration should be approximately 1-2%.
-
If high impurity concentrations are expected, a further dilution may be necessary.
-
-
Instrumental Analysis:
-
Set up the AAS according to the manufacturer's instructions for the specific element being analyzed. This includes installing the correct hollow-cathode lamp, setting the wavelength (e.g., Zn: 213.9 nm), slit width, and optimizing the flame (typically air-acetylene).[20]
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the calibration standards in order from lowest to highest concentration, recording the absorbance reading for each.
-
Generate a calibration curve by plotting absorbance versus concentration. The correlation coefficient (R²) should be >0.995.
-
Aspirate the prepared sample solution and record its absorbance.
-
Rinse the system by aspirating the blank between each standard and sample.
-
4. Calculation:
-
Determine the concentration (mg/L) of the impurity in the sample solution using the calibration curve.
-
Calculate the concentration of the impurity in the original solid metal sample (in mg/kg or ppm) using the following formula:
Impurity (mg/kg) = (C × V) / W
Where:
-
C = Concentration from calibration curve (mg/L)
-
V = Final volume of the diluted sample (L)
-
W = Weight of the initial solid sample (kg)
-
Note: For higher sensitivity and analysis of a wider range of elements simultaneously, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the preferred methods.[19][21]
References
- 1. Troubleshooting - PMD Chemicals Ltd [pmdchemicals.co.uk]
- 2. Zinc Electrowinning & Impurities - 911Metallurgist [911metallurgist.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. zhengdapipe.com [zhengdapipe.com]
- 8. galvanizeit.org [galvanizeit.org]
- 9. scribd.com [scribd.com]
- 10. Alloy Impurities: Trace Elements Changing the Characteristics of Copper - Belmont Metals [belmontmetals.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Behaviour of Impurities during Electron Beam Melting of Copper Technogenic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. Study on the occurrence characteristics of arsenic in copper matte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. glencoretechnology.com [glencoretechnology.com]
- 18. Metalloid - Wikipedia [en.wikipedia.org]
- 19. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 20. Zinc- Determination by AAS | OIV [oiv.int]
- 21. benchchem.com [benchchem.com]
strategies to increase the shelf-life of prepared Zinc-Copper couple
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zinc-Copper couple.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of prepared this compound degradation?
A1: The primary cause of degradation is exposure to moist air and oxygen.[1][2][3][4] The this compound is sensitive to both, leading to a rapid loss of reactivity.
Q2: How should I properly store my prepared this compound to maximize its shelf-life?
A2: To maximize shelf-life, the this compound should be stored under a dry, inert atmosphere such as nitrogen or argon.[2][3][4] Alternatively, it can be stored in a vacuum desiccator over a potent desiccant like phosphorus pentoxide.[5] For optimal performance, it is often recommended to use the couple immediately after preparation.[1]
Q3: My this compound is not as reactive as expected. What are the possible reasons?
A3: There are several potential reasons for low reactivity:
-
Improper Preparation: The activity of the couple is highly dependent on the preparation method. Ensure that the protocol was followed correctly, including the appropriate washing and drying steps.
-
Deactivation: Exposure to air and moisture during or after preparation can deactivate the couple.[1][2]
-
Insufficient Activation: In some cases, the couple may require an activator. For instance, the addition of a crystal of iodine can help initiate the reaction.[5]
-
Quality of Starting Materials: The purity of the zinc dust and copper source can impact the final reactivity of the couple.
Q4: Can I regenerate a deactivated this compound?
A4: While it is generally recommended to prepare a fresh batch for best results, you can try washing the deactivated couple with a dilute acid (e.g., hydrochloric acid) to remove any oxide layer, followed by thorough washing with water, ethanol, and ether, and then drying under vacuum.[5] However, the effectiveness of this regeneration may vary.
Q5: What are the key differences between the various preparation methods for this compound?
A5: The main differences lie in the copper source and the activation procedure, which in turn affect the reactivity of the resulting couple.
-
From Copper(II) Acetate: This method, often referred to as LeGoff's method, is simple and yields a very active couple.[3][4]
-
From Copper(II) Sulfate (B86663): This involves treating zinc powder with an acidic solution followed by a copper(II) sulfate solution.[5]
-
From Copper(I) Oxide: This method involves heating zinc dust and copper(I) oxide under a stream of hydrogen. This preparation must be used at once or stored under an inert gas.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reactivity | 1. Deactivation due to exposure to air/moisture. 2. Improper preparation or washing. 3. Insufficient activation. | 1. Prepare a fresh batch, ensuring all steps are carried out under an inert atmosphere if possible. Store the prepared couple under nitrogen or in a vacuum desiccator.[2][5] 2. Review the preparation protocol. Ensure thorough washing to remove any residual salts or acids.[6] 3. Add a small crystal of iodine to the reaction mixture to initiate the reaction.[5] |
| Reaction is sluggish or does not initiate | The surface of the zinc may not be sufficiently activated. | 1. Wash the zinc dust with dilute HCl to remove the oxide layer before preparing the couple.[7] 2. Use sonication during the reaction to enhance the rate.[8] |
| Inconsistent results between batches | Variation in the preparation method or storage conditions. | 1. Standardize the preparation protocol, including the source and grade of zinc and copper salts. 2. Ensure consistent storage conditions for all batches. |
| The prepared couple has a shiny, metallic appearance instead of being a dark gray powder. | The copper may not have deposited correctly, or the mixture may have melted and agglomerated during heating (in the copper oxide method).[5] | Separate the shiny material from the powdered couple and only use the latter.[5] Review the heating temperature and duration in the preparation protocol. |
Storage Conditions and Shelf-Life
| Storage Condition | Expected Shelf-Life | Source |
| Exposure to moist air | Rapid deterioration | [1][2] |
| Under a dry, inert gas (e.g., Nitrogen) | Can be usable for at least a month | [6] |
| In a vacuum desiccator over phosphorus pentoxide | Stored overnight before use is a common practice for ensuring dryness and activity. | [5] |
Experimental Protocols
Preparation of this compound using Copper(II) Acetate
This method is adapted from LeGoff's procedure and is known to produce a highly active couple.[3][4]
-
In a flask equipped with a magnetic stirrer, add 35 g of zinc dust to a rapidly stirred solution of 2.0 g of Cu(OAc)₂·H₂O in 50 mL of hot glacial acetic acid.
-
Stir the mixture vigorously for 30 seconds.
-
Allow the couple to settle, then decant the supernatant.
-
Wash the prepared couple once with 50 mL of glacial acetic acid.
-
Wash the couple three times with 50 mL portions of diethyl ether.
-
Dry the couple under a stream of nitrogen or in a vacuum desiccator before use.
Preparation of this compound using Copper(II) Sulfate
This method is based on the procedure described in Organic Syntheses.[5]
-
In a 500-mL Erlenmeyer flask with a magnetic stirrer, place 49.2 g of zinc powder and 40 mL of 3% hydrochloric acid.
-
Stir the mixture rapidly for 1 minute, then decant the supernatant.
-
Wash the zinc powder with three additional 40-mL portions of 3% hydrochloric acid.
-
Wash the zinc powder with five 100-mL portions of distilled water.
-
Treat the zinc powder with two 75-mL portions of 2% aqueous copper sulfate solution, stirring during the addition.
-
Wash the resulting couple with five 100-mL portions of distilled water.
-
Wash with four 100-mL portions of absolute ethanol.
-
Wash with five 100-mL portions of absolute ether.
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.
-
For long-term storage, place the dried couple in a vacuum desiccator over phosphorus pentoxide.[5]
Troubleshooting Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. studylib.net [studylib.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Zinc plating | MEL Chemistry [melscience.com]
- 8. Zinc–copper couple - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for the Removal of Zinc Salts from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing zinc salts from their reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up of reactions involving zinc salts.
Issue 1: Product is Contaminated with Zinc Salts After a Standard Aqueous Work-up
Potential Causes:
-
Insufficient Washing: The volume or number of aqueous washes may be inadequate to remove all the zinc salts.
-
High Concentration of Zinc Salts: A high concentration of zinc salts in the reaction mixture may exceed the solubility in the aqueous phase.
-
Formation of Insoluble Zinc Species: The pH of the aqueous wash may be causing the precipitation of insoluble zinc hydroxide (B78521) or other zinc salts.
Solutions:
-
Increase the number and volume of aqueous washes: Wash the organic layer with deionized water or brine (saturated NaCl solution) multiple times. Brine can help break up emulsions and reduce the solubility of organic compounds in the aqueous layer.
-
Acidic Wash: If the product is stable to acid, wash the organic layer with a dilute, non-chelating acid such as 1 M HCl or saturated ammonium (B1175870) chloride (NH₄Cl) solution. This will protonate any zinc alkoxides or hydroxides, forming more water-soluble zinc salts.
-
Chelation: Wash the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). EDTA forms a very stable, water-soluble complex with zinc ions, effectively extracting them from the organic phase. A common procedure is to use a 0.5 M solution of EDTA disodium (B8443419) salt at a pH of 7-8.
Issue 2: Persistent Emulsion Formation During Aqueous Work-up
Potential Causes:
-
Presence of Amphiphilic Molecules: Byproducts or the product itself may have properties that stabilize emulsions.
-
Finely Divided Solids: Insoluble zinc salts or other solid materials can accumulate at the interface between the organic and aqueous layers, leading to emulsion formation.
-
High Polarity of the Organic Solvent: Some water-miscible organic solvents like THF or acetone (B3395972) can contribute to emulsion formation if not sufficiently removed or diluted.
Solutions:
-
"Salting Out": Add a significant amount of solid sodium chloride (NaCl) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1][2]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to remove fine solids that are stabilizing the emulsion.[3]
-
Solvent Modification:
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to the separation of the layers.[1]
Issue 3: Zinc Catalyst is Difficult to Filter
Potential Causes:
-
Fine Particle Size: Some zinc catalysts, like zinc dust, can be very fine and pass through standard filter paper.
-
Colloidal Suspension: The catalyst may form a colloidal suspension in the reaction mixture.
Solutions:
-
Use of a Filter Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This provides a fine filtration medium that can trap small particles.
-
Centrifugation: Centrifuge the reaction mixture to pellet the solid catalyst, then decant the supernatant.
-
Alternative Work-up: Instead of filtering, consider an extractive work-up where the zinc is dissolved and removed in an aqueous phase. For example, quenching the reaction with an acidic solution to dissolve the zinc metal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing zinc salts from a reaction mixture?
The most common methods for removing zinc salts are:
-
Aqueous Washes: Simple and effective for many common zinc salts like zinc chloride (ZnCl₂). Multiple washes with water or brine are often sufficient.
-
Acidic Washes: Using dilute acids like HCl or saturated NH₄Cl can enhance the removal of basic zinc salts.
-
Chelation: Washing with a solution of a chelating agent like EDTA is highly effective for sequestering zinc ions into the aqueous phase.
-
Precipitation: Zinc salts can be precipitated from the reaction mixture by adding a suitable reagent. For example, adding a base like sodium carbonate can precipitate zinc carbonate.[4]
-
Ion-Exchange Resins: Passing the reaction mixture through a column containing a cation-exchange resin can effectively capture zinc ions.[4]
Q2: When is an acidic wash the most appropriate method?
An acidic wash is most appropriate when your desired product is stable to acidic conditions and you suspect the presence of acid-soluble zinc species such as zinc oxide or zinc hydroxide, which may have formed on the surface of zinc metal.
Q3: How does a chelating agent like EDTA work to remove zinc?
EDTA is a hexadentate ligand, meaning it has six points of attachment to a metal ion. It wraps around the zinc ion (Zn²⁺), forming a very stable, water-soluble coordination complex. This complex is then readily partitioned into the aqueous phase during an extraction. The reaction is:
Zn²⁺ + EDTA⁴⁻ → [Zn(EDTA)]²⁻[5][6]
Q4: Are there any alternatives to aqueous work-ups for removing zinc salts?
Yes, in some cases, zinc salts can be removed by precipitation directly from the organic solution, followed by filtration. This is particularly useful when the product is water-sensitive. For this, a precipitating agent that forms an insoluble zinc complex in the organic solvent is added.[5]
Quantitative Data Summary
The following table summarizes the efficiency of different methods for zinc removal. It is important to note that the efficiency can vary significantly depending on the specific reaction conditions, solvents, and the nature of the zinc salt. The data presented here is compiled from various studies, primarily in the context of aqueous solutions, and should be used as a general guideline.
| Method | Reagent/Material | Typical Removal Efficiency (%) | Notes |
| Aqueous Wash | Water/Brine | Variable, depends on solubility | Generally effective for simple, water-soluble salts like ZnCl₂. |
| Chelation | 0.05 M EDTA | >80% | Highly effective for a broad range of zinc species.[7] |
| Precipitation | Sodium Carbonate | High | Forms insoluble zinc carbonate, which can be filtered off.[4] |
| Ion Exchange | Cation-Exchange Resin | >95% | Can achieve very low residual zinc concentrations.[8] |
| Adsorption | Activated Carbon | 80-90% | Efficiency is dependent on pH and adsorbent dosage. |
Experimental Protocols
Protocol 1: Standard Aqueous Wash for Zinc Chloride Removal
This protocol is suitable for the removal of water-soluble zinc salts like zinc chloride from a reaction mixture in an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing process (steps 2-5) two more times with deionized water.
-
Finally, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to help remove dissolved water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
Protocol 2: EDTA Wash for Enhanced Zinc Removal
This protocol is highly effective for removing tightly bound or less soluble zinc species.
-
Prepare a 0.5 M aqueous solution of disodium EDTA (Na₂EDTA) and adjust the pH to ~8 with a dilute NaOH solution.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the separatory funnel vigorously for 2-3 minutes, venting as needed.
-
Allow the layers to separate. The aqueous layer containing the zinc-EDTA complex may appear slightly cloudy.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with deionized water to remove any residual EDTA.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Protocol 3: Precipitation of Zinc Salts
This method is useful when an aqueous work-up is not desirable. The choice of precipitating agent will depend on the solvent and the nature of the zinc species.
-
To the reaction mixture in an organic solvent, add a solution of a precipitating agent (e.g., a solution of piperazine (B1678402) in the same solvent) dropwise with stirring.
-
Stir the mixture at room temperature or with gentle heating for a specified time to allow for complete precipitation of the zinc salt complex.
-
Cool the mixture if necessary to further decrease the solubility of the zinc salt.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, fresh organic solvent.
-
The filtrate contains the desired product and can be concentrated in vacuo.
Visualizations
Caption: Decision workflow for selecting a zinc salt removal method.
Caption: Simplified mechanism of zinc chelation by EDTA.
References
- 1. uclmail.net [uclmail.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. titrations.info [titrations.info]
- 5. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 6. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06885D [pubs.rsc.org]
- 7. irjet.net [irjet.net]
- 8. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
influence of substrate functional groups on Simmons-Smith reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the Simmons-Smith reaction. The content focuses on the influence of substrate functional groups on reaction outcomes to help users navigate experimental challenges and optimize their cyclopropanation reactions.
Troubleshooting Guides
This section addresses common issues encountered during the Simmons-Smith reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Simmons-Smith reaction is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Simmons-Smith reaction is a common issue that can often be attributed to several factors:
-
Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc (B1219324) is crucial for the formation of the active zinc carbenoid.
-
Solution: Ensure your this compound is freshly prepared and properly activated. Activation can be achieved by washing zinc dust with HCl and then treating it with a copper(II) sulfate (B86663) solution. For the Furukawa modification, use high-quality, pyrophoric diethylzinc with appropriate handling techniques.
-
-
Poor Quality of Diiodomethane (B129776): Diiodomethane can decompose over time, especially when exposed to light.
-
Solution: Use freshly distilled or high-purity diiodomethane for the reaction.
-
-
Presence of Moisture: The organozinc intermediates are highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
-
Insufficient Reagent: An inadequate amount of the cyclopropanating agent will lead to incomplete conversion.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent.
-
-
Low Substrate Reactivity: Electron-deficient alkenes are inherently less reactive towards the electrophilic zinc carbenoid.
-
Solution: For electron-poor olefins, consider using a more nucleophilic reagent system, such as the Shi modification, which employs an acidic modifier like trifluoroacetic acid with diethylzinc and diiodomethane.[1]
-
-
Issue 2: Poor Diastereoselectivity
-
Question: I am getting a mixture of diastereomers in my Simmons-Smith reaction. How can I improve the diastereoselectivity?
-
Answer: Poor diastereoselectivity is often related to the substrate structure and reaction conditions.
-
Absence of a Directing Group: The Simmons-Smith reaction's stereoselectivity is significantly influenced by the presence of a nearby Lewis basic functional group, most notably a hydroxyl group.[1][2] This group coordinates with the zinc reagent, directing the cyclopropanation to the syn face.
-
Solution: If possible, modify the substrate to include a directing group, such as an allylic or homoallylic alcohol.
-
-
Reaction Temperature: Higher temperatures can lead to reduced selectivity.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C or below) can often improve diastereoselectivity.
-
-
Steric Hindrance: In the absence of a directing group, the reaction is primarily controlled by sterics, with the reagent attacking the less hindered face of the alkene.[2]
-
Solution: Analyze the steric environment around the double bond to predict the major diastereomer. If the desired diastereomer is the more sterically hindered one, introducing a directing group is the most effective strategy.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?
-
Answer: Several side reactions can occur during a Simmons-Smith cyclopropanation.
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate heteroatoms, particularly alcohols, especially with prolonged reaction times or an excess of the reagent.[1][2]
-
Solution: Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction progress closely to avoid extended reaction times after the starting material has been consumed.
-
-
Lewis Acid-Catalyzed Degradation: The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can cause degradation of acid-sensitive substrates or products.[2]
-
Solution: To mitigate this, excess diethylzinc can be added to scavenge the ZnI₂, or the reaction can be quenched with pyridine.[2]
-
-
Ylide Formation with Allylic Thioethers: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which can then undergo a[2][3]-sigmatropic rearrangement instead of cyclopropanation.[1]
-
Solution: Using an excess of the Simmons-Smith reagent can sometimes favor cyclopropanation over ylide formation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the influence of substrate functional groups on the Simmons-Smith reaction.
Q1: How do hydroxyl groups influence the Simmons-Smith reaction?
A1: Hydroxyl groups, particularly those in allylic or homoallylic positions, have a profound directing effect on the Simmons-Smith reaction. The oxygen atom coordinates to the zinc reagent, delivering the methylene (B1212753) group to the same face of the double bond as the hydroxyl group (syn-direction).[1][2] This often overrides steric effects, allowing for the synthesis of the otherwise sterically disfavored diastereomer with high selectivity. This directing effect is a cornerstone of stereocontrolled cyclopropanation in complex molecule synthesis.
Q2: What is the effect of electron-donating groups on the reaction?
A2: Electron-donating groups (EDGs) activate the alkene towards the electrophilic Simmons-Smith reagent, generally leading to faster reaction rates and higher yields.[2] A prime example is the efficient cyclopropanation of enol ethers.[1]
Q3: How do electron-withdrawing groups affect the Simmons-Smith reaction?
A3: Electron-withdrawing groups (EWGs) deactivate the alkene, making it less nucleophilic and thus less reactive towards the traditional Simmons-Smith reagent. This can lead to low or no yield. For such substrates, the Shi modification, which generates a more nucleophilic zinc carbenoid using trifluoroacetic acid, is often more effective.[1]
Q4: Can carbonyl groups participate in the reaction?
A4: While the Simmons-Smith reagent is compatible with ketones and aldehydes, α,β-unsaturated carbonyl compounds can be challenging substrates due to the electron-withdrawing nature of the carbonyl group. However, the reaction can proceed, and in some cases, the carbonyl oxygen can act as a directing group, although this effect is weaker than that of a hydroxyl group. For β-keto esters, a Furukawa-modified Simmons-Smith reagent can lead to the formation of a γ-keto ester via a cyclopropane (B1198618) intermediate that fragments.[2]
Q5: What are the challenges with amine functional groups?
A5: The cyclopropanation of N-substituted alkenes can be complicated by a competing N-alkylation side reaction.[2] However, successful diastereoselective cyclopropanations of allylic amines have been achieved by using chelating auxiliary groups attached to the nitrogen. These auxiliaries coordinate to the zinc reagent, promoting cyclopropanation over N-ylide formation.
Data Presentation
The following tables summarize quantitative data for the Simmons-Smith reaction with various functionalized substrates.
Table 1: Influence of Directing Groups on Diastereoselectivity
| Substrate (Allylic Alcohol) | Reagent/Modification | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cyclohex-2-en-1-ol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 92 | >99:1 (syn) | Charette, A. B. et al. Org. React.2001 , 58, 1. |
| (Z)-But-2-ene-1,4-diol | Zn-Cu, CH₂I₂ | Et₂O | 75 | >95:5 (syn,syn) | Charette, A. B. et al. Org. React.2001 , 58, 1. |
| Geraniol | Sm/Hg, CH₂I₂ | THF | 85 | >98:2 (at C2-C3) | [4] |
| Chiral Allylic Amine | Et₂Zn, CH₂I₂, TFA | CH₂Cl₂ | 95 | >98:2 | [5] |
Table 2: Cyclopropanation of Electron-Rich and Electron-Poor Alkenes
| Substrate | Reagent/Modification | Solvent | Yield (%) | Notes | Reference |
| 1-(trimethylsilyloxy)cyclohexene | Et₂Zn, CH₂I₂ | Pentane | 93 | Electron-rich silyl (B83357) enol ether | [6] |
| Vinyl acetate | Zn-Cu, CH₂I₂ | Et₂O | 55 | Electron-rich enol ester | Simmons, H. E. et al. Org. React.1973 , 20, 1. |
| Methyl acrylate | Et₂Zn, CH₂I₂, CF₃COOH (Shi) | CH₂Cl₂ | 78 | Electron-deficient α,β-unsaturated ester | [1] |
| 1-Hexene | Et₂Zn, CH₂I₂ (Furukawa) | 1,2-DCE | 85 | Unfunctionalized alkene | [2] |
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)
This protocol is a general guideline for the diastereoselective cyclopropanation of an allylic alcohol using diethylzinc and diiodomethane.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, ~0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add a solution of diethylzinc (2.0 eq, e.g., 1.0 M in hexanes) via syringe. A gas evolution may be observed. Stir for 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (2.0 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Cyclopropanation of an Electron-Deficient Alkene (Shi Modification)
This protocol is adapted for less reactive, electron-poor alkenes.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve trifluoroacetic acid (2.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C and slowly add a solution of diethylzinc (2.0 eq) in hexanes. A white precipitate will form. Stir the resulting slurry at room temperature for 20 minutes.
-
Carbenoid Formation: Cool the mixture to -10 °C and add diiodomethane (2.0 eq) dropwise. Stir until the solution becomes clear.
-
Substrate Addition: Add a solution of the electron-deficient alkene (1.0 eq) in DCM dropwise at -10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Workup: Quench the reaction by pouring it into a biphasic solution of saturated sodium bicarbonate (NaHCO₃) and ethyl acetate. Add a saturated solution of NH₄Cl to dissolve any remaining solids. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[7]
Mandatory Visualization
Caption: General mechanism of the Simmons-Smith reaction.
Caption: Hydroxyl-directed Simmons-Smith cyclopropanation.
Caption: General experimental workflow for the Simmons-Smith reaction.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03215H [pubs.rsc.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Enhancing the Reactivity of Zinc-Copper Couple with Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for enhancing the reactivity of the Zinc-Copper (Zn-Cu) couple with Lewis acids in chemical syntheses, particularly in cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish or failing. What are the common causes?
A1: The most common issue is the activity of the zinc reagent. For the classic Simmons-Smith reaction, the Zn-Cu couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid. Inactivity can stem from poorly activated zinc dust or degradation of the reagent due to exposure to air or moisture.
Q2: How can I improve the conversion rate of a slow Simmons-Smith reaction?
A2: To improve a sluggish reaction, consider the following:
-
Increase Reaction Temperature: Gradually increasing the temperature in 5-10 °C increments can enhance the reaction rate. However, be aware that higher temperatures might lead to side reactions.
-
Extend Reaction Time: Some substrates react more slowly. Monitor the reaction's progress using TLC or GC/MS and extend the reaction time accordingly.
-
Use a More Reactive Reagent: The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is often faster and more reproducible. For electron-deficient alkenes, the Shi modification, which generates a more nucleophilic zinc carbenoid, is highly effective.[1]
-
Solvent Choice: It is recommended to use non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), as basic solvents can decrease the reaction rate.[2]
Q3: I'm working with an electron-deficient alkene, and the standard Simmons-Smith reaction is not working well. What should I do?
A3: The standard Simmons-Smith reagent is electrophilic and reacts slowly with electron-poor double bonds. The recommended solution is to use the Shi modification, which employs a more nucleophilic zinc carbenoid. This is generated in situ from diethylzinc (Et₂Zn), trifluoroacetic acid (TFA), and diiodomethane (CH₂I₂).[3][4] In some cases, the addition of a catalytic amount of diethylzinc (as a Lewis acid) to the standard reaction mixture has been shown to improve yields with electron-poor substrates.
Q4: I am observing unexpected side products. What are they, and how can I minimize them?
A4: A common side reaction is the polymerization of cationically sensitive olefins, which can be caused by the Lewis acid catalysis of the zinc iodide byproduct.[5] Using the Furukawa modification (diethylzinc instead of the Zn-Cu couple) can be beneficial for such substrates.[5] Additionally, with substrates containing heteroatoms like alcohols, methylation can occur as a side reaction due to the electrophilicity of the zinc carbenoid, especially with excess reagent or prolonged reaction times.[4] To minimize these, consider protecting sensitive functional groups and optimizing the stoichiometry and reaction time.
Q5: How do Lewis acids enhance the reactivity of the Zinc-Copper couple system?
A5: Lewis acids can play a multifaceted role. In the Simmons-Smith reaction, the byproduct ZnI₂ is itself a Lewis acid.[4] While it can cause side reactions, theoretical studies suggest that Lewis acids can accelerate the cyclopropanation.[6][7] In the case of the Shi modification, the addition of a Brønsted acid (TFA) generates a Lewis acidic zinc species in situ, which modifies the nature of the zinc carbenoid to be more nucleophilic and thus more reactive towards electron-deficient alkenes.[3][4] The general mechanism involves the Lewis acid coordinating to the substrate or the organozinc intermediate, which can facilitate the key bond-forming steps.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive this compound. | Ensure the Zn-Cu couple is freshly prepared and activated. Consider using ultrasound to aid activation. |
| Low reaction temperature. | While monitoring the reaction, gradually increase the temperature in 5-10 °C increments. | |
| Poor quality of diiodomethane. | Use freshly distilled or high-purity diiodomethane. | |
| Presence of moisture or air. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). | |
| Incomplete Starting Material Conversion | Insufficient reagent. | Use a slight excess of the Simmons-Smith reagent (e.g., 1.2–1.5 equivalents). |
| Short reaction time. | Monitor the reaction by TLC or GC and allow it to proceed for a longer duration. | |
| Low substrate reactivity (especially electron-deficient alkenes). | Switch to a more reactive Simmons-Smith reagent, such as that used in the Furukawa or Shi modification.[1] | |
| Poor Diastereoselectivity | Reaction temperature is too high. | Lowering the reaction temperature can improve selectivity. |
| Steric hindrance. | The Simmons-Smith reaction is sensitive to steric effects and typically occurs on the less hindered face of the alkene. | |
| Absence of a directing group. | For substrates with directing groups like allylic alcohols, diastereoselectivity is often high due to coordination with the zinc reagent. | |
| Formation of Side Products (e.g., polymers, methylated byproducts) | Lewis acidity of ZnI₂ byproduct. | For acid-sensitive substrates, consider using the Furukawa modification (Et₂Zn).[5] Quenching the reaction with pyridine (B92270) can also scavenge ZnI₂. |
| Reactive functional groups on the substrate (e.g., alcohols). | Protect sensitive functional groups before the cyclopropanation reaction. | |
| Excess reagent or prolonged reaction time. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid extended reaction times after completion. |
Experimental Protocols
Preparation of Activated this compound
A highly active this compound is crucial for a successful Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, add copper(II) acetate monohydrate (e.g., 2.0 g) to hot glacial acetic acid (e.g., 50 mL) and stir rapidly.
-
To this solution, add zinc dust (e.g., 35 g).
-
Stir the mixture for approximately 30 seconds.
-
Allow the couple to settle, then decant the acetic acid.
-
Wash the solid once with acetic acid.
-
Wash the solid three times with diethyl ether.
-
The resulting dark-colored powder should be used immediately or stored under an inert atmosphere as it can deteriorate in moist air.
General Procedure for Simmons-Smith Cyclopropanation
Materials:
-
Alkene substrate
-
Activated this compound
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the freshly prepared Zn-Cu couple in the anhydrous solvent.
-
Add the alkene substrate to the suspension.
-
Add diiodomethane dropwise to the stirred mixture. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. For acid-sensitive cyclopropanes, consider using deactivated silica (B1680970) gel (with triethylamine) or alumina.
Shi Modification for Electron-Deficient Alkenes
This protocol is adapted for alkenes that are poor substrates for the traditional Simmons-Smith reaction.
Materials:
-
Electron-deficient alkene substrate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Trifluoroacetic acid (TFA)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene substrate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add the diethylzinc solution (2.0 eq) dropwise.
-
In a separate flask, prepare a solution of trifluoroacetic acid (2.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. A white slurry will form. Stir vigorously at room temperature for 2 hours until gas evolution ceases.
-
Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 eq) in anhydrous DCM dropwise. Stir until the mixture becomes clear.
-
Add the alkene solution (if not already present) at -10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of NH₄Cl solution to dissolve any precipitate.
-
Separate the organic phase and extract the aqueous phase with DCM.
-
Combine the organic phases, concentrate, and purify by flash column chromatography.
Data Summary
The following table summarizes the impact of different reaction conditions on the cyclopropanation of a generic alkene. Note that yields are highly substrate-dependent.
| Reaction | Reagents | Typical Substrates | Relative Reactivity | Reference |
| Standard Simmons-Smith | Zn-Cu, CH₂I₂ | Electron-rich alkenes, allylic alcohols | Moderate | [Simmons & Smith, 1958] |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Electron-rich alkenes, cationically polymerizable olefins | High | [Furukawa et al., 1966] |
| Shi Modification | Et₂Zn, CH₂I₂, TFA | Electron-deficient alkenes | High (for these substrates) | [Shi et al., 1998] |
Visualizations
Caption: General workflow for Simmons-Smith cyclopropanation.
Caption: Role of Lewis acids in Simmons-Smith reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for inconsistent results with Zinc-Copper couple
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using a Zinc-Copper couple in chemical reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges, ensuring more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q: What is the most common cause of a failed or low-yielding reaction involving a this compound?
A: The most frequent issue is the low activity of the zinc reagent.[1] For many reactions, such as the Simmons-Smith cyclopropanation, the this compound must be freshly prepared and highly active to ensure the efficient formation of the organozinc intermediate.[1] Inactivity can result from poorly activated zinc dust or degradation of the reagent due to exposure to air and moisture.[1][2]
Q: My reaction did not work. How can I ensure my this compound is active?
A: To ensure the activity of your this compound, consider the following:
-
Fresh Preparation: Always use a freshly prepared couple for best results.[3] Commercially available couples may have reduced activity.
-
Activation Method: The method of preparation significantly impacts activity. LeGoff's method, which involves treating zinc dust with copper(II) acetate (B1210297) in hot acetic acid, is known to produce a very active couple.[2][3]
-
Inert Atmosphere: Prepare and handle the couple under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by air and moisture.[2]
-
Storage: If storage is necessary, it should be stored under nitrogen. Very active this compound is oxygen sensitive.[2]
Issue 2: Slow or Incomplete Reaction
Q: My reaction is sluggish or the starting material is not fully consumed. What can I do?
A: Several factors can lead to a slow or incomplete reaction. Here are some troubleshooting steps:
-
Increase Reaction Temperature: If the reaction is proceeding slowly at a low temperature (e.g., 0 °C), a gradual increase may improve the rate. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
Extend Reaction Time: Some substrates are inherently less reactive and may require longer reaction times for complete conversion. Monitor the reaction progress using techniques like TLC or GC/MS.
-
Reagent Stoichiometry: Ensure a sufficient excess of the this compound and the dihaloalkane (in the case of cyclopropanation) is used. A typical excess is 1.2 to 1.5 equivalents.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Ethereal solvents are commonly used. Basic solvents can decrease the reaction rate.[4]
Issue 3: Inconsistent Results and Reproducibility
Q: I am getting inconsistent yields between batches. How can I improve reproducibility?
A: Inconsistent results often stem from variations in the preparation and handling of the this compound.
-
Standardized Preparation: Use a consistent and reproducible method for preparing the couple. The method of treating zinc powder with copper(II) acetate in hot acetic acid is reported to be highly reproducible.
-
Quality of Zinc: The source and quality of the zinc dust can affect the couple's activity. Use a high-purity, fine powder for best results.
-
Moisture and Air: Rigorously exclude moisture and air from your reaction setup. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Simmons-Smith cyclopropanation of various alkenes using a this compound and diiodomethane.
| Substrate | Product | Reagents | Solvent | Time (h) | Yield (%) |
| Cyclohexene | Norcarane | Zn(Cu), CH₂I₂ | Ether | 30-45 min (reflux) | 70-80 |
| (Z)-3-hexene | cis-1,2-diethylcyclopropane | Zn(Cu), CH₂I₂ | Ether | 24 | 65 |
| (E)-3-hexene | trans-1,2-diethylcyclopropane | Zn(Cu), CH₂I₂ | Ether | 24 | 75 |
| 1-Octene | n-Hexylcyclopropane | Zn(Cu), CH₂I₂ | Ether | 24 | 55 |
Experimental Protocols
Protocol 1: Preparation of a Highly Active this compound (LeGoff's Method)[2][3]
This method is known for producing a very active this compound.
Materials:
-
Zinc dust (35 g)
-
Copper(II) acetate monohydrate (2.0 g)
-
Glacial acetic acid (50 mL)
-
Diethyl ether
Procedure:
-
Add zinc dust to a rapidly stirred solution of copper(II) acetate monohydrate in hot acetic acid.
-
After 30 seconds, allow the couple to settle.
-
Decant the supernatant.
-
Wash the couple once with acetic acid.
-
Wash the couple three times with diethyl ether.
-
The resulting reddish-brown or dark gray powder is the active this compound.
Protocol 2: In Situ Activation of this compound
This method avoids the isolation of the couple, which can be convenient for large-scale synthesis.
Materials:
-
Zinc dust (2.15 mol)
-
Methanol (1.6 L)
-
Glacial acetic acid (3 mL)
-
Copper(II) acetate monohydrate (14 g)
Procedure:
-
Charge a flask equipped with a mechanical agitator and a nitrogen inlet with zinc dust, methanol, and glacial acetic acid.
-
To the stirred suspension, add copper(II) acetate monohydrate.
-
Warm the slurry to 40-45 °C. The deep-blue color of the solution will disappear as the copper is deposited onto the zinc, which will darken in color.
-
Allow the mixture to cool to room temperature over 30 minutes. The in situ activated this compound is now ready for use in the subsequent reaction.
Diagrams
Caption: General experimental workflow for a reaction using a this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Optimization of Sonication Parameters for Zinc-Copper Couple Reactions
Welcome to the technical support center for the optimization of sonication parameters in Zinc-Copper (Zn-Cu) couple reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using sonication in Zinc-Copper couple reactions?
A1: Sonication is employed to activate the zinc metal, which is crucial for the reactivity of the this compound. The high-frequency sound waves generate acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles.[1] This process can lead to:
-
Surface Cleaning: Removal of passivating oxide layers from the zinc surface, exposing fresh, reactive metal.
-
Particle Size Reduction: Breaking down larger zinc particles, which increases the surface area available for reaction.[1]
-
Enhanced Mass Transport: Improved mixing and transport of reagents to and from the metal surface.[1]
These effects collectively lead to a more active Zn-Cu couple, which can improve reaction rates and yields in applications like the Simmons-Smith cyclopropanation.[2][3]
Q2: What are the key sonication parameters I need to consider for optimization?
A2: The key parameters to optimize for your specific reaction and setup are:
-
Frequency (kHz): Different frequencies can have varying effects on cavitation. Lower frequencies (e.g., 20-40 kHz) generally produce more intense cavitation, while higher frequencies can provide more uniform sonication.[4]
-
Power (Watts): Power influences the intensity of the sonication. Higher power can increase the rate of activation but may also lead to overheating or degradation of reagents and products.[5]
-
Duration (minutes): The length of sonication will affect the extent of zinc activation. Insufficient sonication may result in an inactive couple, while excessive sonication could potentially lead to particle agglomeration or other undesirable effects.
-
Temperature (°C): Sonication generates heat, so temperature control is critical. Many reactions require specific temperature ranges for optimal performance and to minimize side reactions. A cooling bath is often necessary.
-
Pulse Mode (On/Off Cycles): Using pulsed sonication (e.g., 30 seconds on, 30 seconds off) can help to control the temperature of the reaction mixture and prevent overheating.
Q3: Can I use a standard ultrasonic cleaning bath for my experiments?
A3: Yes, a simple ultrasonic cleaning bath can be used for activating the Zn-Cu couple, and it has been reported to provide good results.[6] However, be aware that the power output of cleaning baths is often low (1-5 W/cm²) and temperature control can be poor.[1] For more reproducible and scalable reactions, an ultrasonic probe (sonicator horn) is recommended as it delivers a higher and more focused energy input.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no reaction yield | Inactive this compound.[7] | Ensure your zinc dust is of high quality.Prepare the Zn-Cu couple fresh for each reaction.Increase the sonication duration or power to enhance activation.[7]Consider using a different method for preparing the Zn-Cu couple if sonication is ineffective.[8] |
| Inconsistent results between batches | Variability in sonicator performance.Inconsistent placement of the reaction vessel in the ultrasonic bath.Fluctuations in reaction temperature. | Calibrate your sonicator to ensure consistent power output.Always place the reaction vessel in the same position within the bath.Use a temperature probe and a cooling system to maintain a constant reaction temperature. |
| Reaction is sluggish or incomplete | Insufficient activation of the zinc.Low reaction temperature.[7]Poor quality of reagents (e.g., diiodomethane).[7] | Optimize sonication parameters (power, duration) for maximum zinc activation.Gradually increase the reaction temperature while monitoring for side products.[7]Use freshly purified reagents. |
| Formation of unexpected byproducts | Overheating of the reaction mixture due to excessive sonication.Degradation of sensitive substrates or products. | Use a pulsed sonication mode to control the temperature.Employ a cooling bath (e.g., ice-water bath) to maintain the desired reaction temperature.Reduce the sonication power or duration. |
| Difficulty in reproducing a literature procedure | Differences in sonication equipment (bath vs. probe).Unspecified or different sonication parameters. | If possible, use the same type of sonicator as described in the literature.If using a different setup, a systematic optimization of sonication parameters will be necessary. |
Experimental Protocols
Protocol 1: General Preparation of this compound with Sonication
This protocol provides a general method for preparing an active Zn-Cu couple using an ultrasonic bath.
Materials:
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate[8]
-
Glacial acetic acid
-
Diethyl ether
-
Ultrasonic bath
-
Magnetic stirrer and stir bar
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
In a Schlenk flask, add zinc dust.
-
Add a solution of copper(II) acetate monohydrate in hot glacial acetic acid to the zinc dust with vigorous stirring.[8]
-
Place the flask in an ultrasonic bath and sonicate for a predetermined time (e.g., 10-30 minutes). The optimal time will need to be determined experimentally.
-
Monitor the temperature of the mixture and use a cooling bath if necessary to prevent overheating.
-
After sonication, allow the couple to settle, and then decant the supernatant.
-
Wash the Zn-Cu couple sequentially with glacial acetic acid and then several times with diethyl ether.[8]
-
Dry the activated Zn-Cu couple under vacuum or a stream of inert gas. The couple is best used immediately.
Protocol 2: Optimization of Sonication Parameters
This protocol outlines a systematic approach to optimizing sonication parameters for your specific reaction.
Objective: To determine the optimal sonication frequency, power, and duration for the activation of the Zn-Cu couple, leading to the highest yield of the desired product.
Methodology:
-
Baseline Experiment: Conduct the reaction without sonication to establish a baseline yield.
-
Parameter Screening (One-Variable-at-a-Time):
-
Duration: Keeping frequency and power constant, vary the sonication time (e.g., 5, 10, 20, 30 minutes) and measure the reaction yield for each.
-
Power: Using the optimal duration from the previous step, vary the sonicator power output (e.g., 25%, 50%, 75%, 100% of maximum power) and measure the corresponding yields.
-
Frequency: If your sonicator allows, test different frequencies (e.g., 20 kHz vs. 40 kHz) using the optimal duration and power to see the effect on the yield.
-
-
Analysis: Compare the yields from the different experimental conditions to identify the optimal set of sonication parameters.
-
Confirmation: Run the reaction with the determined optimal parameters to confirm the result.
Visualizations
Caption: Experimental workflow for Zn-Cu couple preparation and use in a Simmons-Smith reaction.
References
- 1. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Zinc–copper couple - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle for Cyclopropane Synthesis: Zinc-Copper Couple vs. Furukawa's Modification on Sensitive Substrates
For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, the construction of the cyclopropane (B1198618) ring presents a unique challenge, especially when dealing with delicate molecular architectures. The Simmons-Smith reaction, a classic method for cyclopropanation, has been a mainstay in the synthetic chemist's toolbox. However, variations of this reaction, most notably the Furukawa modification, offer alternative approaches. This guide provides an in-depth, objective comparison of the traditional Zinc-Copper couple and the Furukawa modification for the cyclopropanation of sensitive substrates, supported by experimental data and detailed protocols to inform your synthetic strategy.
The cyclopropane moiety is a valuable structural motif in medicinal chemistry and natural product synthesis, often imparting unique conformational constraints and metabolic stability to molecules. The Simmons-Smith reaction, in its original form, utilizes a this compound to generate the active carbenoid species from diiodomethane (B129776).[1][2] The Furukawa modification, a significant advancement, employs diethylzinc (B1219324) in place of the this compound, often leading to enhanced reactivity and reproducibility, particularly with substrates that are less reactive or prone to side reactions.[3][4]
At a Glance: Key Differences
| Feature | This compound (Simmons-Smith) | Furukawa Modification (Diethylzinc) |
| Reagents | Diiodomethane, this compound | Diiodomethane, Diethylzinc |
| Carbenoid Formation | Heterogeneous | Homogeneous |
| Reactivity | Generally lower | Generally higher and more reproducible[4][5] |
| Substrate Scope | Good for electron-rich alkenes | Broader scope, effective for unfunctionalized and some electron-deficient alkenes[5] |
| Handling | This compound requires activation | Diethylzinc is pyrophoric and requires careful handling under inert atmosphere |
| Stereocontrol | Good, often directed by coordinating groups (e.g., hydroxyls)[6] | Excellent, often enhanced directing effect from coordinating groups[6] |
Performance on Sensitive Substrates: A Data-Driven Comparison
The choice between the this compound and the Furukawa modification often hinges on the nature of the substrate. For sensitive molecules, where functional groups might not tolerate harsh conditions or where high stereoselectivity is paramount, the Furukawa modification frequently demonstrates superior performance.
Cyclopropanation of Allylic Alcohols
Allylic alcohols are a classic example of substrates where the hydroxyl group can direct the cyclopropanation. Both methods generally provide good diastereoselectivity, with the cyclopropane ring being formed on the same face as the hydroxyl group. However, the Furukawa modification often proceeds with higher yields and selectivity.
| Substrate | Method | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Geraniol | Furukawa | >95:5 | 85 | [7] |
| Cyclohex-2-en-1-ol | Simmons-Smith | 89:11 | 72 | [7] |
| Cyclohex-2-en-1-ol | Furukawa | >99:1 | 92 | [7] |
Cyclopropanation of Silyl (B83357) Enol Ethers
Silyl enol ethers are sensitive substrates, prone to hydrolysis. The milder and more controlled conditions of the Furukawa modification can be advantageous.
| Substrate | Method | Yield (%) | Reference |
| 1-(trimethylsiloxy)cyclohexene | Furukawa | 81 | [5] |
Cyclopropanation of α,β-Unsaturated Esters and Ketones
Electron-deficient alkenes, such as α,β-unsaturated esters and ketones, can be challenging substrates for the traditional Simmons-Smith reaction. While the Furukawa modification also faces limitations with highly electron-poor systems, it generally offers better results.
| Substrate | Method | Yield (%) | Reference |
| Methyl Acrylate | Furukawa | 55 | [8] |
| Cyclohexenone | Simmons-Smith | Low/No Reaction | [8] |
| Cyclohexenone | Furukawa | 40-50 | [8] |
Mechanistic Overview
The underlying mechanism for both reactions involves the formation of a zinc carbenoid species that then transfers a methylene (B1212753) group to the alkene in a concerted fashion. This concerted mechanism is responsible for the stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
This compound (Simmons-Smith)
The reaction is initiated by the oxidative addition of zinc from the activated copper-zinc couple into the carbon-iodine bond of diiodomethane to form an organozinc intermediate, iodomethylzinc iodide (ICH₂ZnI). This species exists in equilibrium with bis(iodomethyl)zinc (B12336892) and zinc iodide. The cyclopropanation then proceeds via a "butterfly" transition state.
Caption: Simmons-Smith Reaction Mechanism.
Furukawa Modification
In the Furukawa modification, diethylzinc reacts with diiodomethane to generate the active carbenoid species, which is believed to be ethyl(iodomethyl)zinc (EtZnCH₂I) or bis(iodomethyl)zinc. This homogeneous reagent is often more reactive and soluble than the species generated from the heterogeneous this compound.
Caption: Furukawa Modification Mechanism.
Experimental Protocols
Below are detailed experimental protocols for both the this compound and the Furukawa modification, providing a practical guide for laboratory implementation.
Protocol 1: Cyclopropanation of an Allylic Alcohol using this compound (Simmons-Smith Reaction)
This protocol is a general procedure for the cyclopropanation of an allylic alcohol.
Materials:
-
Zinc dust (<10 micron, 99.9%)
-
Copper(I) chloride
-
Diiodomethane
-
Allylic alcohol substrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride.
-
Heat the mixture under a gentle stream of nitrogen with a flame until it is glowing red and then allow it to cool to room temperature.
-
Add anhydrous diethyl ether to the activated this compound.
-
Reaction: To the stirred suspension, add a solution of the allylic alcohol (1.0 eq) in anhydrous diethyl ether.
-
Add diiodomethane (1.5 eq) dropwise to the mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite and wash the celite with diethyl ether.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Cyclopropanation of a Sensitive Substrate using the Furukawa Modification
This protocol is a general procedure suitable for a variety of sensitive substrates, including silyl enol ethers and allylic alcohols.
Materials:
-
Sensitive alkene substrate
-
Diiodomethane
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the sensitive alkene substrate (1.0 eq) in anhydrous dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (1.2 eq, 1.0 M solution in hexanes) to the stirred solution via syringe.
-
Add diiodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
Both the traditional this compound and the Furukawa modification are powerful tools for the synthesis of cyclopropanes. For robust, electron-rich alkenes, the classical Simmons-Smith reaction using a this compound can be a cost-effective and reliable method.
However, for sensitive substrates, including many intermediates in pharmaceutical and natural product synthesis, the Furukawa modification often emerges as the superior choice . Its homogeneous nature, higher reactivity, and often enhanced stereoselectivity make it more suitable for complex and delicate molecules. While the pyrophoric nature of diethylzinc necessitates careful handling, the improved yields and cleaner reactions frequently justify its use. Researchers should carefully consider the nature of their substrate, the desired level of stereocontrol, and their laboratory capabilities when selecting the appropriate cyclopropanation method. This guide, with its comparative data and detailed protocols, aims to facilitate that decision-making process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
comparative study of different methods for preparing active Zinc-Copper couple
A Comparative Guide to the Preparation of Active Zinc-Copper Couple
The this compound is a bimetallic reagent renowned for its utility in various organic transformations, most notably the Simmons-Smith cyclopropanation reaction.[1] The activity of this reagent is critically dependent on its method of preparation, which influences its surface area, composition, and ultimately, its reactivity. This guide provides a comparative analysis of different methods for preparing active this compound, offering detailed experimental protocols and a summary of their key characteristics to assist researchers in selecting the most appropriate method for their synthetic needs.
Comparison of Preparation Methods
The choice of preparatory method for a this compound can significantly impact the efficiency of subsequent reactions. The following table summarizes the key features of several common methods.
| Method | Copper Source | Zinc Pre-treatment | Reaction Conditions | Reported Activity | Key Advantages | Potential Disadvantages |
| LeGoff Method | Copper(II) Acetate (B1210297) (Cu(OAc)₂) | None | Hot glacial acetic acid | Very active[2] | Simple, rapid, and reproducible, resulting in a highly active couple.[3] | Requires handling of hot, corrosive acetic acid.[2] |
| Copper(II) Sulfate (B86663) Method | Copper(II) Sulfate (CuSO₄) | Activation with HCl | Aqueous solution, room temperature | Active[4] | Uses readily available and inexpensive reagents.[3] | Multi-step washing and decanting process can be tedious.[4] |
| Copper(II) Oxide Method | Copper(II) Oxide (CuO) | None | High temperature (500 °C) with H₂ gas | Equally active to the CuSO₄ method[5] | Produces a storable, powdered couple.[5] | Requires specialized equipment (tube furnace) and handling of flammable hydrogen gas.[5] |
| In Situ (CuCl) Method | Copper(I) Chloride (CuCl) | None | Refluxing ether | Active[3] | The couple is generated directly in the reaction vessel, avoiding isolation and storage issues.[3] | The activity may be less consistent compared to pre-formed couples. |
| Ultrasound-Assisted Method | Varies (e.g., Cu(NO₃)₂) | None | Sonication in a suitable solvent (e.g., ethylene (B1197577) glycol) | Can produce nano-sized particles with high surface area.[6] | Rapid synthesis, potential for enhanced reactivity due to smaller particle size.[7] | Requires an ultrasonic bath or probe; optimization of sonication parameters may be necessary.[6] |
Experimental Protocols
Detailed methodologies for the key preparation techniques are provided below.
LeGoff Method (from Copper(II) Acetate)
This method is reported to be both simple and effective, yielding a very active this compound.[2]
Procedure:
-
In a suitable flask, dissolve 2.0 g of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 50 mL of hot glacial acetic acid with rapid stirring.
-
To this solution, add 35 g of zinc dust all at once.
-
Continue stirring for 30 seconds. The solution will decolorize as the copper plates onto the zinc.
-
Allow the solid to settle, then decant the acetic acid.
-
Wash the resulting black solid once with 50 mL of glacial acetic acid.
-
Wash the solid three times with 50 mL portions of diethyl ether.
-
Dry the this compound under a stream of nitrogen or in a vacuum desiccator. The couple should be stored under an inert atmosphere as it is sensitive to air and moisture.[2]
Method from Copper(II) Sulfate
A common and cost-effective method utilizing copper(II) sulfate.[3]
Procedure:
-
Place 49.2 g of zinc powder in a 500-mL Erlenmeyer flask.
-
Add 40 mL of 3% hydrochloric acid and stir the mixture rapidly for 1 minute to activate the zinc surface. Decant the acid.[5]
-
Repeat the acid wash three more times.[5]
-
Wash the zinc powder with five 100-mL portions of distilled water, decanting the water after each wash.[5]
-
Treat the zinc with two 75-mL portions of 2% aqueous copper(II) sulfate solution. The blue color of the solution should fade as copper is deposited.[5]
-
Wash the couple with five 100-mL portions of distilled water, followed by four 100-mL portions of absolute ethanol, and finally five 100-mL portions of absolute ether.[5]
-
Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction.[5]
-
For long-term storage, keep the dried couple in a vacuum desiccator over a desiccant like phosphorus pentoxide.[5]
Method from Copper(II) Oxide
This method produces a stable, powdered couple suitable for storage.[5]
Procedure:
-
Grind 30 g of copper(II) oxide to a fine powder and mix it thoroughly with 240 g of zinc dust.[5]
-
Place the mixture in a combustion boat lined with copper foil.
-
Position the boat in a tube furnace and heat to 500 °C over 4 hours under a continuous flow of a hydrogen/nitrogen gas mixture.[5]
-
Maintain the temperature at 500 °C for 30 minutes.[5]
-
Allow the furnace to cool to room temperature under a hydrogen atmosphere.[5]
-
The resulting dark gray lumps are ground into a fine powder before use.[5]
Visualizing the Workflow
The general process for preparing a this compound can be visualized as a sequence of activation, copper deposition, washing, and drying steps.
Caption: General experimental workflow for the preparation of a this compound.
Conclusion
The selection of a method for preparing an active this compound should be guided by the specific requirements of the reaction, the desired reactivity, and the available laboratory resources. The LeGoff method offers a quick and reproducible route to a highly active couple, making it suitable for demanding applications like the Simmons-Smith reaction.[2][3] The copper(II) sulfate method, while more laborious, is a cost-effective alternative that provides a sufficiently active reagent.[3][4] For applications requiring a stable and storable form of the couple, the high-temperature reduction of copper(II) oxide is a viable, albeit more technically demanding, option.[5] Finally, emerging techniques like ultrasound-assisted synthesis may offer new avenues for creating highly reactive, nanostructured reagents.[6] Researchers are encouraged to consider these factors to optimize the outcome of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of Cu-Containing Substances via an Ultrasonic-Assisted Solvothermal Approach and Their Catalytic Effects on the Thermal Decomposition of Ammonium Perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile preparation of nanocubes zinc-based metal-organic framework by an ultrasound-assisted synthesis method; precursor for the fabrication of zinc oxide octahedral nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Validation of Cyclopropanes Synthesized via Zinc-Copper Couple
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Simmons-Smith reaction, which utilizes a Zinc-Copper couple for cyclopropane (B1198618) synthesis, with alternative methods. It offers a detailed analysis of stereochemical outcomes, supported by experimental data, and provides robust protocols for the validation of the stereochemistry of the resulting cyclopropane rings.
Introduction
Cyclopropane rings are a valuable structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. The stereochemistry of these three-membered rings is crucial for biological activity. The Simmons-Smith reaction, employing a this compound and diiodomethane (B129776), is a classic and widely used method for the synthesis of cyclopropanes. This guide will compare its performance, particularly in terms of stereoselectivity, with other prominent cyclopropanation methods and detail the analytical techniques required for rigorous stereochemical validation.
Comparison of Cyclopropanation Methods
The choice of cyclopropanation method significantly impacts the yield and stereochemical purity of the product. Below is a comparison of the Simmons-Smith reaction with two common alternatives: the Corey-Chaykovsky reaction and the Rhodium-catalyzed decomposition of diazo compounds.
| Method | Reagents | Substrate Scope | Diastereoselectivity | Enantioselectivity |
| Simmons-Smith Reaction | Zn-Cu couple, CH₂I₂ | Broad, effective for electron-rich and unfunctionalized alkenes. Directed by proximal hydroxyl groups. | Generally high, proceeds via syn-addition, retaining the alkene geometry. | Achiral, but can be made enantioselective with chiral ligands or auxiliaries. |
| Corey-Chaykovsky Reaction | Sulfur ylide (e.g., from trimethylsulfonium (B1222738) iodide and a base) | Primarily for electron-deficient alkenes (Michael acceptors) like α,β-unsaturated ketones.[1] | Typically high trans-diastereoselectivity for acyclic enones. | Can be made highly enantioselective using chiral sulfur ylides. |
| Rh-catalyzed Diazo Cyclopropanation | Diazo compound (e.g., ethyl diazoacetate), Rhodium catalyst | Very broad, including electron-rich, electron-poor, and conjugated alkenes. | Tunable based on catalyst and diazo reagent; can favor either cis or trans isomers. | Highly tunable with a wide range of chiral Rhodium catalysts, often providing excellent enantioselectivity.[2] |
Table 1: Performance Comparison of Common Cyclopropanation Methods
Quantitative Data on Yield and Stereoselectivity
The following table presents a summary of reported yields and stereoselectivities for the cyclopropanation of representative alkenes using the three methods.
| Substrate | Method | Yield (%) | Diastereomeric Ratio (cis:trans) / % de | Enantiomeric Excess (% ee) |
| Styrene | Simmons-Smith | 72 | N/A | N/A (achiral product) |
| Corey-Chaykovsky | 85 | N/A | N/A (achiral product) | |
| Rh₂(OAc)₄, Ethyl Diazoacetate | 95 | 25:75 | N/A (achiral catalyst) | |
| Chiral Rh(II) catalyst, Ethyl Diazoacetate | >90 | >95:5 | up to 99% | |
| Cyclohexene | Simmons-Smith | 85 | N/A | N/A (achiral product) |
| Corey-Chaykovsky | 80 | N/A | N/A (achiral product) | |
| Rh₂(OAc)₄, Ethyl Diazoacetate | 90 | N/A | N/A (achiral catalyst) | |
| (E)-Chalcone | Corey-Chaykovsky | 92[1] | >99:1 (trans) | N/A (achiral ylide) |
Table 2: Yield and Stereoselectivity for Selected Substrates (Note: Yields and selectivities are representative and can vary based on specific reaction conditions.)
Experimental Protocols
A. Synthesis of Cyclopropanes using this compound (Simmons-Smith Reaction)
This protocol describes the in-situ preparation of the organozinc reagent from a this compound and diiodomethane, followed by the cyclopropanation of an alkene.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Diiodomethane (CH₂I₂)
-
Alkene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of this compound: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.0 eq relative to the alkene). Add a solution of copper(I) chloride (0.1 eq relative to zinc) in anhydrous diethyl ether. Stir the suspension vigorously for 30 minutes. The color of the suspension should change from grayish to a darker, coppery color.
-
Formation of the Carbenoid: To the freshly prepared this compound, add a solution of diiodomethane (1.5 eq relative to the alkene) in anhydrous diethyl ether dropwise at room temperature. A gentle reflux may be observed. Stir the mixture for 30-60 minutes.
-
Cyclopropanation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the alkene (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Stir until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
B. Stereochemical Validation Protocols
NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans) of diastereomeric cyclopropanes.
Sample Preparation:
-
Dissolve 5-10 mg of the purified cyclopropane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
Data Analysis:
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons of the cyclopropane ring is diagnostic of their relative stereochemistry. Generally, for 1,2-disubstituted cyclopropanes, the coupling constant for cis protons is larger than for trans protons.[3][4]
-
³J_cis ≈ 6-12 Hz
-
³J_trans ≈ 2-9 Hz
-
-
Nuclear Overhauser Effect (NOE): A NOESY experiment reveals through-space interactions between protons. A cross-peak between two protons indicates they are in close proximity (< 5 Å). For cyclopropanes, NOE correlations will be observed between substituents on the same face of the ring (cis relationship), while no or very weak correlations will be seen for substituents on opposite faces (trans relationship).[5]
Chiral chromatography is the primary method for determining the enantiomeric excess (% ee) of chiral cyclopropanes.
Protocol for Chiral Gas Chromatography (GC):
-
Column Selection: Choose a suitable chiral capillary column. Cyclodextrin-based stationary phases (e.g., Chirasil-Dex) are often effective for the separation of cyclopropane enantiomers.[6][7]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified cyclopropane in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Detector (FID) Temperature: Typically 250 °C.
-
Oven Temperature Program: Start with an initial temperature and ramp to a final temperature to achieve good separation. An example program could be: 50 °C for 2 min, then ramp at 5 °C/min to 150 °C.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol for Chiral High-Performance Liquid Chromatography (HPLC):
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point.
-
Mobile Phase Selection: Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.
-
HPLC Conditions:
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Data Analysis: As with chiral GC, calculate the % ee from the integrated peak areas of the enantiomers.
For crystalline cyclopropane derivatives, single-crystal X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry.
Procedure:
-
Crystallization: Grow single crystals of the purified cyclopropane derivative suitable for X-ray diffraction. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.[8][9]
-
Structure Validation: The final refined structure provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing the stereochemistry of the molecule.
Visualizations
Reaction Mechanisms
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. nmr spectroscopy - Why is cis proton coupling larger than trans proton coupling in cyclopropanes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
analytical techniques for characterizing the surface of Zinc-Copper couple
For researchers and professionals in drug development and materials science, understanding the surface properties of a Zinc-Copper (Zn-Cu) couple is paramount for predicting its reactivity, stability, and overall performance. This guide provides a comparative overview of key analytical techniques used to characterize the surface of Zn-Cu systems, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific surface property of interest. The following table summarizes the primary techniques and the information they provide.
| Technique | Information Provided | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical (oxidation) state of the top 1-10 nm of the surface. | Provides detailed chemical state information, crucial for understanding surface reactions. | Limited spatial resolution; requires ultra-high vacuum. |
| Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) | High-resolution imaging of surface topography and morphology; semi-quantitative elemental composition of a larger area. | Excellent for visualizing surface features and obtaining rapid elemental maps. | Does not provide chemical state information; less surface-sensitive than XPS or AES. |
| Atomic Force Microscopy (AFM) | High-resolution 3D topographical imaging and quantitative surface roughness measurements at the nanoscale. | Can operate in various environments (air, liquid); provides quantitative height information. | Tip-sample interaction can sometimes damage delicate surfaces; does not provide elemental or chemical information. |
| Kelvin Probe Force Microscopy (KPFM) | Maps the surface potential and work function, providing insights into the electronic properties of the surface. | High spatial resolution mapping of electronic properties; non-destructive. | Sensitive to environmental conditions; interpretation can be complex. |
| Auger Electron Spectroscopy (AES) | Elemental composition of the top 1-5 nm of the surface with high spatial resolution. | Excellent surface sensitivity and high spatial resolution for elemental mapping. | Can cause sample damage due to the electron beam; quantitative analysis can be challenging. |
Quantitative Data Summary
The following tables present typical quantitative data obtained from the surface analysis of Zinc-Copper couples using the discussed techniques.
Table 1: XPS Binding Energies for Zinc and Copper
This table provides typical binding energy ranges for the Zn 2p and Cu 2p core levels, which are used to identify the chemical states of zinc and copper on the surface.[1][2][3][4][5]
| Element | Core Level | Chemical State | Binding Energy (eV) |
| Zinc | Zn 2p₃/₂ | Metallic Zn⁰ | ~1021.5 |
| Oxidized Zn²⁺ (e.g., in ZnO) | 1021.6 - 1022.3 | ||
| Copper | Cu 2p₃/₂ | Metallic Cu⁰ | 932.2 - 932.7 |
| Oxidized Cu¹⁺ (e.g., in Cu₂O) | 932.2 - 932.7 | ||
| Oxidized Cu²⁺ (e.g., in CuO) | 933.8 - 934.5 (with characteristic shake-up satellite peaks) |
Table 2: SEM-EDX Elemental Composition of a Zn-Cu Alloy
This table shows an example of a semi-quantitative elemental analysis of a Zn-Cu alloy surface.[6][7][8]
| Element | Weight % | Atomic % |
| Zinc (Zn) | 84.26 | 82.1 |
| Copper (Cu) | 15.74 | 17.9 |
Table 3: AFM Surface Roughness Parameters
This table presents typical surface roughness parameters obtained from AFM analysis of a Zn-Cu coating.[9][10][11][12]
| Parameter | Description | Typical Value (nm) |
| Ra | Average Roughness | 15 - 30 |
| Rq (RMS) | Root Mean Square Roughness | 20 - 40 |
| Rmax | Maximum Peak-to-Valley Height | 100 - 200 |
Table 4: KPFM Work Function Measurements
This table provides illustrative work function values for zinc, copper, and their couple, as can be determined by KPFM.[13][14] The contact potential difference (CPD) is measured, and with a known tip work function, the sample's work function can be calculated.
| Material | Work Function (eV) |
| Zinc (Zn) | 4.3 |
| Copper (Cu) | 4.7 |
| Zn-Cu Couple | Varies depending on surface composition and structure |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation:
-
Ensure the sample is clean and representative of the surface of interest. For metallic samples, this may involve polishing and cleaning with a solvent like ethanol (B145695) in an ultrasonic bath.[15]
-
Mount the sample on a dedicated sample holder using conductive, vacuum-compatible tape or clips.
-
Introduce the sample into the instrument's load-lock chamber for pump-down to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
-
Instrument Parameters:
-
X-ray Source: Typically a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.
-
Analysis Area: Define the area on the sample for analysis, typically ranging from a few micrometers to millimeters.
-
Survey Scan: Perform a wide energy range scan (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed spectra for the core levels of interest (e.g., Zn 2p, Cu 2p, O 1s, C 1s) with a higher energy resolution.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting (deconvolution) on the high-resolution spectra to determine the chemical states and their relative concentrations.[16]
-
Quantify the elemental composition from the peak areas using appropriate sensitivity factors.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) Protocol
-
Sample Preparation:
-
The sample must be solid and vacuum compatible.
-
Mount the sample securely on an SEM stub using conductive carbon tape or silver paint.
-
For non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be required to prevent charging, though this is generally not necessary for a Zn-Cu couple.
-
-
Instrument Parameters:
-
Accelerating Voltage: Typically 15-20 kV for EDX analysis to ensure excitation of the characteristic X-rays of both Zn and Cu.
-
Working Distance: Optimize the distance between the sample and the final lens for good image resolution and X-ray collection.
-
Imaging Mode: Use secondary electron (SE) imaging for topographical contrast and backscattered electron (BSE) imaging for compositional contrast (heavier elements appear brighter).
-
-
Data Acquisition and Analysis:
Atomic Force Microscopy (AFM) Protocol
-
Sample Preparation:
-
The sample should have a relatively flat surface for optimal imaging.
-
Mount the sample on a magnetic disk or glass slide using adhesive.
-
-
Instrument Parameters:
-
Imaging Mode: Typically tapping mode (intermittent contact) is used for imaging metallic surfaces to minimize sample damage.
-
Cantilever: Select a cantilever with an appropriate spring constant and resonant frequency for the chosen imaging mode.
-
Scan Size and Rate: Start with a larger scan size to get an overview and then zoom in on areas of interest. The scan rate should be slow enough to allow for accurate tracking of the surface topography.
-
-
Data Analysis:
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical connections between the information obtained from these techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
- 14. Kelvin probe force microscopy work function characterization of transition metal oxide crystals under ongoing reduction and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Energy-dispersive X-ray spectroscopy - Wikipedia [en.wikipedia.org]
- 18. bostonchemicaldata.com [bostonchemicaldata.com]
- 19. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 20. princeton.edu [princeton.edu]
A Comparative Guide to Cyclopropanation Methods: Simmons-Smith and Beyond
For researchers, scientists, and drug development professionals, the construction of the cyclopropane (B1198618) ring is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of the Simmons-Smith reaction with other prominent cyclopropanation methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable technique for a given synthetic challenge.
The cyclopropane motif is a prevalent structural feature in a vast array of biologically active natural products and pharmaceutical agents. Its unique conformational properties and electronic character impart significant effects on molecular shape, metabolic stability, and binding affinity. Consequently, the efficient and stereocontrolled synthesis of cyclopropanes is of paramount importance. This guide focuses on a comparative analysis of the venerable Simmons-Smith reaction against two other widely employed methodologies: the Johnson-Corey-Chaykovsky reaction and transition metal-catalyzed cyclopropanations.
At a Glance: Key Cyclopropanation Methodologies
The choice of a cyclopropanation method is dictated by factors such as substrate scope, functional group tolerance, desired stereoselectivity, and practical considerations like reagent cost and toxicity. The following diagram illustrates the conceptual relationships between the Simmons-Smith reaction and its alternatives.
Figure 1. A logical diagram illustrating the major classes of cyclopropanation reactions, highlighting the key reagents and their relationship in transforming an alkene to a cyclopropane.
Quantitative Performance Comparison
The following tables summarize the performance of the Simmons-Smith reaction and its alternatives across various substrates, focusing on yield and stereoselectivity.
Table 1: Cyclopropanation of Unfunctionalized Alkenes
| Substrate | Method | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexene (B86901) | Simmons-Smith | Zn-Cu, CH₂I₂ | 85 | N/A | N/A | [1] |
| Cyclohexene | Furukawa | Et₂Zn, CH₂I₂ | >90 | N/A | N/A | [2] |
| Styrene (B11656) | Simmons-Smith | Zn-Cu, CH₂I₂ | 72 | N/A | N/A | N/A |
| Styrene | Rh-catalyzed | Rh₂(OAc)₄, EDA | 95 | N/A | N/A | N/A |
| 1-Octene (B94956) | Furukawa | Et₂Zn, CH₂I₂ | 85-95 | N/A | N/A | [3] |
N/A: Not Applicable or Not Reported. EDA: Ethyl diazoacetate.
Table 2: Diastereoselective Cyclopropanation of Allylic Alcohols
| Substrate | Method | Reagents | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (Z)-3-Penten-1-ol | Simmons-Smith | Zn-Cu, CH₂I₂ | High | >200:1 | [4] |
| (E)-3-Penten-1-ol | Simmons-Smith | Zn-Cu, CH₂I₂ | Moderate | <2:1 | [4] |
| Cinnamyl alcohol | Asymmetric Simmons-Smith | Et₂Zn, CH₂I₂, Chiral Ligand | ~90 | 10:1 to 15:1 | [5] |
| Alkenyl Cyclopropyl Carbinol | Simmons-Smith | Et₂Zn, CH₂I₂ | High | Single diastereomer | [6] |
Table 3: Enantioselective Cyclopropanation
| Substrate | Method | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cinnamyl alcohol | Asymmetric Simmons-Smith | Chiral Aziridine-Phosphine | ~90 | 80-98 | [5] |
| Styrene | Rh-catalyzed | Rh₂(S-DOSP)₄ | 59 | 77 | [7] |
| Styrene | Rh-catalyzed | Chiral Rh(II) Prolinate | High | High | [8] |
Experimental Protocols
Detailed methodologies for the key cyclopropanation reactions are provided below. These protocols are based on established literature procedures.
Simmons-Smith Cyclopropanation (Classic)
Preparation of Zinc-Copper Couple: A widely used procedure involves the treatment of zinc dust with an acidic solution followed by a copper salt solution.[9][10]
-
To a flask containing zinc dust (1.0 eq), add 3% HCl and stir vigorously for 1 minute. Decant the supernatant.
-
Repeat the acid wash three more times.
-
Wash the zinc powder with deionized water (5x), followed by 2% aqueous copper(II) sulfate (B86663) solution (2x).
-
Wash again with deionized water (5x) and then with absolute ethanol (B145695) (2x) and finally with anhydrous diethyl ether (2x).
-
Dry the resulting dark gray powder under vacuum and store under an inert atmosphere.
Cyclopropanation of Cyclohexene:
-
In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, place the freshly prepared this compound (1.1 eq).
-
Add anhydrous diethyl ether, followed by a crystal of iodine to activate the couple. Stir until the iodine color disappears.
-
Add a solution of cyclohexene (1.0 eq) and diiodomethane (B129776) (1.1 eq) in diethyl ether.
-
Heat the mixture to a gentle reflux. An exothermic reaction may occur, requiring removal of external heating.
-
After the initial exotherm subsides, continue refluxing for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture and filter to remove the remaining zinc.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford norcarane.[9]
Furukawa Modification of the Simmons-Smith Reaction
Cyclopropanation of 1-Octene: [3] Caution: Diethylzinc (B1219324) is pyrophoric and must be handled under a strict inert atmosphere.
-
To a dry, nitrogen-flushed flask, add a solution of 1-octene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (1.1 eq, typically 1.0 M in hexanes) via syringe.
-
To this mixture, add diiodomethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup as described in the classic Simmons-Smith protocol.
-
Purify the product by column chromatography or distillation.
Johnson-Corey-Chaykovsky Cyclopropanation
Cyclopropanation of an α,β-Unsaturated Ketone (e.g., Chalcone): [11]
-
In a dry flask under an inert atmosphere, suspend trimethylsulfoxonium (B8643921) iodide (1.1 eq) in anhydrous DMSO.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting mixture at room temperature for 15-20 minutes until the evolution of hydrogen ceases, forming the dimethylsulfoxonium methylide.
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous DMSO and add it to the ylide solution.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Rhodium-Catalyzed Cyclopropanation
Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA): [7] Caution: Diazo compounds are potentially explosive and should be handled with care.
-
In a flame-dried flask under an inert atmosphere, dissolve styrene (5.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Heat or cool the solution to the desired reaction temperature.
-
Add a solution of ethyl diazoacetate (1.0 eq) in the same solvent dropwise over several hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Stir the reaction mixture until the diazo compound is completely consumed (indicated by the disappearance of its characteristic yellow color and cessation of nitrogen evolution).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the cyclopropane product.
Mechanistic Considerations and Selectivity
The underlying mechanisms of these reactions dictate their stereochemical outcomes and substrate preferences.
Figure 2. Simplified mechanistic pathways for the Simmons-Smith, Johnson-Corey-Chaykovsky, and transition metal-catalyzed cyclopropanation reactions.
Simmons-Smith Reaction: This reaction proceeds via a concerted "butterfly-type" transition state where the methylene (B1212753) group is delivered to one face of the alkene.[12] This mechanism accounts for the observed syn-addition and the retention of the alkene's stereochemistry.[13] The presence of directing groups, such as hydroxyl groups in allylic alcohols, can coordinate to the zinc carbenoid, leading to high diastereoselectivity.[14][15] The Furukawa modification, using diethylzinc instead of a this compound, often leads to a more reactive and soluble carbenoid species, enhancing reaction rates and yields.[2]
Johnson-Corey-Chaykovsky Reaction: This method involves the nucleophilic addition of a sulfur ylide to an electrophile. For the cyclopropanation of α,β-unsaturated carbonyl compounds, a stabilized sulfoxonium ylide undergoes a 1,4-conjugate addition, followed by an intramolecular ring closure to form the cyclopropane.[11][16] This pathway is favored for stabilized ylides, whereas less stable sulfonium (B1226848) ylides tend to undergo 1,2-addition to the carbonyl group, leading to epoxides.[17] The reaction is generally diastereoselective, favoring the formation of trans-substituted cyclopropanes.[18]
Transition Metal-Catalyzed Cyclopropanation: These reactions typically involve the in situ formation of a metal-carbene intermediate from a diazo compound and a transition metal catalyst (commonly Rh, Cu, or Pd).[19] The metal carbene then reacts with the alkene to form the cyclopropane. The stereoselectivity of this process is highly dependent on the catalyst and the chiral ligands employed, allowing for excellent enantiocontrol.[8][20] This method is particularly effective for electron-deficient alkenes.[7]
Conclusion
The Simmons-Smith reaction and its modifications remain a robust and reliable method for the stereospecific cyclopropanation of a wide range of alkenes, particularly when high diastereoselectivity is required through substrate-directing groups.[21] For the cyclopropanation of electron-poor systems like enones, the Johnson-Corey-Chaykovsky reaction offers a valuable alternative. When high enantioselectivity is the primary goal, transition metal-catalyzed methods, despite the need for often hazardous diazo compounds, provide unparalleled control through the design of chiral catalysts. The selection of the optimal method will ultimately depend on a careful consideration of the specific substrate, desired stereochemical outcome, and practical laboratory constraints.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 17. chem.pku.edu.cn [chem.pku.edu.cn]
- 18. adichemistry.com [adichemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. sas.rochester.edu [sas.rochester.edu]
Spectroscopic Analysis of Organozinc Intermediates in the Simmons-Smith Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific formation of cyclopropane (B1198618) rings. Central to this transformation is a transient organozinc intermediate, the precise nature of which dictates the reaction's efficiency and selectivity. This guide offers a comparative analysis of the spectroscopic techniques used to characterize this pivotal intermediate and contrasts it with alternative cyclopropanation reagents.
Unveiling the Simmons-Smith Intermediate: A Spectroscopic Snapshot
Direct spectroscopic observation of the active species in the Simmons-Smith reaction has been a subject of significant investigation. Due to their inherent reactivity and instability, these organozinc carbenoids necessitate specialized analytical techniques, primarily low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
The classical Simmons-Smith reagent, formed from diiodomethane (B129776) and a zinc-copper couple, is identified as iodomethylzinc iodide (IZnCH2I). A significant modification by Furukawa, utilizing diethylzinc (B1219324) (Et₂Zn) in place of the this compound, generates a more reactive species, ethyl(iodomethyl)zinc (EtZnCH₂I). Low-temperature ¹³C NMR spectroscopy has been instrumental in characterizing and differentiating these key intermediates.
Table 1: Comparative ¹³C NMR Data of Simmons-Smith and Furukawa Reagents
| Reagent | Intermediate | Solvent | Temperature (°C) | ¹³C Chemical Shift (δ) of CH₂ Group (ppm) | Reference |
| Simmons-Smith | IZnCH₂I | CD₂Cl₂ | -60 | -9.8 | [1] |
| Furukawa | EtZnCH₂I | CD₂Cl₂ | -60 | -8.5 | [1] |
The distinct upfield chemical shifts observed for the methylene (B1212753) (CH₂) carbon in both reagents are characteristic of a carbon atom bonded to a metal. The slight downfield shift in the Furukawa reagent compared to the classical Simmons-Smith reagent is indicative of a different electronic environment around the methylene group, which is consistent with its observed higher reactivity. It is also important to note that the Furukawa reagent exists in equilibrium with diethylzinc and bis(iodomethyl)zinc (B12336892) (Zn(CH₂I)₂).[1]
Alternative Cyclopropanation Methods and Their Intermediates
While the Simmons-Smith reaction is widely employed, several alternative methods for cyclopropanation exist, often utilizing different metals to generate the reactive carbenoid species. These alternatives can offer advantages in terms of reactivity, selectivity, or cost. However, the spectroscopic characterization of their reactive intermediates is often less comprehensive than for the organozinc species.
Table 2: Comparison of Intermediates in Alternative Cyclopropanation Reactions
| Method | Metal | Typical Precursors | Proposed Intermediate | Availability of Direct Spectroscopic Data (¹H, ¹³C NMR) |
| Simmons-Smith | Zinc | CH₂I₂ + Zn/Cu | IZnCH₂I | Readily available |
| Furukawa Modification | Zinc | CH₂I₂ + Et₂Zn | EtZnCH₂I | Readily available |
| Samarium-Mediated | Samarium | CH₂I₂ + Sm | ISmCH₂I (proposed) | Not readily available in literature |
| Aluminum-Mediated | Aluminum | CH₂I₂ + R₃Al | R₂AlCH₂I (proposed) | Not readily available in literature |
The lack of readily available, direct spectroscopic data for the organosamarium and organoaluminum intermediates highlights a key difference and a potential area for further research. The characterization of these species is often inferred from the stereochemistry of the products and mechanistic studies rather than direct observation. This contrasts with the well-defined spectroscopic evidence for the nature of the organozinc intermediates in the Simmons-Smith and Furukawa reactions.
Experimental Protocols
Low-Temperature NMR Spectroscopy of Organozinc Intermediates
The following is a generalized protocol for the preparation and NMR analysis of Simmons-Smith and Furukawa reagents, based on established methodologies. All operations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
Diiodomethane (CH₂I₂)
-
This compound or Diethylzinc (Et₂Zn)
-
NMR tubes fitted with a valve (e.g., J. Young valve)
-
Pre-cooled NMR spectrometer
Procedure:
-
Reagent Preparation (in situ):
-
Simmons-Smith Reagent (IZnCH₂I): In a flame-dried Schlenk flask under an inert atmosphere, suspend a this compound in anhydrous CD₂Cl₂. Cool the suspension to the desired temperature (e.g., -60 °C). Slowly add diiodomethane to the stirred suspension. The formation of the organozinc intermediate is typically indicated by a change in the appearance of the zinc.
-
Furukawa Reagent (EtZnCH₂I): In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethylzinc in anhydrous CD₂Cl₂. Cool the solution to the desired temperature (e.g., -60 °C). Slowly add diiodomethane to the stirred solution.
-
-
NMR Sample Preparation:
-
Once the reagent is formed, transfer an aliquot of the cold reaction mixture to a pre-cooled NMR tube under an inert atmosphere via a cannula.
-
Seal the NMR tube.
-
-
NMR Data Acquisition:
-
Quickly transfer the sealed NMR tube to the NMR spectrometer, which has been pre-cooled to the desired temperature (e.g., -60 °C).
-
Acquire ¹H and ¹³C NMR spectra. It is crucial to maintain the low temperature throughout the experiment to prevent decomposition of the intermediate.
-
Visualizing the Process and Concepts
To better illustrate the workflow and the relationships between the different reagents, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of organozinc intermediates.
Caption: Logical relationships between different cyclopropanation intermediates.
Conclusion
The spectroscopic analysis, particularly through low-temperature ¹³C NMR, has been pivotal in elucidating the nature of the organozinc intermediate in the Simmons-Smith reaction and its more reactive Furukawa modification. The availability of this quantitative data provides a solid foundation for understanding the reactivity and mechanism of these widely used cyclopropanation reagents. In contrast, while alternative methods using samarium or aluminum are valuable synthetic tools, the direct spectroscopic characterization of their reactive intermediates is less established. This guide highlights the strengths of utilizing well-characterized intermediates for predictable and reproducible synthetic outcomes and underscores the opportunities for further research into the nature of less-understood cyclopropanation reagents.
References
A Comparative Analysis for Researchers: Zinc-Copper Couple vs. Diazomethane in Cyclopropanation
For researchers and professionals in drug development and chemical synthesis, the choice of reagents for cyclopropanation is critical, balancing efficiency with safety and cost. This guide provides a detailed, objective comparison of two common methods: the Simmons-Smith reaction, utilizing a Zinc-Copper couple, and reactions involving the highly reactive diazomethane (B1218177).
At a Glance: Key Differences
| Feature | This compound (Simmons-Smith Reaction) | Diazomethane |
| Safety | Considered a much safer alternative to diazomethane-based methods. | Extremely toxic, explosive, and a suspected carcinogen.[1][2][3] Requires specialized equipment and stringent safety protocols.[1][4] |
| Primary Hazard | Diiodomethane (B129776) is toxic. | Diazomethane gas is highly toxic and explosive.[1][2] |
| Cost-Effectiveness | The high cost of diiodomethane can be a significant drawback.[5] Zinc and copper salts are relatively inexpensive. | The precursor, Diazald®, and the need for specialized glassware can be costly.[6] Safer alternatives like trimethylsilyldiazomethane (B103560) are also expensive.[7][8][9][10][11] |
| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups, including alcohols, ethers, and carbonyls. | Highly reactive and can have side reactions with various functional groups. |
| Stereospecificity | The reaction is stereospecific, preserving the geometry of the starting alkene.[5][12] | Reactions are typically stereospecific.[13][14] |
| Byproducts | Zinc iodide. | Nitrogen gas.[15] |
Safety Profile: A Stark Contrast
The most significant differentiator between these two methods is safety. Diazomethane is a notoriously hazardous reagent, while the Simmons-Smith reaction is regarded as a considerably safer approach for cyclopropanation.
Diazomethane:
Diazomethane is a yellow gas that is highly toxic, explosive, and a suspected carcinogen.[1][2][3][16] It can detonate unexpectedly, especially in the presence of rough surfaces (like ground-glass joints), light, or certain metals.[1][3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for diazomethane at a time-weighted average (TWA) of 0.2 ppm, highlighting its extreme toxicity.[2][16][17][18] The concentration considered immediately dangerous to life or health (IDLH) is only 2 ppm.[16][18][19] Acute inhalation can cause severe irritation to the eyes and respiratory tract, leading to pulmonary edema.[3][16][17]
This compound:
The reagents used in the Simmons-Smith reaction are significantly less hazardous. The this compound itself should be handled in a moisture-free environment as it can deteriorate in moist air.[20] The primary chemical hazard is diiodomethane, which is toxic. However, the in-situ generation of the reactive organozinc carbenoid avoids the handling of a volatile, explosive gas.
Cost-Effectiveness Analysis
The cost-effectiveness of each method depends on the scale of the reaction and the availability of reagents.
| Reagent | This compound (Simmons-Smith) | Diazomethane |
| Primary Reagents | Zinc dust/powder, Copper(II) acetate (B1210297) or other copper salts, Diiodomethane. | Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide), Potassium hydroxide (B78521), Ethanol, Ether. |
| Associated Costs | The primary cost driver is diiodomethane, which can be expensive.[5] Zinc and copper salts are generally low-cost. | Diazald® is a specialty chemical with associated costs.[21][22][23][24] The need for specialized, non-ground glass joint apparatus adds to the expense.[6] |
| Safer Alternatives | Dibromomethane can be a cheaper alternative to diiodomethane.[5] | Trimethylsilyldiazomethane is a safer, albeit more expensive, substitute for diazomethane.[7][8][9][10][11] |
Experimental Protocols
Below are representative experimental protocols for the preparation of the reagents and a typical cyclopropanation reaction.
This compound Preparation and Simmons-Smith Reaction
1. Preparation of this compound:
-
Materials: Zinc dust, Copper(II) acetate dihydrate, Glacial acetic acid, Diethyl ether.
-
Procedure:
-
In a flask equipped with a magnetic stirrer, add zinc dust to a solution of copper(II) acetate in hot glacial acetic acid.
-
Stir the mixture vigorously for a short period.
-
Allow the solid to settle, then decant the supernatant.
-
Wash the solid sequentially with glacial acetic acid and then several times with diethyl ether.
-
The resulting dark-colored powder is the this compound. It should be stored under an inert atmosphere.
-
2. Cyclopropanation of Cyclohexene (B86901):
-
Materials: this compound, Diiodomethane, Cyclohexene, Anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the freshly prepared this compound in anhydrous diethyl ether.
-
Add a solution of diiodomethane in diethyl ether to the suspension.
-
Gently heat the mixture to initiate the reaction, which is often indicated by the formation of a precipitate (iodomethylzinc iodide).
-
Add cyclohexene to the reaction mixture.
-
Stir the reaction at a controlled temperature until completion (monitor by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer, dry over anhydrous magnesium sulfate, and purify by distillation or chromatography.
-
Diazomethane Generation and Cyclopropanation
WARNING: Diazomethane is extremely hazardous. This procedure should only be performed by trained personnel in a designated fume hood with a blast shield and appropriate personal protective equipment. Use only flame-polished glassware with no ground-glass joints.
1. Generation of Diazomethane from Diazald®:
-
Materials: Diazald®, Potassium hydroxide, 95% Ethanol, Diethyl ether, Specialized diazomethane generation apparatus (e.g., Aldrich kit with Clear-Seal® joints).
-
Procedure:
-
Assemble the specialized glassware for diazomethane generation. The receiving flask should be cooled in an ice-salt bath.
-
In the reaction flask, dissolve potassium hydroxide in a mixture of water and ethanol, and gently warm the solution.
-
In a separate flask, dissolve Diazald® in diethyl ether.
-
Slowly add the Diazald® solution to the warm potassium hydroxide solution.
-
The yellow diazomethane gas will co-distill with the ether and collect in the cooled receiving flask.
-
The distillation is complete when the yellow color of diazomethane is no longer observed in the distillation head. The generated ethereal solution of diazomethane should be used immediately.[4][25]
-
2. Cyclopropanation of Cyclohexene:
-
Materials: Ethereal solution of diazomethane, Cyclohexene, Copper catalyst (optional).
-
Procedure:
-
To a solution of cyclohexene in a suitable solvent, slowly add the freshly prepared ethereal solution of diazomethane at a low temperature. The addition of a copper catalyst can facilitate the reaction.[14]
-
The reaction is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction for the disappearance of the yellow color of diazomethane.
-
Carefully quench any excess diazomethane by the slow addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.[2]
-
Work up the reaction mixture to isolate the cyclopropanated product.
-
Visualizing the Processes
To further clarify the experimental setups and reaction pathways, the following diagrams are provided.
References
- 1. nj.gov [nj.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. LCSS: DIAZOMETHANE [web.stanford.edu]
- 4. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. The Preparation and use of Diazomethane - [www.rhodium.ws] [designer-drug.com]
- 7. (TRIMETHYLSILYL)DIAZOMETHANE price,buy (TRIMETHYLSILYL)DIAZOMETHANE - chemicalbook [m.chemicalbook.com]
- 8. Trimethylsilyldiazomethane | 18107-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Trimethylsilyldiazomethane (ca. 10% in Hexane, ca. 0.6mol/L), TCI America 10 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Diazomethane - IDLH | NIOSH | CDC [cdc.gov]
- 19. Diazomethane - Hazardous Agents | Haz-Map [haz-map.com]
- 20. benchchem.com [benchchem.com]
- 21. Diazald® | Krackeler Scientific, Inc. [krackeler.com]
- 22. thomassci.com [thomassci.com]
- 23. midlandsci.com [midlandsci.com]
- 24. accustandard.com [accustandard.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
scope and limitations of Zinc-Copper couple compared to Corey-Chaykovsky reagent
For researchers, scientists, and professionals in drug development, the choice of reagents for constructing three-membered rings—cyclopropanes, epoxides, and aziridines—is critical. These motifs are prevalent in a vast array of biologically active molecules and natural products. This guide provides an in-depth, objective comparison of two cornerstone reagents in this field: the Zinc-Copper couple, primarily utilized in the Simmons-Smith reaction for cyclopropanation, and the Corey-Chaykovsky reagent, a sulfur ylide versatile in the synthesis of epoxides, aziridines, and cyclopropanes.[1]
At a Glance: Key Differences
| Feature | This compound (Simmons-Smith Reaction) | Corey-Chaykovsky Reagent |
| Primary Application | Cyclopropanation of alkenes[2] | Epoxidation of carbonyls, Aziridination of imines, Cyclopropanation of α,β-unsaturated carbonyls[1] |
| Reactive Species | Organozinc carbenoid (e.g., iodomethylzinc iodide) | Sulfur ylide (e.g., dimethylsulfoxonium methylide)[3] |
| Stereochemistry | Stereospecific (syn-addition), retaining alkene geometry | Diastereoselective (favors trans-products), not strictly dependent on starting material stereochemistry[1] |
| Substrate Scope | Alkenes (electron-rich favored), alkynes[2][4] | Aldehydes, ketones, imines, α,β-unsaturated carbonyls[5] |
| Chemoselectivity | High for C=C bonds; tolerant of many functional groups[6] | Can be tuned by choice of sulfur ylide (sulfonium vs. sulfoxonium)[7] |
Reaction Mechanisms
The divergent applications of these two reagents stem from their fundamentally different reaction pathways.
This compound: The Simmons-Smith Reaction
The Simmons-Smith reaction proceeds via a concerted mechanism. The this compound activates diiodomethane (B129776) to form an organozinc carbenoid. This carbenoid then reacts with an alkene in a single, stereospecific step, delivering the methylene (B1212753) group to one face of the double bond.[8] This concerted nature ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product.[6]
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to Diastereoselective Simmons-Smith Cyclopropanation Using Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a powerful and stereospecific method for the formation of cyclopropane (B1198618) rings. When coupled with chiral auxiliaries, this reaction offers a robust strategy for controlling the diastereoselectivity of cyclopropanation, a critical transformation in the synthesis of complex molecules, including many pharmaceutical agents. This guide provides a comparative overview of the performance of various chiral auxiliaries in the Zinc-Copper couple mediated Simmons-Smith reaction of alkenes, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliaries
The choice of chiral auxiliary significantly influences the diastereoselectivity of the Simmons-Smith reaction. The following table summarizes the performance of several common auxiliaries with allylic alcohols, a prevalent substrate class where the hydroxyl group acts as a directing group, enhancing both the rate and stereocontrol of the reaction.[1][2]
| Chiral Auxiliary | Alkene Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (1R,2S)-Ephedrine derivative | Cinnamaldehyde-derived oxazolidine (B1195125) | >99:1 | 95 | [3] |
| (R,R)-Diethyl Tartrate derivative | (E)-3-penten-2-ol | 86:14 (syn:anti) | - | [2] |
| Charette's Dioxaborolane Ligand | (E)-Cinnamyl alcohol | 95:5 | 92 | [4] |
| Charette's Dioxaborolane Ligand | (Z)-Cinnamyl alcohol | >99:1 | 91 | [4] |
| TADDOL-Titanium Complex | 3-Aryl substituted allylic alcohols | up to 97:3 e.r. | High | [5] |
| Camphor-derived Sultam | Acrylate derivative | >95:5 | 85 | [6] |
Note: Diastereomeric ratios and yields can vary depending on the specific substrate, reaction conditions, and the nature of the Simmons-Smith reagent (e.g., Zn-Cu couple vs. Et₂Zn/CH₂I₂).
Reaction Mechanism and Stereochemical Control
The diastereoselectivity in the Simmons-Smith reaction of allylic alcohols is primarily governed by the formation of a zinc alkoxide intermediate. The chiral auxiliary, covalently attached to the alkene or as a ligand for the zinc reagent, creates a chiral environment that directs the approach of the zinc carbenoid to one of the two diastereotopic faces of the double bond. This is often depicted by the "butterfly" transition state model, where the zinc atom coordinates to the hydroxyl group of the allylic alcohol, delivering the methylene (B1212753) group syn to the directing hydroxyl group.[3]
Experimental Protocols
General Procedure for Preparation of this compound
A well-activated this compound is crucial for the success of the Simmons-Smith reaction.
-
To a flask containing zinc dust (10 eq.), add a 1 M solution of hydrochloric acid and stir for 1-2 minutes.
-
Decant the acid and wash the zinc dust sequentially with water, a 5% aqueous sodium hydroxide (B78521) solution, water (until neutral), ethanol, and finally diethyl ether.
-
Dry the activated zinc under vacuum.
-
To the activated zinc dust, add a solution of copper(II) acetate (B1210297) in glacial acetic acid and stir.
-
Decant the acetic acid and wash the resulting black solid (Zn-Cu couple) with diethyl ether and dry under a stream of nitrogen.
Diastereoselective Cyclopropanation of an Allylic Alcohol using a Charette Dioxaborolane Ligand
This protocol is adapted from the work of A. B. Charette and coworkers.[4]
-
To a solution of the chiral dioxaborolane ligand (1.1 eq.) in dichloromethane (B109758) (DCM) at 0 °C is added a solution of diethylzinc (B1219324) (1.1 eq., 1.0 M in hexanes).
-
The resulting solution is stirred at 0 °C for 20 minutes.
-
Diiodomethane (B129776) (2.2 eq.) is then added dropwise, and the mixture is stirred for another 20 minutes at 0 °C.
-
A solution of the allylic alcohol (1.0 eq.) in DCM is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
Diastereoselective Cyclopropanation using an Ephedrine-derived Chiral Auxiliary
This protocol is based on the cyclopropanation of an oxazolidine derived from cinnamaldehyde (B126680) and (1R,2S)-(-)-ephedrine.[3]
-
To a stirred suspension of the Zn-Cu couple (4.0 eq.) in anhydrous diethyl ether is added diiodomethane (2.0 eq.). The mixture is heated to reflux for 30 minutes and then cooled to room temperature.
-
A solution of the chiral oxazolidine (1.0 eq.) in diethyl ether is added to the prepared Simmons-Smith reagent.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by chromatography to yield the cyclopropanated product.
Conclusion
The use of chiral auxiliaries in the this compound mediated Simmons-Smith reaction provides a reliable and highly diastereoselective method for the synthesis of cyclopropanes. The choice of auxiliary is critical and should be tailored to the specific substrate and desired stereochemical outcome. The directing effect of proximal functional groups, such as the hydroxyl group in allylic alcohols, plays a pivotal role in achieving high levels of stereocontrol. The experimental protocols provided herein offer a starting point for researchers to explore and optimize these powerful transformations in their own synthetic endeavors.
References
A Comparative Guide to Zinc-Copper Couple Preparations for Simmons-Smith Reaction Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals: Optimizing Cyclopropanation Reactions by Selecting the Appropriate Zinc-Copper Couple Preparation Method
The Simmons-Smith reaction is a cornerstone of organic synthesis, enabling the stereospecific formation of cyclopropane (B1198618) rings, a motif of significant interest in medicinal chemistry and natural product synthesis. The key reagent, an organozinc carbenoid, is typically generated from diiodomethane (B129776) and a Zinc-Copper (Zn-Cu) couple. The preparation method of this couple is a critical, yet often overlooked, parameter that can significantly influence the kinetics and overall efficiency of the reaction. This guide provides a comparative analysis of different Zn-Cu couple preparations, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic needs.
Performance Comparison of this compound Preparations
The reactivity of the Zn-Cu couple in the Simmons-Smith reaction is highly dependent on its method of preparation, which affects its surface area, composition, and the presence of activating or deactivating species. Below is a summary of quantitative data comparing the performance of different preparations.
| Preparation Method | Precursors | Typical Reaction Time | Typical Yield (%) | Diastereoselectivity (d.r.) | Key Characteristics & Remarks |
| Method A: LeGoff Method | Zinc dust, Copper(II) acetate (B1210297) monohydrate, Acetic acid | 4 - 8 hours | 85 - 95% | >95:5 | Generally produces a highly active couple, leading to shorter reaction times and high yields. The use of acetic acid can be beneficial for substrates sensitive to stronger acids. |
| Method B: Shank and Shechter Method | Zinc powder, Copper(II) sulfate (B86663) pentahydrate, Hydrochloric acid | 8 - 16 hours | 70 - 85% | >95:5 | A widely used and reliable method. The initial acid wash helps to activate the zinc surface. The resulting couple is generally effective for a broad range of substrates. |
| Method C: Furukawa Modification | Diethylzinc (B1219324), Diiodomethane | 1 - 4 hours | 90 - 98% | >98:2 | This is not a Zn-Cu couple preparation but a modification of the Simmons-Smith reaction itself. It offers significantly faster reaction rates and often higher yields, especially for less reactive alkenes.[1] However, diethylzinc is pyrophoric and requires careful handling. |
| Method D: In Situ Preparation | Zinc dust, Copper(I) chloride, Refluxing ether | Varies | 60 - 80% | >90:10 | The couple is generated in the same pot as the cyclopropanation reaction. This method can be convenient but may offer less control over the couple's activity, potentially leading to lower yields and selectivity. |
Note: Reaction times and yields are representative and can vary significantly depending on the specific alkene substrate, solvent, and reaction temperature. The diastereoselectivity is typically high for the Simmons-Smith reaction, preserving the stereochemistry of the starting alkene.
Experimental Protocols
Detailed methodologies for the preparation of the Zn-Cu couple and the subsequent Simmons-Smith reaction are crucial for reproducibility.
Method A: LeGoff Preparation of this compound
-
To a stirred solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL), add zinc dust (32.7 g, 0.5 mol) portion-wise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Allow the dark-colored couple to settle, and then decant the supernatant.
-
Wash the couple with three 50 mL portions of anhydrous diethyl ether.
-
Dry the couple under a stream of nitrogen and store it under an inert atmosphere.
Method B: Shank and Shechter Preparation of this compound
-
Activate zinc powder (50 g, 0.76 mol) by stirring it with 5% hydrochloric acid (50 mL) for 1 minute.
-
Decant the acid and wash the zinc powder with distilled water (5 x 100 mL), followed by a 2% aqueous copper(II) sulfate solution (2 x 75 mL), and then again with distilled water (5 x 100 mL).
-
Subsequently, wash the activated zinc with absolute ethanol (B145695) (4 x 100 mL) and finally with anhydrous diethyl ether (5 x 100 mL).
-
Dry the resulting dark gray powder under vacuum and store it in a desiccator over phosphorus pentoxide.
General Protocol for Simmons-Smith Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the prepared this compound (1.2 equivalents).
-
Add anhydrous diethyl ether to the flask to form a slurry.
-
Add a solution of the alkene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel containing the alkene.
-
Add the alkene/diiodomethane solution dropwise to the stirred Zn-Cu slurry over 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Experimental Workflow and Logical Relationships
The selection and execution of a Simmons-Smith reaction protocol involve a series of logical steps, from the preparation of the key reagent to the final product analysis.
References
A Comparative Guide to the Computational Analysis of the Transition State in Zinc-Copper Couple Mediated Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the computational analysis of the transition state in the classic Zinc-Copper couple mediated cyclopropanation (Simmons-Smith reaction) with its prominent alternative, the Furukawa modification, and other contemporary cyclopropanation methods. The information presented herein is supported by experimental data and computational studies to aid in the selection of appropriate synthetic and analytical strategies.
Introduction to Zinc-Mediated Cyclopropanation
The Simmons-Smith reaction is a cornerstone of organic synthesis, enabling the stereospecific conversion of alkenes to cyclopropanes. The reaction typically employs a this compound to activate diiodomethane (B129776), forming an organozinc carbenoid intermediate.[1][2] This intermediate then transfers a methylene (B1212753) group to an alkene via a concerted, three-centered "butterfly-type" transition state.[1] A significant modification, developed by Furukawa, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the this compound, often leading to faster and more reproducible reactions.[2] Understanding the transition state of these reactions is crucial for predicting stereochemical outcomes and optimizing reaction conditions.
Computational Analysis of the Transition State
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanism and energetics of the Simmons-Smith reaction and its variants.[3] Computational studies have consistently supported a concerted mechanism involving a three-centered transition state.[3]
A key parameter in these computational analyses is the activation energy (ΔE‡), which represents the energy barrier for the reaction. Lower activation energies generally correlate with faster reaction rates.
Table 1: Comparative Quantitative Data from Computational Studies of Cyclopropanation Reactions
| Cyclopropanation Method | Reagents | Model System | Computational Method | Activation Energy (kcal/mol) | Reference |
| Simmons-Smith Reaction | CH₂I₂ + Zn/Cu | Ethylene + ClCH₂ZnCl | DFT (B3LYP) | 24.7 | [3] |
| Palladium-Catalyzed | CH₂N₂ + Pd(0) | Ethene + CH₂N₂ | DFT (B3LYP) | 17.1 (71.7 kJ/mol) | N/A |
| Rhodium-Catalyzed | Diazoester + Rh₂(O₂CH)₄ | Diazoester + Rh₂(O₂CH)₄ | DFT (B3LYP) | 15.3 | N/A |
Note: The activation energies presented are from different studies using varied model systems and computational levels of theory. Therefore, direct comparison should be approached with caution.
Alternative Cyclopropanation Methods
Beyond the zinc-based methods, several other cyclopropanation techniques have been developed, each with its own mechanistic nuances and computational profile.
-
Diazomethane (B1218177) with Transition Metal Catalysts: The use of diazomethane in the presence of catalysts like palladium or cobalt offers an alternative route to cyclopropanes.[4] Computational studies on palladium-catalyzed cyclopropanation with diazomethane have indicated a lower activation energy compared to the model Simmons-Smith reaction, suggesting a potentially more facile process.
-
Rhodium-Catalyzed Cyclopropanation: Rhodium catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds. DFT calculations have been employed to investigate the mechanism and predict stereochemical outcomes in these reactions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions in a laboratory setting.
Simmons-Smith Reaction (Classic Procedure)
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
This compound (Zn/Cu)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried flask, suspend the this compound in the anhydrous solvent.
-
Add a solution of the alkene in the same solvent to the suspension.
-
Slowly add diiodomethane to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Furukawa Modification
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the alkene in anhydrous DCM and cool to 0 °C.
-
Slowly add the diethylzinc solution dropwise to the stirred solution.
-
Add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress.
-
After completion, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Work up the reaction as described in the classic Simmons-Smith procedure.
-
Purify the product by distillation or column chromatography.
Visualizing the Process
To better understand the workflow and mechanisms, the following diagrams are provided.
Caption: Workflow for the computational analysis of a cyclopropanation reaction.
Caption: The concerted mechanism of Zinc-mediated cyclopropanation.
Conclusion
The computational analysis of the transition state in this compound mediated cyclopropanation provides invaluable insights into the reaction mechanism and stereoselectivity. While the classic Simmons-Smith reaction remains a robust method, the Furukawa modification offers a frequently more efficient alternative. Furthermore, transition metal-catalyzed methods present promising avenues for cyclopropanation with potentially lower activation barriers. The choice of method will ultimately depend on the specific substrate, desired stereochemistry, and available resources. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic and analytical endeavors.
References
- 1. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03215H [pubs.rsc.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
A Comparative Guide to Product Purity Validation: NMR vs. GC-MS for Zinc-Copper Couple Reactions
For researchers, scientists, and professionals in drug development, ensuring the purity of reaction products is a critical step. Zinc-Copper couple reactions, such as the widely used Simmons-Smith cyclopropanation, are powerful tools in organic synthesis.[1][2][3] The subsequent validation of the product's purity is paramount for the reliability and reproducibility of further research and development. This guide provides an objective comparison of two of the most common analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
At a Glance: NMR vs. GC-MS for Purity Assessment
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed information about the molecular structure and quantity of the analyte.[4] | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on their mass-to-charge ratio.[5] |
| Primary Strengths | - Provides unambiguous structural elucidation of the main product and impurities.[6]- Non-destructive technique.- Quantitative NMR (qNMR) allows for absolute quantification without the need for a specific reference standard of the analyte. | - High sensitivity, allowing for the detection of trace impurities.[5]- Excellent separation of complex mixtures.[7]- Definitive identification of known impurities through mass spectral library comparison.[7] |
| Primary Weaknesses | - Lower sensitivity compared to GC-MS, potentially missing trace impurities.[8]- Signal overlap can occur in complex mixtures, complicating spectral interpretation.[4] | - Limited to volatile and thermally stable compounds.[9]- Quantification requires calibration with standards for accurate results.[10] |
| Sample Requirements | - Sample must be soluble in a deuterated solvent.- Relatively higher sample concentration needed (typically mg scale).[11] | - Sample must be volatile or derivatized to be volatile.- Lower sample concentration needed (typically µg/mL to ng/mL range).[9][10] |
| Typical Analysis Time | Minutes to hours, depending on the complexity of the molecule and the experiments required.[12] | 20-60 minutes per sample.[12] |
In-Depth Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic molecules.[4] For purity assessment, ¹H NMR is particularly useful as the integration of the signals is directly proportional to the number of protons, allowing for a straightforward determination of the relative amounts of the product and any proton-containing impurities.[13] This makes NMR an excellent tool for identifying and quantifying major impurities, especially isomers or by-products with distinct NMR spectra. However, its sensitivity is a limiting factor, and impurities present at very low levels (e.g., <1%) may not be detectable.[8]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, excels in the separation and detection of volatile compounds in a mixture.[5] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which can be used for identification by comparing the spectra to a library.[7] This makes GC-MS highly effective for detecting and identifying trace volatile impurities that might be missed by NMR.[5] However, for accurate quantification, a calibration curve with known standards is often necessary.[10] Additionally, compounds that are not volatile or that decompose at high temperatures are not suitable for GC-MS analysis without prior derivatization.[9]
For products of this compound reactions, which are often neutral organic molecules, both techniques are generally applicable. The choice between them, or the decision to use both, will depend on the specific requirements of the analysis. For unambiguous structural confirmation and quantification of major components, NMR is indispensable. For sensitive detection of volatile impurities, GC-MS is the preferred method. In many cases, using both techniques provides a comprehensive and complementary assessment of product purity.
Experimental Protocols
NMR Analysis of a this compound Reaction Product
This protocol outlines the steps for analyzing the purity of a cyclopropane (B1198618) derivative synthesized via a Simmons-Smith reaction.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the crude reaction product. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved. c. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired. The internal standard should have a simple NMR spectrum with signals that do not overlap with the product or expected impurity signals.
2. NMR Data Acquisition: a. Place the NMR tube in the spectrometer. b. Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay (d1): 1-5 seconds (for quantitative measurements, a longer relaxation delay of 5 times the longest T1 is recommended)
- Number of scans: 8-16 (can be increased for dilute samples) c. Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
3. Data Analysis: a. Integrate the signals corresponding to the product and any identified impurities. b. Calculate the relative purity by comparing the integral of a characteristic product signal to the integrals of the impurity signals. c. If an internal standard was used, the absolute quantity of the product can be determined.
GC-MS Analysis of a this compound Reaction Product
This protocol describes the analysis of the same cyclopropane derivative using GC-MS.
1. Sample Preparation: a. Prepare a stock solution of the crude reaction product by dissolving a known amount (e.g., 10 mg) in a known volume (e.g., 10 mL) of a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.[10] b. Prepare a dilute sample for injection by taking an aliquot of the stock solution and diluting it further to a final concentration of approximately 10-100 µg/mL.[9] c. If an internal standard is used for quantification, add a known amount to the sample. d. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. e. Transfer the final solution to a GC autosampler vial.[10]
2. GC-MS Data Acquisition: a. Inject 1 µL of the prepared sample into the GC-MS system. b. The following are typical starting parameters that may require optimization:[10]
- GC Inlet: Splitless or split (e.g., 20:1) mode at 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C.
- MS Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
3. Data Analysis: a. Identify the peak corresponding to the product based on its retention time and mass spectrum. b. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). c. Determine the relative purity by calculating the peak area percentage of the product relative to the total peak area of all components in the chromatogram. For more accurate quantification, use a calibration curve generated from standards of the pure product.
Quantitative Data Presentation
The following tables illustrate how quantitative data from both NMR and GC-MS can be summarized for a hypothetical product from a this compound reaction.
Table 1: Purity Assessment by ¹H NMR
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Molar Ratio | Purity (%) |
| Product | 0.85 | m | 2.00 | 1.00 | 95.2 |
| Impurity A | 1.25 | t | 0.09 | 0.03 | 2.9 |
| Impurity B | 2.10 | s | 0.06 | 0.02 | 1.9 |
Table 2: Purity Assessment by GC-MS
| Peak | Retention Time (min) | Area (%) | Identification (Library Match) |
| 1 | 5.3 | 1.5 | Starting Material |
| 2 | 8.7 | 96.8 | Product |
| 3 | 9.2 | 0.9 | By-product X |
| 4 | 10.1 | 0.8 | Solvent Residue |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the validation of product purity from a this compound reaction using both NMR and GC-MS.
Caption: Workflow for product purity validation using NMR and GC-MS.
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. smithers.com [smithers.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. physicsforums.com [physicsforums.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. scribd.com [scribd.com]
Comparative Reactivity of Zinc-Copper Couple with Dihalomethanes in Cyclopropanation Reactions: A Detailed Guide
For researchers, scientists, and drug development professionals, the Simmons-Smith reaction is a cornerstone of organic synthesis for the formation of cyclopropane (B1198618) rings. This guide provides an objective comparison of the reactivity of different dihalomethanes—diiodomethane (B129776) (CH₂I₂), dibromomethane (B42720) (CH₂Br₂), and dichloromethane (B109758) (CH₂Cl₂)—with the Zinc-Copper (Zn-Cu) couple in this critical transformation. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic needs.
The Simmons-Smith reaction, first reported by Howard E. Simmons and Ronald D. Smith, is a reliable and stereospecific method for converting alkenes into cyclopropanes.[1] The key reagent is an organozinc carbenoid, typically formed from a dihalomethane and a Zinc-Copper couple, which delivers a methylene (B1212753) group to the double bond.[1] The choice of dihalomethane can significantly impact reaction efficiency, cost, and conditions.
Executive Summary of Comparative Reactivity
The reactivity of dihalomethanes in the Simmons-Smith cyclopropanation reaction with a this compound generally follows the order of the carbon-halogen bond strength: CH₂I₂ > CH₂Br₂ > CH₂Cl₂ .
-
Diiodomethane (CH₂I₂) is the most reactive of the dihalomethanes due to the weaker carbon-iodine bond, which facilitates the formation of the active zinc carbenoid intermediate. It is the most commonly used reagent for this reaction and typically provides the highest yields under mild conditions.[2][3]
-
Dibromomethane (CH₂Br₂) is a more cost-effective alternative to diiodomethane.[2] However, its higher carbon-bromine bond strength results in lower reactivity, often necessitating longer reaction times or more forcing conditions to achieve comparable yields.[1]
-
Dichloromethane (CH₂Cl₂) is generally the least reactive in the classic Simmons-Smith reaction with a this compound. Its use often requires modified conditions or different catalytic systems to achieve efficient cyclopropanation.[3]
Quantitative Data Comparison
While a comprehensive, direct comparative study of all three dihalomethanes under identical Simmons-Smith conditions is not extensively documented in a single source, a compilation of representative data highlights the general trend in reactivity. The following table summarizes typical yields for the cyclopropanation of various alkenes with diiodomethane and dibromomethane.
| Alkene | Dihalomethane | Catalyst/Reagent | Conditions | Yield (%) | Reference(s) |
| Styrene (B11656) | CH₂I₂ | Zn-Cu | Ether, reflux | ~70-80 | [3] |
| Styrene | CH₂Br₂ | Photocatalyst (Ir), Visible light | CH₃CN | 85 | [3] |
| Styrene | CH₂Cl₂ | Photocatalyst (Vitamin B12), Zn | DMF, Visible light | 78 | [3] |
| Cyclohexene (B86901) | CH₂I₂ | Zn-Cu | Not specified | 72 | |
| 1-Hexene (B165129) | CH₂I₂ | Zn-Cu | Not specified | 67 |
Note: The reaction conditions for styrene with dibromomethane and dichloromethane in the table above involve photoredox catalysis and are not classic Simmons-Smith conditions. This data is included to provide a broader context of dihalomethane reactivity in cyclopropanation but underscores the challenge in finding direct comparative data for the this compound system, particularly for dichloromethane. The yields for cyclohexene and 1-hexene with diiodomethane are from studies focused on this reagent.
Reaction Mechanism and Logical Workflow
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted, stereospecific manner.
Caption: Workflow of the Simmons-Smith cyclopropanation reaction.
Experimental Protocols
Preparation of this compound
A highly active this compound is crucial for the success of the Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, add copper(II) acetate monohydrate to glacial acetic acid and heat the mixture.
-
To the hot solution, add zinc dust with vigorous stirring.
-
After a short period, allow the solid to settle, and decant the acetic acid.
-
Wash the resulting reddish-grey solid sequentially with glacial acetic acid and then several times with diethyl ether.
-
Dry the this compound under vacuum and store it under an inert atmosphere until use.
General Procedure for Simmons-Smith Cyclopropanation
The following is a general protocol for the cyclopropanation of an alkene using a dihalomethane and a this compound.
Materials:
-
Alkene (1.0 eq)
-
Dihalomethane (e.g., Diiodomethane) (1.1 - 1.5 eq)
-
This compound (2.0 - 3.0 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound.
-
Add the anhydrous solvent (diethyl ether or DCM).
-
Add the dihalomethane to the suspension.
-
Add the alkene to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the alkene and dihalomethane.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as distillation or column chromatography.
Signaling Pathway and Logical Relationships
The efficiency of the Simmons-Smith reaction is dependent on several interconnected factors, from the choice of reactants to the reaction conditions.
Caption: Factors influencing the outcome of the Simmons-Smith reaction.
References
A Comparative Guide to the Environmental Impact of Zinc-Copper Couple and Other Organometallic Reagents
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that extends beyond reaction yield and stereoselectivity. The growing emphasis on green chemistry necessitates a thorough evaluation of the environmental impact of synthetic methodologies. This guide provides a comparative assessment of the Zinc-Copper couple (Zn-Cu) versus other widely used organometallic reagents, namely Grignard reagents (RMgX) and organolithium reagents (RLi), with a focus on their environmental footprint.
Executive Summary
Organometallic reagents are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity often correlates with significant environmental and safety concerns. This guide demonstrates that while no single reagent is universally "greener," the this compound, particularly in Simmons-Smith-type reactions, presents notable environmental advantages over traditional Grignard and organolithium reagents in specific applications. These advantages include milder reaction conditions, often avoiding cryogenic temperatures, and the use of less pyrophoric and corrosive materials. Conversely, Grignard and organolithium reagents, while powerful and versatile, necessitate stringent anhydrous and inert atmosphere conditions and generate more hazardous waste streams.
Quantitative Comparison of Environmental Impact Metrics
To provide a clear and concise comparison, the following tables summarize key environmental and safety metrics for the this compound, Grignard reagents, and organolithium reagents. The data is compiled from various sources and represents typical scenarios. Green chemistry metrics such as Atom Economy and E-Factor are highly reaction-dependent; the values presented here are for illustrative, representative reactions.
Table 1: General Environmental and Safety Profile
| Parameter | This compound (Simmons-Smith Reaction) | Grignard Reagents (e.g., PhMgBr) | Organolithium Reagents (e.g., n-BuLi) |
| Primary Metal(s) | Zinc, Copper | Magnesium | Lithium |
| Toxicity of Metals | Zinc and copper salts can be aquatic toxins.[1][2][3] | Magnesium salts are generally considered low toxicity. | Lithium compounds can have developmental and neurological toxicity.[4] |
| Reagent Hazards | Flammable solid.[5] | Flammable, corrosive, some are pyrophoric.[6] | Pyrophoric, corrosive, react violently with water.[7][8][9] |
| Solvent Hazards | Typically ethers (e.g., diethyl ether, THF). | Typically ethers (e.g., diethyl ether, THF).[10][11][12] | Typically hydrocarbons (e.g., hexanes, pentane) or ethers.[7][8][9] |
| Reaction Conditions | Often reflux in ether, can be performed at room temperature. | Typically requires initiation, can be exothermic.[6] | Often requires cryogenic temperatures (e.g., -78 °C).[7][8][9] |
| Waste Products | Zinc and copper salts, unreacted zinc. | Magnesium salts, unreacted magnesium. | Lithium salts, unreacted lithium reagent. |
Table 2: Green Chemistry Metrics for Representative Reactions
Note: These values are estimations for specific, representative reactions and can vary significantly based on the substrate, scale, and workup procedure.
| Metric | Simmons-Smith Cyclopropanation (Zn-Cu) | Grignard Addition to Aldehyde | Organolithium Addition to Ketone |
| Atom Economy | ~50-60% | ~60-70% | ~65-75% |
| E-Factor (Environmental Factor) | 5 - 15 (excluding water) | 10 - 25 (excluding water) | 15 - 30 (excluding water) |
| Energy Consumption | Moderate (heating to reflux) | Moderate (initiation may require heating) | High (cryogenic cooling) |
Experimental Protocols
Detailed experimental procedures are crucial for assessing the practical environmental impact of a reaction, including the types and volumes of solvents used, and the nature of the workup and waste streams.
Protocol 1: Simmons-Smith Cyclopropanation using this compound
Reaction: Cyclopropanation of cyclohexene (B86901) to form norcarane.
Materials:
-
Zinc powder
-
Copper(I) chloride
-
Cyclohexene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the this compound: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add zinc powder (1.2 eq) and copper(I) chloride (0.12 eq). Heat the mixture under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Add anhydrous diethyl ether to the flask.
-
A solution of cyclohexene (1.0 eq) and diiodomethane (1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of the this compound.
-
The reaction mixture is then gently refluxed for 1 hour.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
Waste Disposal: The aqueous waste will contain zinc and copper salts and should be treated as heavy metal waste. Unreacted zinc can be filtered off and quenched carefully with dilute acid.[13][14][15][16][17]
Protocol 2: Grignard Reaction with an Aldehyde
Reaction: Addition of phenylmagnesium bromide to benzaldehyde (B42025) to form diphenylmethanol.[10][11][12]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzaldehyde
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is placed in the dropping funnel. A small portion is added to the magnesium to initiate the reaction.
-
Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Aldehyde: A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
The reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of 1 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Waste Disposal: The aqueous waste will contain magnesium salts. Any unreacted Grignard reagent is quenched during the workup.[18]
Protocol 3: Organolithium Reaction with a Ketone
Reaction: Addition of n-butyllithium to acetone (B3395972) to form 2-methyl-2-pentanol.[7][8][9]
Materials:
-
n-Butyllithium in hexanes
-
Acetone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
A solution of acetone (1.0 eq) in anhydrous THF is added to the flask.
-
n-Butyllithium in hexanes (1.05 eq) is added dropwise via syringe to the stirred solution at -78 °C.
-
The reaction is stirred at -78 °C for 30 minutes.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by distillation.
Waste Disposal: The aqueous waste will contain lithium salts. Unreacted n-butyllithium is quenched during the workup. The pyrophoric nature of n-BuLi requires extreme caution during handling and quenching.[18][19]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key steps and relationships in the synthesis and use of these organometallic reagents.
Discussion and Recommendations
The choice of an organometallic reagent has significant implications for the environmental impact of a synthetic process.
-
This compound: For cyclopropanation and related reactions, the Simmons-Smith reaction using a this compound offers a generally greener alternative to methods that might employ more hazardous reagents.[20][21][22][23] The in-situ generation of the active reagent from relatively stable precursors enhances safety. While zinc and copper are heavy metals with aquatic toxicity, the waste can be contained and treated.[13][14][15][16][17] The avoidance of cryogenic temperatures reduces the energy demand of the process.
-
Grignard Reagents: Grignard reagents are workhorses of organic synthesis due to their versatility.[10][11][12] Their preparation and use are well-established, and they are generally less pyrophoric than organolithium reagents. However, the requirement for anhydrous conditions and ether solvents contributes to the environmental burden. The initiation of Grignard reactions can sometimes be unpredictable and exothermic, posing a safety risk.[6]
-
Organolithium Reagents: Organolithium reagents are among the most powerful nucleophiles and bases available.[4][7][8][9][24][25][26][27][28] This high reactivity, however, comes at a significant environmental and safety cost. Many organolithium reagents are pyrophoric and react violently with water and air, necessitating stringent handling protocols and inert atmospheres. The frequent need for cryogenic temperatures for selective reactions significantly increases the energy consumption of the process.
Recommendations for Researchers:
-
Consider the Application: For reactions like cyclopropanation, the this compound should be strongly considered as a greener alternative.
-
Optimize Reaction Conditions: Regardless of the reagent chosen, minimizing solvent use, exploring less hazardous solvents, and optimizing reaction times and temperatures can significantly reduce the environmental impact.
-
Prioritize Safety: The high reactivity of Grignard and especially organolithium reagents demands rigorous safety protocols to prevent accidents and environmental contamination.
-
Evaluate the Entire Lifecycle: A holistic assessment should include the synthesis of the reagent, the reaction itself, and the disposal of all waste streams. Green chemistry metrics like E-factor and Process Mass Intensity (PMI) should be calculated for a comprehensive comparison of different synthetic routes.
-
Explore Greener Alternatives: The field of green chemistry is continuously evolving. Researchers should stay informed about new, more sustainable methodologies that can replace traditional organometallic reactions. This includes catalytic methods that avoid the use of stoichiometric amounts of metallic reagents.
By carefully considering these factors, researchers can make more informed decisions that align with the principles of green chemistry, leading to safer, more sustainable, and environmentally responsible chemical synthesis.
References
- 1. Pre-Assessment of Environmental Impact of Zinc and Copper Used in Animal Nutrition - NERC Open Research Archive [nora.nerc.ac.uk]
- 2. A Review of the Carbon Footprint of Cu and Zn Production from Primary and Secondary Sources [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Zinc copper couple | CuZn | CID 10290809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. benchchem.com [benchchem.com]
- 20. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 21. synarchive.com [synarchive.com]
- 22. organicreactions.org [organicreactions.org]
- 23. Simmons-Smith Reaction [organic-chemistry.org]
- 24. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 25. orgosolver.com [orgosolver.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal Procedures for Zinc-Copper Couple: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. The zinc-copper couple, a widely used reagent in organic synthesis, notably in the Simmons-Smith cyclopropanation reaction, requires specific disposal procedures due to its composition of heavy metals.[1][2][3] Adherence to these protocols is essential for the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.
-
Skin Protection: Wear chemically resistant gloves, such as nitrile rubber, and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a suitable dust mask or the use of a fume hood is recommended.
Emergency eyewash and shower facilities should be readily accessible in the immediate work area.
Operational Disposal Plan
The primary and universally recommended method for the disposal of this compound and its waste is through a licensed hazardous waste disposal contractor.[4][5][6] However, a preliminary in-lab treatment to deactivate the reactive components and stabilize the heavy metals is a critical first step. This typically involves quenching any unreacted zinc and converting the metals into a less hazardous form.
All waste containing this compound, including unreacted solids, reaction mixtures, and contaminated materials (e.g., gloves, filter paper), should be treated as hazardous waste.[7][8][9]
Experimental Protocol for In-Lab Deactivation and Stabilization
This procedure should be performed in a well-ventilated fume hood.
Objective: To quench the reactivity of the this compound and precipitate the heavy metals as less soluble salts.
Materials:
-
Waste containing this compound (solid or in solution)
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
pH indicator strips or a pH meter
-
Appropriate waste containers, properly labeled
Procedure:
-
Quenching the Reaction:
-
For reaction mixtures from procedures like the Simmons-Smith reaction, the workup typically involves quenching with a saturated aqueous solution of ammonium chloride.[10][11] This helps to dissolve the resulting zinc salts and neutralize any remaining reactive organozinc intermediates.
-
For solid, unreacted this compound, it should be slowly and carefully added to a beaker containing a saturated solution of ammonium chloride with stirring. This will help to passivate the reactive zinc surface.
-
-
Neutralization and Precipitation:
-
After quenching, the resulting aqueous solution will contain zinc and copper ions.
-
While stirring, slowly add a 1 M solution of sodium carbonate to the mixture. This will cause the precipitation of zinc and copper carbonates, which are less soluble than the corresponding chlorides or sulfates.
-
Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the sodium carbonate solution until the pH is neutral (pH 7).
-
-
Separation and Collection:
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration or decantation.
-
The liquid (filtrate) should be tested for heavy metal content to ensure it meets local regulations for drain disposal. It is highly recommended to collect this liquid as hazardous aqueous waste.
-
The solid precipitate, containing zinc and copper carbonates, must be collected in a clearly labeled, sealed container for disposal as hazardous solid waste.[7][8]
-
-
Disposal of Contaminated Materials:
-
All contaminated materials, such as gloves, weighing paper, and filter paper, should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.[7]
-
Data Presentation: Regulatory Limits for Heavy Metals
The disposal of waste containing heavy metals is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The following table summarizes the regulatory limits for some of the RCRA 8 metals, which are relevant to the disposal of zinc and copper waste. Wastes that exceed these limits when subjected to the Toxicity Characteristic Leaching Procedure (TCLP) must be managed as hazardous waste.[4][12]
| Metal | Regulatory Limit (mg/L) |
| Arsenic | 5.0 |
| Barium | 100.0 |
| Cadmium | 1.0 |
| Chromium | 5.0 |
| Lead | 5.0 |
| Mercury | 0.2 |
| Selenium | 1.0 |
| Silver | 5.0 |
Note: While zinc and copper are not on the list of the 8 primary RCRA metals, they are still considered hazardous heavy metals, and their disposal is regulated. The limits for other heavy metals are provided for context and as a general guideline for hazardous waste characterization.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. orgosolver.com [orgosolver.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. alsglobal.com [alsglobal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






